molecular formula C2H2N4 B1199680 1,2,4,5-Tetrazine CAS No. 290-96-0

1,2,4,5-Tetrazine

Cat. No.: B1199680
CAS No.: 290-96-0
M. Wt: 82.06 g/mol
InChI Key: HTJMXYRLEDBSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrazine is a six-membered aromatic heterocyclic compound consisting of four nitrogen atoms, accounting for approximately 68% of its molecular mass in the unsubstituted form . This nitrogen-rich compound serves as a versatile building block in diverse scientific fields due to its unique electronic properties and high reactivity. Its most prominent research application is in bioorthogonal chemistry, where it serves as an effective diene in inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes and alkynes . This specific reaction is exploited for extremely fast and selective conjugation under physiological conditions, making it invaluable for pretargeted cancer cell labeling, in vivo imaging, and the selective tagging of cellular biomolecules without interfering with native biochemical processes . Beyond its bioorthogonal applications, this compound is a key scaffold in developing High Energy Density Materials . Nitrogen-rich derivatives based on this core structure are intensively investigated for their potential use as explosives, propellants, and pyrotechnics. These energetic compounds often exhibit a desirable combination of high thermal stability, impressive detonation performance, and low sensitivity to impact, friction, and electrostatic discharge, defining their practical usability in advanced materials science . Furthermore, the this compound ring system finds utility in other advanced research areas, including optoelectronics, where its fluorescent properties are harnessed, and medicinal chemistry, where various derivatives show biological activity . The synthesis of this compound derivatives typically follows a two-step procedure involving the condensation of acyclic reagents like imidoesters or nitriles with hydrazine to form a dihydrotetrazine intermediate, followed by oxidation to yield the aromatic tetrazine ring . This product is provided as a high-purity reagent to ensure consistent and reliable performance in these advanced research applications. This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4/c1-3-5-2-6-4-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMXYRLEDBSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183194
Record name s-Tetrazine (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290-96-0
Record name 1,2,4,5-Tetrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Tetrazine (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2,4,5-tetrazine fundamental properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,4,5-Tetrazine: Properties, Reactions, and Applications

Introduction

This compound, also known as s-tetrazine, is a six-membered aromatic heterocycle containing four nitrogen atoms.[1] This nitrogen-rich structure imparts unique electronic properties, making it a subject of intense research and application in diverse scientific fields.[1] Initially explored for its use in energetic materials due to its high nitrogen content and thermal stability, this compound has gained significant prominence in bioorthogonal chemistry.[1][2] Its exceptional reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions allows for rapid and specific covalent bond formation in complex biological environments without interfering with native biochemical processes.[3][4]

This guide provides a comprehensive overview of the fundamental properties, synthesis, and key chemical characteristics of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals who wish to leverage the unique attributes of this molecule in their work, from bioconjugation and cellular imaging to the development of novel therapeutic delivery systems.[5][6]

Physicochemical Properties

The parent this compound is a crystalline solid, with derivatives often appearing as intensely colored compounds, typically in shades of red or pink.[1][3] The planar, aromatic structure features C-N and N-N bond lengths of 1.334 Å and 1.321 Å, respectively.[1] Its electron-deficient nature is a defining characteristic, influencing its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₂N₄[7]
Molecular Weight 82.06 g/mol [7][8]
Appearance Pale yellow to white crystalline solid[7]
Melting Point 99 °C (Decomposes)[7]
Density 1.5308 g/cm³[7]
Solubility Limited solubility in water; soluble in non-polar organic solvents like hexane (B92381) and toluene.[7]
logP (Octanol/Water) -1.4[8]

Spectroscopic Characteristics

The unique electronic structure of 1,2,4,5-tetrazines gives rise to distinct spectroscopic signatures that are crucial for their characterization and for monitoring their reactions.

  • UV-Vis Spectroscopy : Tetrazines possess a characteristic visible absorption band typically between 510-550 nm, which is responsible for their intense color.[6][9] The disappearance of this absorption is a convenient method for monitoring the progress of their cycloaddition reactions.[3][6]

  • NMR Spectroscopy : The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the substituents on the tetrazine ring. For the unsubstituted this compound, the proton signal appears around 10.66 ppm.[3]

Table 2: Representative Spectroscopic Data for this compound Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)λmax (nm)Source(s)
4-(1,2,4,5-Tetrazin-3-yl)benzoic acid DMSO-d₆10.66 (s, 1H), 8.62 (d, 2H), 8.22 (d, 2H)166.58, 164.98, 158.16, 135.62, 134.22, 130.11, 127.88~520[3][10]
3,6-dimethyl-1,2,4,5-tetrazine N/AN/AN/A~540[11]
(4-(1,2,4,5-tetrazin-3-yl)benzyl)amine D₂O9.13 (d, 2H), 8.58 (d, 2H), 7.86 (t, 1H), 7.74 (d, 2H), 4.35 (s, 2H)167.32, 164.79, 161.60, 160.45, 141.00, 134.30, 132.78, 132.14, 126.75, 45.60~515[3][10]
3-bromo-6-methyl-1,2,4,5-tetrazine ether derivative (2c) DCMN/AN/A530-540[9]

Synthesis of 1,2,4,5-Tetrazines

Several synthetic routes to 1,2,4,5-tetrazines have been developed, with the Pinner synthesis being a classic and widely used method.[12] A common modern approach involves the reaction of nitriles, imidates, or amidines with hydrazine (B178648), followed by an oxidation step to form the aromatic tetrazine ring.[3][10]

G cluster_workflow General Synthesis Workflow for 1,2,4,5-Tetrazines reactants Starting Materials (e.g., Carbonitrile/Amidine + Hydrazine) reaction1 Step 1: Condensation Reaction (Stir at RT or with heat) reactants->reaction1 intermediate Dihydro-1,2,4,5-tetrazine (Crude Intermediate) reaction1->intermediate reaction2 Step 2: Oxidation (e.g., NaNO₂ in aq. HCl) intermediate->reaction2 crude_product Crude this compound Mixture reaction2->crude_product purification Step 3: Purification (e.g., HPLC) crude_product->purification final_product Pure this compound Derivative purification->final_product

General synthesis workflow for 1,2,4,5-tetrazines.
Experimental Protocol: General Synthesis of a Conjugatable Tetrazine

The following protocol is a representative example for synthesizing a this compound derivative.[3][10]

  • Reaction Setup : Combine the appropriate carbonitrile, imidate ester, or amidine (2 mmol) with an excess of formamidine (B1211174) acetate (B1210297) (10 mmol) under a nitrogen atmosphere.

  • Hydrazine Addition : Slowly add anhydrous hydrazine (2 mL) to the solid mixture with stirring. Caution : This step should be performed in a well-ventilated fume hood as ammonia (B1221849) gas is evolved.

  • Condensation : Stir the reaction mixture at room temperature or with heating (e.g., 80 °C) for a period ranging from 30 minutes to 2 hours, until the condensation is complete.

  • Oxidation : Cool the reaction mixture. The crude mixture containing the dihydrotetrazine intermediate is then oxidized using an oxidizing agent such as sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution (e.g., water and 2% aqueous HCl).

  • Purification : The crude tetrazine product is purified, typically using High-Performance Liquid Chromatography (HPLC).

  • Characterization : The final product is characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[3][10]

Chemical Reactivity and Applications

The most significant reaction of 1,2,4,5-tetrazines is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently in biological systems without cross-reacting with native functional groups.[4]

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

In the IEDDA reaction, the electron-deficient tetrazine (the diene) reacts rapidly with an electron-rich or, more commonly, a strained dienophile (e.g., trans-cyclooctene (B1233481) (TCO), norbornene).[4][6] The initial [4+2] cycloaddition is followed by a rapid retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[6]

G cluster_iedda Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction tetrazine This compound (Diene) cycloaddition [4+2] Cycloaddition (Extremely Fast) tetrazine->cycloaddition + dienophile Strained Alkene (e.g., TCO, Dienophile) dienophile->cycloaddition adduct Unstable Adduct cycloaddition->adduct retro_da Retro-Diels-Alder (Irreversible) adduct->retro_da product Dihydropyridazine Product retro_da->product n2 Nitrogen Gas (N₂) (Byproduct) retro_da->n2

The IEDDA reaction pathway of this compound.

The kinetics of this reaction are exceptionally fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹ for some derivatives, making it ideal for in vivo applications where concentrations are low and reaction times must be short.[3][5]

Table 3: Second-Order Rate Constants (k₂) for IEDDA Reactions of Tetrazines with TCO

Tetrazine DerivativeSubstituentsk₂ (M⁻¹s⁻¹) at 37 °CSource(s)
Compound 9 H, 4-carboxyphenyl30,000[3]
Compound 5 H, (CH₂)₄-NH₂13,000[3]
Compound 1 Pyridinyl, (CH₂)₄-NH₂2,000[3]
Compound 2 Pyrimidinyl, (CH₂)₄-NH₂330[3]
Compound 6 H, (CH₂)₄-COOH12,000[3]
Data for reaction with trans-cyclooctene (TCO) in PBS pH 7.4.[3]
Applications in Drug Development and Bioconjugation
  • Pre-targeting and Imaging : In this strategy, a dienophile-modified antibody is administered and allowed to accumulate at a target site (e.g., a tumor). A smaller, rapidly clearing tetrazine-linked imaging agent or therapeutic is then administered, which "clicks" to the antibody at the target site, minimizing off-target effects.[3][6]

  • "Click-to-Release" Prodrug Activation : Tetrazine chemistry can be used to create prodrugs that release their active payload upon reaction. A drug is linked to a TCO derivative via a self-immolative linker. When a tetrazine is introduced, the IEDDA reaction triggers the linker to cleave, releasing the active drug specifically at the desired location.[5]

Logical workflow for tetrazine-triggered drug release.

Additional Experimental Protocols

Protocol: Kinetic Measurement of IEDDA Reaction

This protocol uses a stopped-flow spectrophotometer to measure the rapid kinetics of the tetrazine-TCO reaction.[3]

  • Solution Preparation : Prepare a stock solution of the tetrazine derivative in DMSO. Dilute this stock into a buffered solution (e.g., PBS pH 7.4) to a final concentration of 0.2 mM. Prepare a solution of the dienophile (e.g., TCO) in the same buffer at a concentration in excess of the tetrazine.

  • Instrumentation : Use a stopped-flow spectrophotometer equilibrated to the desired temperature (e.g., 37 °C).

  • Measurement : Rapidly mix the tetrazine and TCO solutions in the spectrophotometer.

  • Data Acquisition : Monitor the reaction by following the decrease in absorbance of the tetrazine's visible peak (~515-540 nm) over time.

  • Analysis : Calculate the second-order rate constant (k₂) by fitting the absorbance decay data to a pseudo-first-order kinetic model, given the excess concentration of the dienophile.[3]

Protocol: Tetrazine Stability Assay in Buffer

This protocol assesses the stability of tetrazine derivatives in aqueous solution.[3]

  • Sample Preparation : Dilute a DMSO stock of the tetrazine into PBS (pH 7.4) to a final concentration of 0.2 mM (with a final DMSO concentration of 1%).

  • Incubation : Place the solution in a temperature-controlled plate reader or spectrophotometer set to 37 °C.

  • Monitoring : Measure the absorbance of the tetrazine peak (~515 nm) at regular intervals over an extended period (e.g., 14 hours).

  • Analysis : Plot the absorbance versus time. A stable tetrazine will show minimal decrease in absorbance over the course of the experiment. The percentage of tetrazine remaining can be calculated relative to the initial absorbance.[3]

Safety and Handling

While many common this compound derivatives are handled safely in research labs, some compounds in this class are investigated as energetic materials and may be explosive.[1] It is crucial to consult the Safety Data Sheet (SDS) for the specific derivative being used.

General Precautions :

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, lab coat, and appropriate gloves.[13][14]

  • Handling : Handle in a well-ventilated area or fume hood.[13] Avoid creating dust.[15] Keep away from heat, sparks, and open flames.[15]

  • Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]

  • Disposal : Dispose of waste according to local, state, and federal regulations. Do not discharge to sewer systems.[16]

Conclusion

This compound is a remarkable heterocyclic compound whose unique properties have positioned it as a cornerstone of modern bioorthogonal chemistry. Its predictable synthesis, distinct spectroscopic signature, and, most importantly, its unparalleled reactivity in IEDDA cycloadditions provide a powerful tool for chemical biology, drug delivery, and molecular imaging. The continued development of new tetrazine derivatives with fine-tuned stability and reactivity will undoubtedly expand its applications, paving the way for next-generation diagnostics and therapeutics.

References

An In-depth Technical Guide to the 1,2,4,5-Tetrazine Inverse Electron Demand Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inverse electron demand Diels-Alder (iEDDA) reaction involving 1,2,4,5-tetrazines has emerged as a powerful tool in bioorthogonal chemistry.[1] Its exceptional reaction kinetics, high specificity, and ability to proceed in complex biological environments without a catalyst make it invaluable for applications ranging from cellular imaging to pre-targeted drug delivery.[1][2] This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this versatile ligation technique.

Core Principles of the Tetrazine iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine) and an electron-rich dienophile.[1] In contrast to the classical Diels-Alder reaction, the energetics of the iEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][4]

Mechanism: The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[4][5] The dihydropyridazine can then be oxidized to the corresponding pyridazine.[5] The release of N₂ is often the only side product, making this a very clean reaction.[3]

G cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products Tetrazine This compound (Electron-deficient Diene) TS [4+2] Cycloaddition Transition State Tetrazine->TS + Dienophile Dienophile (Electron-rich Alkene/Alkyne) Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Dihydropyridazine 4,5-Dihydropyridazine Intermediate->Dihydropyridazine - N₂ Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen

Mechanism of the this compound iEDDA reaction.

Quantitative Data: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is critical for experimental success. The reaction rate is influenced by the electronic properties of the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally accelerate the reaction.[6] The strain of the dienophile also plays a crucial role, with highly strained alkenes and alkynes exhibiting exceptionally fast kinetics.[7]

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)2000 - 3.0 x 10⁶Various
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6Methanol
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)Bicyclononyne (BCN)118Methanol
3-methyl-6-phenyl-1,2,4,5-tetrazineNorbornene~1Acetonitrile
3,6-di-(2-pyridyl)-s-tetrazineNorbornene1.9 - 2.4Various
Dipridyl-tetrazineArylethynyltrifluoroborate21CH₂Cl₂
VariousVinylboronic acid27Various

Note: Reaction rates are influenced by experimental conditions such as solvent and temperature. The values presented are for comparative purposes.[3][8][7][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a common procedure for the synthesis of a widely used tetrazine.[1]

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine and anhydrous hydrazine. The reaction can be heated, and sulfur may be added as a catalyst.[1]

  • Oxidation: After the formation of the dihydrotetrazine intermediate, the reaction mixture is cooled. A solution of sodium nitrite in water is added dropwise, followed by the slow addition of acetic acid to facilitate the oxidation to the desired this compound.[12]

  • Purification: The crude product is then purified, typically by column chromatography, to yield the 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a characteristic pink/red solid.[12]

Protocol 2: Protein Labeling via Tetrazine Ligation

This protocol outlines the general steps for labeling a protein with a tetrazine-modified small molecule or fluorophore.[13][14]

Materials:

  • Protein of interest containing a dienophile (e.g., TCO-modified)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-PEG-NHS ester)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare a solution of the TCO-modified protein in PBS. If the storage buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary.[13]

  • Reaction Setup: Add the tetrazine-functionalized molecule to the protein solution. A slight molar excess of the tetrazine derivative (1.05-1.5 equivalents) can be used to ensure complete labeling.[13]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color or by measuring the decrease in absorbance between 510 and 550 nm.[13][14] Incubation times can range from minutes to a few hours depending on the reactants and their concentrations.[13]

  • Purification: Remove unreacted tetrazine-functionalized molecules using a spin desalting column or size-exclusion chromatography.[15]

  • Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.[15]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Dienophile-Modified Protein Solution (PBS, pH 7.4) Mix Mix Protein and Tetrazine Probe (slight molar excess of probe) Protein_Prep->Mix Tetrazine_Prep Prepare Tetrazine-Functionalized Probe Stock Solution (DMSO/DMF) Tetrazine_Prep->Mix Incubate Incubate at RT or 37°C (monitor color change/absorbance) Mix->Incubate Purify Remove Excess Probe (Spin Desalting / SEC) Incubate->Purify Analyze Characterize Conjugate (SDS-PAGE, UV-Vis, MS) Purify->Analyze

General workflow for protein bioconjugation.

Applications in Drug Development and Signaling Research

The this compound iEDDA reaction is not a signaling pathway itself but is a powerful tool to study and manipulate biological pathways.

Pre-targeted Drug Delivery: In this strategy, a dienophile-modified antibody is administered first, allowing it to accumulate at a target site (e.g., a tumor). Subsequently, a tetrazine-linked cytotoxic drug is administered. The rapid iEDDA reaction ensures that the drug is activated or released specifically at the target site, minimizing systemic toxicity.[16][17]

In Vivo Imaging: Similar to pre-targeted drug delivery, a dienophile-modified targeting vector can be used to localize to a specific tissue or cell type. A tetrazine-conjugated imaging agent (e.g., a fluorophore or a PET tracer) is then administered, allowing for high-contrast imaging of the target.[18][19]

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Effect Inject_Ab Administer Dienophile-Modified Antibody (e.g., TCO-Ab) Accumulation Antibody Accumulates at Target Site (e.g., Tumor) Inject_Ab->Accumulation Clearance1 Unbound Antibody Clears from Circulation Accumulation->Clearance1 Reaction Rapid iEDDA Reaction at Target Site Accumulation->Reaction Inject_Tz Administer Tetrazine-Probe (e.g., Tz-Drug or Tz-Fluorophore) Clearance1->Inject_Tz Time Delay Inject_Tz->Reaction Clearance2 Unbound Tetrazine-Probe Rapidly Clears Inject_Tz->Clearance2 Effect Localized Drug Release or Imaging Signal Reaction->Effect

Pre-targeting strategy using iEDDA reaction.

Conclusion

The this compound inverse electron demand Diels-Alder reaction stands out as a premier bioorthogonal tool. Its rapid kinetics, high specificity, and biocompatibility have propelled its adoption in diverse areas of chemical biology and drug development. By understanding the core principles, leveraging the quantitative kinetic data, and employing the detailed experimental protocols outlined in this guide, researchers can effectively harness the power of this remarkable reaction for their specific applications.

References

Spectroscopic Analysis of 1,2,4,5-Tetrazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-tetrazines, a class of nitrogen-rich heterocyclic compounds, have garnered significant attention in recent years, particularly in the fields of bioorthogonal chemistry, materials science, and drug development. Their unique electronic properties, characterized by a vibrant pink to red color and reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions, make them valuable tools for a wide range of applications.[1] A thorough understanding of their spectroscopic characteristics is paramount for their effective utilization and the development of novel tetrazine-based technologies. This guide provides an in-depth overview of the core spectroscopic techniques used to analyze 1,2,4,5-tetrazine compounds, complete with experimental protocols, data presentation, and a visualization of their key reaction pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing this compound derivatives, primarily due to their distinct absorption bands in the visible and ultraviolet regions. These absorptions arise from n→π* and π→π* electronic transitions within the tetrazine ring.

The visible absorption, typically observed between 500-580 nm, is responsible for the characteristic color of tetrazines and corresponds to the forbidden n→π* transition. A much stronger π→π* transition is observed in the UV region, generally between 280-320 nm. The position and intensity of these bands are sensitive to the nature of the substituents on the tetrazine core.

Quantitative UV-Vis Spectroscopic Data of Selected this compound Derivatives
CompoundSubstituentsSolventλmax (n→π) (nm)ε (M⁻¹cm⁻¹)λmax (π→π) (nm)ε (M⁻¹cm⁻¹)Reference
3,6-diphenyl-1,2,4,5-tetrazinePhenyl, PhenylCH₂Cl₂55146529933,542
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinePyridin-2-yl, Pyridin-2-ylNot Specified~520Not SpecifiedNot SpecifiedNot Specified
3-chloro-6-((2-hexyldecan-1-yl)oxy)-1,2,4,5-tetrazineChloro, (2-hexyldecan-1-yl)oxyCH₂Cl₂~540Not SpecifiedNot SpecifiedNot Specified
3,6-bis(2-aminoethylamino)-1,2,4,5-tetrazine2-aminoethylamino, 2-aminoethylaminoHEPES buffer (pH 7.0)458Not SpecifiedNot SpecifiedNot Specified
Experimental Protocol for UV-Vis Spectroscopy

This protocol provides a general procedure for obtaining UV-Vis absorption spectra of this compound compounds.

Materials:

  • UV-Vis Spectrophotometer (e.g., Cary Series, Shimadzu UV2700)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, HEPES buffer)

  • This compound compound of interest

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the tetrazine compound in the chosen solvent at a concentration of approximately 1 mM.

    • Dilute the stock solution to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax of the n→π* transition. A typical starting concentration is around 0.1-0.5 mM.[2]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 250-700 nm).

    • Set the scan speed and slit width (a common slit width is 1-2 nm).

  • Measurement:

    • Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions.

    • If the molar extinction coefficient (ε) is required, prepare a series of solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration (Beer's Law plot) to determine ε from the slope of the line.

Fluorescence Spectroscopy

While many 1,2,4,5-tetrazines are weakly fluorescent, their fluorescence properties are highly dependent on their substituents and their environment. The fluorescence of tetrazine derivatives is often "turned on" or enhanced upon reaction, for example, in iEDDA reactions, making them valuable as fluorogenic probes.[3]

Quantitative Fluorescence Spectroscopic Data of Selected this compound Derivatives
CompoundSubstituentsSolventλex (nm)λem (nm)Quantum Yield (Φ)Reference
Thioctic tetrazine derivativeThioctic acidCH₂Cl₂474Not SpecifiedNot Specified[2]
ChloroethoxytetrazineChloro, EthoxyAcetonitrileNot SpecifiedNot Specified0.27 (Reference)[2]
3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazineComplex triazolylphenylNot SpecifiedNot SpecifiedStrong EmissionHigh
Coumarin-Tetrazine conjugatesCoumarinNot SpecifiedNot SpecifiedSignificant turn-onUp to 5000-fold increase
Experimental Protocol for Fluorescence Spectroscopy

This protocol outlines a general method for measuring the fluorescence spectra of this compound compounds.

Materials:

  • Fluorometer/Spectrofluorometer (e.g., Fluoromax-3)

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • This compound compound of interest

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the tetrazine compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range, resulting in an absorbance of < 0.1 at the excitation wavelength). A starting concentration of 5 x 10⁻⁶ mol/dm³ has been used.[4]

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (λex), often at or near the λmax of the n→π* absorption band.

    • Set the emission wavelength range to be scanned (e.g., 550-800 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).[2]

  • Measurement:

    • Record a spectrum of the solvent blank to check for background fluorescence.

    • Record the fluorescence emission spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • For quantum yield (Φ) determination, a reference standard with a known quantum yield is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. ¹H, ¹³C, and ¹⁵N NMR are commonly employed to confirm the identity and purity of synthesized compounds.

Typical NMR Chemical Shift Ranges for 1,2,4,5-Tetrazines
NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HProtons on substituentsVaries depending on the substituent[5][6]
¹³CTetrazine ring carbons158 - 172[6][7]
¹³CSubstituent carbonsVaries depending on the substituent[5][6]
¹⁵NTetrazine ring nitrogensBroad range, sensitive to substitution[8][9]
Experimental Protocol for NMR Spectroscopy

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

  • This compound compound of interest

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the tetrazine compound (typically 1-10 mg for ¹H NMR, and 5-30 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent.

    • Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the NMR spectrum using standard pulse sequences.

      • ¹H NMR: A standard single-pulse experiment is typically sufficient.

      • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is commonly used.

      • ¹⁵N NMR: Due to the low natural abundance and long relaxation times of ¹⁵N, specialized pulse sequences (e.g., INEPT, HMBC) and/or ¹⁵N-enriched samples may be necessary for efficient data acquisition.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding nuclei in the molecule, often aided by 2D NMR techniques (e.g., COSY, HSQC, HMBC).

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of this compound compounds and can be used to study their structure and bonding. It is particularly useful for analyzing solid-state samples and for monitoring reactions in aqueous environments, as water is a weak Raman scatterer.

Characteristic Raman Bands for this compound Derivatives
CompoundVibrational ModeWavenumber (cm⁻¹)Reference
3,6-dichloro-1,2,4,5-tetrazineRing stretching/breathing~1000 - 1600[8]
3,6-bis(5-methyl-2-pyridine)-1,2,4,5-tetrazineTetrazine ring stretch~1450[10]
3,6-bis(4-methyl-2-pyridine)-1,2,4,5-tetrazinePyridyl ring modes~1550 - 1600[10]
Experimental Protocol for Raman Spectroscopy

Materials:

  • Raman Spectrometer with a suitable laser excitation source (e.g., 514.5 nm, 785 nm)

  • Sample holder (e.g., glass slide, capillary tube)

  • This compound compound of interest (solid or in solution)

Procedure:

  • Sample Preparation:

    • For solid samples, a small amount of the powder can be placed directly on a microscope slide or packed into a capillary tube.

    • For solutions, the sample can be placed in a cuvette or capillary tube.

  • Instrument Setup:

    • Select the appropriate laser excitation wavelength. Note that excitation near an electronic absorption band can lead to resonance Raman enhancement, which can increase signal intensity but may also cause fluorescence.

    • Focus the laser on the sample.

    • Set the acquisition parameters, including laser power, integration time, and number of accumulations, to achieve a good signal-to-noise ratio.

  • Measurement:

    • Acquire the Raman spectrum of the sample.

    • It is advisable to acquire a spectrum of the solvent or substrate for background subtraction.

  • Data Analysis:

    • Perform background subtraction if necessary.

    • Identify the positions and relative intensities of the Raman bands.

    • Assign the observed bands to specific vibrational modes, often with the aid of computational chemistry (e.g., Density Functional Theory calculations).

Signaling Pathways and Experimental Workflows

A prominent application of 1,2,4,5-tetrazines is in bioorthogonal chemistry, specifically in the inverse electron-demand Diels-Alder (iEDDA) reaction with strained alkenes or alkynes, such as trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the labeling of biomolecules in complex biological environments.

iEDDA_Workflow Inverse Electron-Demand Diels-Alder (iEDDA) Reaction Workflow cluster_reactants Reactants cluster_reaction Bioorthogonal Ligation cluster_products Products Tetrazine This compound (Electron-deficient diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition HOMO-LUMO Interaction TCO trans-Cyclooctene (TCO) (Strained dienophile) TCO->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Unstable intermediate Dihydropyridazine (B8628806) Dihydropyridazine Adduct Retro_DA->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Retro_DA->Nitrogen Byproduct

Caption: Workflow of the inverse electron-demand Diels-Alder (iEDDA) reaction between a this compound and a trans-cyclooctene (TCO).

This workflow illustrates the key steps of the iEDDA reaction. The electron-deficient tetrazine rapidly reacts with the electron-rich, strained TCO in a [4+2] cycloaddition. This is followed by a retro-Diels-Alder reaction, which eliminates nitrogen gas and forms a stable dihydropyridazine product. This reaction is the foundation for many applications of tetrazines in bioconjugation and labeling.

References

A Historical Overview of 1,2,4,5-Tetrazine: From Discovery to Bioorthogonal Revolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of the 1,2,4,5-tetrazine ring system, a unique six-membered heterocycle containing four nitrogen atoms, is a compelling narrative of chemical discovery, dormancy, and vibrant resurgence. Initially explored for its intriguing reactivity in cycloaddition reactions and its potential in energetic materials, the this compound scaffold has, in recent decades, become an indispensable tool in the fields of chemical biology and drug development, largely due to the advent of bioorthogonal chemistry. This technical guide provides a comprehensive historical overview of the discovery and development of 1,2,4,5-tetrazines, detailing key synthetic milestones, early applications, and the evolution of our understanding of their chemical behavior.

The Dawn of Tetrazine Chemistry: Discovery and Early Synthesis

The story of this compound begins in the late 19th century with the pioneering work of Adolf Pinner. In 1893, Pinner reported the first synthesis of a 3,6-disubstituted-1,2,4,5-tetrazine, specifically 3,6-diphenyl-1,2,4,5-tetrazine.[1][2] His method, now famously known as the Pinner synthesis, involved the reaction of benzimido ether with hydrazine (B178648) to form a dihydrotetrazine intermediate, which was subsequently oxidized to the aromatic tetrazine.[1][3][4] This foundational work laid the groundwork for the synthesis of a variety of symmetrically substituted tetrazines.

A significant advancement in the synthesis of the parent, unsubstituted this compound came in 1912 from Hofmann and Ehrhart.[5] Their work provided access to the fundamental tetrazine core, opening the door for more extensive studies of its properties and reactivity.

The Pinner Synthesis: A Foundational Protocol

The classical Pinner synthesis remains a cornerstone of tetrazine chemistry. The general steps of this protocol are outlined below.

Experimental Protocol: Classical Pinner Synthesis of 3,6-Disubstituted-1,2,4,5-Tetrazines

  • Formation of the Imido Ether (Pinner Salt): A nitrile is reacted with an alcohol in the presence of a strong acid (e.g., HCl) to form the corresponding imido ether hydrochloride, commonly known as a Pinner salt.

  • Condensation with Hydrazine: The Pinner salt is then treated with hydrazine. This step leads to the formation of an amidrazone, which can then react with a second molecule of the Pinner salt or another amidrazone to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate.

  • Oxidation: The dihydrotetrazine intermediate is oxidized to the final aromatic this compound. Common oxidizing agents used in early syntheses included air, sodium nitrite (B80452) in acidic medium, or other mild oxidants.[3][6]

A simplified workflow of the Pinner synthesis for 3,6-disubstituted-1,2,4,5-tetrazines.

Early Explorations of Reactivity: The Inverse-Electron-Demand Diels-Alder Reaction

For much of the 20th century, research into 1,2,4,5-tetrazines was largely focused on their unique reactivity in cycloaddition reactions. A pivotal moment in this area was the discovery of their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions.[7][8] Unlike conventional Diels-Alder reactions where an electron-rich diene reacts with an electron-poor dienophile, the iEDDA reaction of 1,2,4,5-tetrazines involves the electron-poor tetrazine ring reacting with an electron-rich dienophile.

The pioneering work of Sauer and colleagues in the mid-20th century systematically investigated the kinetics and scope of these reactions, demonstrating that 1,2,4,5-tetrazines could react with a wide range of dienophiles, including alkenes and alkynes.[9][10] These reactions typically proceed through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which involves the extrusion of dinitrogen gas to form a stable pyridazine (B1198779) or dihydropyridazine (B8628806) product.[11]

iEDDA_Reaction Tetrazine This compound (Electron-poor Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile Alkene/Alkyne (Electron-rich Dienophile) Dienophile->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder (-N₂) Intermediate->Retro_DA Product Pyridazine/Dihydropyridazine Retro_DA->Product

The general mechanism of the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines.

Early studies on the reactivity of simple tetrazines provided the first quantitative insights into their behavior. The rate of the iEDDA reaction was found to be highly dependent on the nature of both the tetrazine substituents and the dienophile. Electron-withdrawing groups on the tetrazine ring were found to accelerate the reaction, while electron-donating groups on the dienophile also increased the reaction rate.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
3,6-Diphenyl-1,2,4,5-tetrazinetrans-Cyclooctene19.1 (in MeOH at 25 °C)[12]
3,6-Di(2-pyridyl)-1,2,4,5-tetrazinetrans-Cyclooctene1140 (in MeOH at 25 °C)[12]

A Detour into Energetic Materials

The high nitrogen content and inherent positive enthalpy of formation of the this compound ring made it an attractive scaffold for the development of high-energy-density materials (HEDMs).[13][14][15] Research in this area, which gained momentum in the latter half of the 20th century, focused on synthesizing tetrazine derivatives with energetic functionalities such as nitro, amino, and azido (B1232118) groups.[6][16]

These energetic materials were investigated for their potential applications as explosives, propellants, and pyrotechnics.[13] The stability and detonation properties of these compounds were found to be highly dependent on the nature and substitution pattern of the energetic groups attached to the tetrazine core.

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
3,6-Dihydrazino-1,2,4,5-tetrazine (DHT)---[6]
3,6-Bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz)---[6]
Azo compound of[13][14]triazolo[4,3-b][1][13][14]tetrazine1.91920034.8[5]
Fused-ring tetrazine derivative (Compound 5)-940837.8[5]

The Bioorthogonal Renaissance

The turn of the 21st century marked a paradigm shift in the application of 1,2,4,5-tetrazines, largely driven by the emergence of bioorthogonal chemistry. Coined by Carolyn R. Bertozzi, this field focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes. The iEDDA reaction between 1,2,4,5-tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), proved to be an ideal bioorthogonal reaction due to its exceptionally fast kinetics, high selectivity, and the absence of a need for a catalyst.[7][8]

This "click" reaction has revolutionized the study of biological systems, enabling researchers to label and visualize biomolecules in their native environment with unprecedented precision. The ability to conjugate tetrazines to imaging agents, drugs, and other probes has opened up new avenues in diagnostics, drug delivery, and fundamental biological research. The development of "turn-on" fluorescent probes, where the fluorescence of a dye attached to the tetrazine is quenched until it reacts with its dienophile partner, has been particularly impactful for in vivo imaging.[11]

Conclusion

The history of this compound is a testament to the enduring value of fundamental chemical research. From its initial discovery and the elucidation of its core reactivity to its modern-day application as a powerful tool in chemical biology, the journey of this small, nitrogen-rich heterocycle has been remarkable. The foundational work of early chemists laid the essential groundwork for the bioorthogonal revolution, a field that continues to push the boundaries of what is possible in the study and manipulation of living systems. For researchers, scientists, and drug development professionals, a deep understanding of the historical development and fundamental chemistry of 1,2,4,5-tetrazines is crucial for harnessing their full potential in creating the next generation of diagnostics and therapeutics.

References

A Technical Guide to the Theoretical Calculation of 1,2,4,5-Tetrazine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-tetrazines, often referred to as s-tetrazines, are a class of aromatic, six-membered heterocyclic compounds containing four nitrogen atoms. Their unique electronic properties, characterized by a highly electron-deficient core, make them exceptionally reactive dienes in inverse-electron-demand Diels-Alder (iEDDA) reactions. This reactivity, coupled with fast kinetics, high specificity, and biocompatibility, has positioned 1,2,4,5-tetrazines as premier tools in bioorthogonal chemistry, facilitating applications from in vivo imaging and targeted drug delivery to materials science.[1][2]

Theoretical and computational chemistry provide indispensable tools for understanding and predicting the reactivity of 1,2,4,5-tetrazines. By modeling reaction pathways and analyzing the electronic and structural factors that govern activation barriers, researchers can rationally design novel tetrazine derivatives with tailored reactivity profiles for specific applications. This guide provides an in-depth overview of the theoretical methods used to study 1,2,4,5-tetrazine reactivity, summarizes key quantitative findings, and presents detailed computational protocols.

Core Reactivity: The Inverse-Electron-Demand Diels-Alder Reaction

The hallmark reaction of 1,2,4,5-tetrazines is the iEDDA cycloaddition with an electron-rich or strained dienophile (e.g., an alkene or alkyne). The reaction proceeds through a two-step mechanism:

  • [4+2] Cycloaddition: The tetrazine (diene) reacts with the dienophile in a concerted fashion to form an unstable, bicyclic intermediate.

  • Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) to yield a stable dihydropyridazine (B8628806) product, which may subsequently oxidize to a pyridazine.[1][3]

The initial cycloaddition is typically the rate-limiting step and is the primary focus of theoretical investigations.[1]

iEDDA_Mechanism R1 This compound (Diene) inv1 R1->inv1 R2 Dienophile (e.g., Alkene) R2->inv1 plus1 + P1 Dihydropyridazine P2 N₂ plus2 + Int Int inv1->Int [4+2] Cycloaddition (Rate-Limiting) inv2 inv2->P1 inv2->P2 inv3 Int->inv2 Retro [4+2] (fast) Distortion_Interaction_Model Distortion/Interaction Model Logic A Activation Barrier (ΔE‡) B Distortion Energy (ΔE_dist) Energy to deform reactants A->B Decomposed into C Interaction Energy (ΔE_int) Interaction in TS geometry A->C Decomposed into D Pauli Repulsion (Destabilizing) C->D E Orbital Interaction (Stabilizing) C->E F Electrostatic Interaction (Stabilizing) C->F Computational_Workflow cluster_0 Structure Optimization cluster_1 Verification cluster_2 Refinement & Analysis opt_react 1. Optimize Reactants & Products freq_react 3. Frequency Calculation (0 Imaginary Freq) opt_react->freq_react opt_ts 2. Locate Transition State (TS) freq_ts 4. Frequency Calculation (1 Imaginary Freq) opt_ts->freq_ts spe 6. Single-Point Energy (Larger Basis Set + Solvation) freq_react->spe irc 5. IRC Calculation (Connects Reactants & Products) freq_ts->irc irc->spe analysis 7. Calculate ΔG‡, ΔGr & Analyze (FMO, Distortion) spe->analysis

References

A Technical Guide to Novel 1,2,4,5-Tetrazine Analogs: Properties, Synthesis, and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioorthogonal chemistry has been revolutionized by the emergence of 1,2,4,5-tetrazine analogs, which participate in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2][3] This unique reactivity has established tetrazines as indispensable tools for a myriad of applications in chemical biology, drug delivery, and molecular imaging.[4][5][6] This technical guide provides an in-depth overview of the core physical and chemical properties of novel this compound analogs, detailed experimental protocols for their synthesis and application, and a summary of key quantitative data to aid in the selection and design of next-generation bioorthogonal probes.

The versatility of the this compound scaffold allows for fine-tuning of its physicochemical properties through substitution at the 3 and 6 positions.[2][7] This has led to the development of a diverse range of analogs with tailored reactivity, stability, solubility, and fluorescence characteristics.[7][8] Understanding the interplay between structure and function is paramount for the rational design of tetrazine-based tools for specific biological applications.

Core Physicochemical Properties of this compound Analogs

The parent this compound is a six-membered aromatic ring containing four nitrogen atoms.[9][10] Its derivatives are characterized by their intense color, typically ranging from pink to red, which is a result of n→π* electronic transitions.[9] The key to their utility in bioorthogonal chemistry lies in their exceptionally low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates rapid cycloaddition with electron-rich dienophiles, most notably strained alkenes like trans-cyclooctene (B1233481) (TCO).[8][11]

A critical aspect in the design of novel tetrazine analogs is the inherent trade-off between reactivity and stability.[8] Electron-withdrawing substituents on the tetrazine ring generally increase the rate of the IEDDA reaction but can also render the molecule more susceptible to degradation in aqueous environments.[7] Conversely, electron-donating groups tend to enhance stability at the cost of reduced reaction kinetics.[7]

Table 1: Physicochemical Properties of Representative this compound Analogs
Compound NameMolecular FormulaMolecular Weight ( g/mol )λmax (nm)Key Features
This compoundC₂H₂N₄82.06510-550Parent compound, highly reactive but sublimates readily.[12][13]
3,6-Di-(2-pyridyl)-1,2,4,5-tetrazineC₁₂H₈N₆236.24~520Commonly used, commercially available, rapid kinetics in IEDDA reactions.[7]
4-(1,2,4,5-Tetrazin-3-yl)benzoic AcidC₉H₆N₄O₂202.17-Provides a carboxylic acid handle for bioconjugation.[7]
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamineC₉H₉N₅187.20-Offers an amine functional group for conjugation.[7]
3-Methyl-6-phenyl-1,2,4,5-tetrazineC₉H₈N₄172.19-Asymmetric substitution allows for tuning of properties.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazineC₁₂H₁₄N₈270.30-A precursor for high-energy density materials.[9]

Synthesis of Novel this compound Analogs

The synthesis of this compound analogs has evolved from the classical Pinner synthesis to more versatile and higher-yielding one-pot methodologies.[1][9] The choice of synthetic route often depends on the desired substitution pattern and the nature of the functional groups to be incorporated.

Pinner Synthesis

The traditional Pinner synthesis involves the condensation of nitriles with hydrazine (B178648) to form dihydrotetrazines, which are subsequently oxidized to the corresponding 1,2,4,5-tetrazines.[1][9] While effective for aromatic tetrazines, this method is often low-yielding for alkyl-substituted analogs.[1]

Lewis Acid-Catalyzed One-Pot Synthesis

A significant advancement has been the development of Lewis acid-catalyzed one-pot syntheses. This approach utilizes divalent nickel or zinc salts to activate alkyl nitriles for nucleophilic attack by hydrazine, leading to the formation of both symmetric and unsymmetric tetrazines in good to excellent yields.[1] This method has broadened the scope of accessible tetrazine derivatives, including those with functional groups for further derivatization.[1]

G R1_CN R1-CN (Nitrile 1) Amidrazone Amidrazone Intermediate R1_CN->Amidrazone R2_CN R2-CN (Nitrile 2) R2_CN->Amidrazone Hydrazine Hydrazine Hydrazine->Amidrazone Lewis_Acid Lewis Acid (e.g., Ni(II), Zn(II)) Lewis_Acid->Amidrazone Dihydrotetrazine Dihydrotetrazine Amidrazone->Dihydrotetrazine Tetrazine Unsymmetric this compound Dihydrotetrazine->Tetrazine [O] Oxidation Oxidation Oxidation->Tetrazine G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Purification cluster_2 Step 3: Tetrazine Ligation cluster_3 Step 4: Analysis Protein Protein with Lysine Residues Activated_Protein TCO-Activated Protein Protein->Activated_Protein Reaction with TCO-NHS TCO_NHS TCO-NHS Ester Desalting Spin Desalting Column Activated_Protein->Desalting Purified_Protein Purified TCO-Protein Desalting->Purified_Protein Labeled_Protein Fluorescently Labeled Protein Purified_Protein->Labeled_Protein IEDDA Reaction Tetrazine_Probe Tetrazine-Fluorophore Tetrazine_Probe->Labeled_Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE Spectroscopy UV-Vis Spectroscopy Labeled_Protein->Spectroscopy G Quenched_Probe Tetrazine-Fluorophore (Quenched) Reaction IEDDA Cycloaddition Quenched_Probe->Reaction Dienophile Dienophile (e.g., TCO) Dienophile->Reaction Activated_Probe Pyridazine-Fluorophore (Fluorescent) Reaction->Activated_Probe N₂ release

References

1,2,4,5-Tetrazine: A Versatile Building Block in Organic Synthesis - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-tetrazine, a six-membered aromatic ring containing four nitrogen atoms, has emerged as a pivotal building block in modern organic synthesis.[1] Its unique electronic properties, characterized by an electron-deficient π-system, render it an exceptionally reactive diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[2] This reactivity, coupled with the biocompatibility of the resulting ligation products, has propelled 1,2,4,5-tetrazines to the forefront of bioconjugation, medicinal chemistry, and materials science.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,2,4,5-tetrazines, with a focus on their utility for researchers, scientists, and drug development professionals.

Core Concepts: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The hallmark of this compound chemistry is its participation in the IEDDA reaction. This [4+2] cycloaddition occurs between the electron-deficient tetrazine (diene) and an electron-rich dienophile, such as a strained alkene or alkyne.[5] The reaction is exceptionally fast and proceeds without the need for a catalyst, often under physiological conditions.[6] A key feature of this transformation is the subsequent retro-Diels-Alder reaction of the initial bicyclic adduct, which releases a molecule of dinitrogen gas (N₂), rendering the reaction irreversible and providing a strong thermodynamic driving force.[5][6] The final product is a stable dihydropyridazine, which can then be oxidized to the corresponding pyridazine.[5]

Factors influencing the IEDDA reaction rate include:

  • Electronics: Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, also leading to faster kinetics.

  • Dienophile Strain: The use of strained dienophiles, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, dramatically increases the reaction rate due to the higher energy of their HOMO.[7][8]

  • Sterics: Steric hindrance on either the tetrazine or the dienophile can decrease the reaction rate.

Synthesis of this compound Derivatives

A variety of synthetic methods have been developed to access both symmetrical and unsymmetrical 1,2,4,5-tetrazines, allowing for the introduction of diverse functionalities.

Symmetrical 1,2,4,5-Tetrazines

The most common method for synthesizing symmetrical 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner reaction, which involves the condensation of nitriles with hydrazine (B178648) to form a dihydrotetrazine intermediate, followed by oxidation.[9]

Unsymmetrical 1,2,4,5-Tetrazines

The synthesis of unsymmetrical tetrazines, which are crucial for many applications, can be more challenging. Methods include the statistical co-condensation of two different nitriles with hydrazine, or more controlled approaches using imidoyl chlorides or metal-catalyzed cross-coupling reactions.[10]

Data Presentation: Physicochemical and Kinetic Properties

The selection of a specific this compound derivative for a particular application depends on its physicochemical and kinetic properties. The following tables summarize key data for a range of tetrazines.

Table 1: Physicochemical Properties of Selected 1,2,4,5-Tetrazines

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubilityReference(s)
This compoundC₂H₂N₄82.06Pale yellow to white crystalline solidLimited solubility in water, soluble in non-polar organic solvents like hexane (B92381) and toluene.[11][12]
3,6-Diphenyl-1,2,4,5-tetrazineC₁₄H₁₀N₄234.26Red-purple powderSoluble in most organic solvents (e.g., CH₂Cl₂)[13]
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazineC₁₂H₈N₆236.24Red-purple solidSoluble in organic solvents[5]

Table 2: Second-Order Rate Constants (k₂) for the IEDDA Reaction of Various 1,2,4,5-Tetrazines and Dienophiles

This compound DerivativeDienophileSolventk₂ (M⁻¹s⁻¹)Reference(s)
3,6-Di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)Not specified2000[6]
3-methyl-6-phenyl-1,2,4,5-tetrazineTCONot specified~1000[6]
3,6-diphenyl-1,2,4,5-tetrazineTCONot specified~300[6]
3,6-Di-(2-pyridyl)-s-tetrazineNorborneneNot specified~1[6]
3-(trifluoromethyl)-6-phenyl-1,2,4,5-tetrazineTCONot specified>10,000[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving 1,2,4,5-tetrazines.

Protocol 1: Synthesis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a common procedure for the synthesis of a widely used symmetrical tetrazine.

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask, combine 2-cyanopyridine (10.4 g, 100 mmol) and an excess of hydrazine monohydrate (10 mL). Heat the mixture in a water bath at 80°C for 3 hours.

  • Collect the resulting solid and recrystallize it from ethanol to obtain orange crystalline needles of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine.

  • Oxidation to Tetrazine: Dissolve the dihydrotetrazine intermediate (7.0 g, 26 mmol) in a mixture of glacial acetic acid (300 mL) and water (200 mL). Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (9.2 g) in cold water (25 mL) with vigorous stirring. The reaction mixture will turn a red-purple color.

  • Neutralize the mixture with an ice-cooled ammonia solution.

  • Collect the product by filtration and recrystallize from ethanol to yield purplish-red plates of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.

Protocol 2: Protein Bioconjugation via Tetrazine-TCO Ligation

This protocol outlines the general steps for labeling a protein with a tetrazine moiety and subsequently conjugating it to a TCO-modified molecule.[6][14]

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

Procedure:

  • Protein Activation with TCO-NHS:

    • Dissolve the protein of interest (100 µg) in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add 20 nmol of TCO-PEG-NHS ester (from a stock solution in DMSO).

    • Incubate at room temperature for 60 minutes.

    • Purify the TCO-activated protein using a spin desalting column.[14]

  • Protein Activation with Tetrazine-NHS (for protein-protein conjugation):

    • Follow the same procedure as in step 1, but use a different protein and methyl-tetrazine-PEG-NHS ester.[14]

  • Conjugation:

    • Mix the purified TCO-activated protein and the tetrazine-activated molecule (e.g., another protein, a small molecule drug) in a 1:1 molar ratio.

    • Incubate with gentle rotation for 1 hour at room temperature.

    • The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction progress visually or spectrophotometrically (absorbance between 510 and 550 nm).[14]

    • The resulting conjugate is ready for use or can be further purified if necessary.

Applications in Drug Development and Research

The unique reactivity and biocompatibility of 1,2,4,5-tetrazines have led to their widespread use in various aspects of drug development and biomedical research.

Pre-targeted Imaging and Therapy

A significant application of tetrazine chemistry is in pre-targeted imaging and therapy.[15][16] In this two-step approach, a TCO-modified targeting agent (e.g., an antibody) is first administered and allowed to accumulate at the target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a small, radiolabeled tetrazine is injected. The tetrazine rapidly reacts with the TCO-tagged antibody at the target, leading to a high concentration of the imaging or therapeutic agent at the desired location and minimizing off-target effects.[15]

"Click-to-Release" Prodrug Activation

Tetrazine ligation can also be employed for the controlled activation of prodrugs.[1] In this strategy, a therapeutic agent is "caged" with a TCO moiety, rendering it inactive. Upon administration of a tetrazine, the IEDDA reaction occurs, leading to the cleavage of the TCO linker and the release of the active drug at the desired site.[17]

Inhibition of Signaling Pathways

Recent research has demonstrated that this compound derivatives can be designed as potent inhibitors of specific signaling pathways. For instance, novel s-tetrazine derivatives have been synthesized and shown to act as VEGFR-2 kinase inhibitors, demonstrating their potential as anti-cancer agents.[8]

Visualizations

Signaling Pathway: VEGFR-2 Inhibition by a Tetrazine Derivative

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg Activates PI3K PI3K P2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation ERK->Proliferation Tetrazine_Inhibitor This compound Derivative Tetrazine_Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Workflow: Pre-targeted Imaging

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging A Administer TCO-Antibody Conjugate B Antibody Accumulates at Target Site A->B C Unbound Antibody Clears from Circulation B->C D Administer Radiolabeled Tetrazine C->D Pre-targeting Interval E Tetrazine Reacts with TCO at Target (IEDDA) D->E F Unbound Tetrazine Rapidly Clears E->F G PET/SPECT Imaging E->G

Caption: A generalized workflow for a pre-targeted imaging experiment.

Logical Relationship: Factors Affecting IEDDA Reaction Rate

IEDDA_Factors cluster_reactants Reactants cluster_factors Influencing Factors Tetrazine This compound Rate IEDDA Reaction Rate Tetrazine->Rate Dienophile Dienophile Dienophile->Rate EWG Electron-Withdrawing Groups EWG->Tetrazine EDG Electron-Donating Groups EDG->Dienophile Strain Ring Strain Strain->Dienophile Sterics_T Steric Hindrance Sterics_T->Tetrazine Sterics_D Steric Hindrance Sterics_D->Dienophile

Caption: Key factors influencing the rate of the IEDDA reaction.

Conclusion

This compound and its derivatives have become indispensable tools in organic synthesis, particularly at the interface of chemistry and biology. Their facile participation in the inverse-electron-demand Diels-Alder reaction provides a robust and versatile platform for bioconjugation, targeted drug delivery, and the development of novel therapeutics. The continued exploration of new synthetic methodologies and applications will undoubtedly further expand the utility of this remarkable heterocyclic building block.

References

Aromaticity of the 1,2,4,5-Tetrazine Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4,5-tetrazine ring, a six-membered aromatic heterocycle containing four nitrogen atoms, is a cornerstone of modern chemical research, particularly in the fields of bioorthogonal chemistry, materials science, and energetic materials. Its unique electronic properties, governed by its inherent aromaticity, dictate its stability and reactivity. This technical guide provides an in-depth exploration of the aromatic character of the this compound core, synthesizing theoretical calculations and experimental evidence. We present key quantitative data, detail relevant experimental and computational protocols, and visualize the interplay between aromaticity and chemical behavior, offering a comprehensive resource for professionals leveraging tetrazine chemistry in their research and development endeavors.

Introduction to this compound and Aromaticity

This compound, also known as s-tetrazine, is the most stable and well-studied isomer of the tetrazine family.[1] It consists of a planar, cyclic C2H2N4 core. The concept of aromaticity, originally conceived for benzene, describes a state of enhanced thermodynamic stability and unique reactivity in certain cyclic, planar molecules with a continuous system of delocalized π-electrons. For the this compound ring, its aromaticity is a defining feature that leads to its characteristic properties: it is a six-membered aromatic compound with a high nitrogen content, which contributes to its thermal stability and makes it a valuable scaffold for high-energy density materials.[2][3]

The aromatic nature of this compound is not merely a theoretical curiosity; it is fundamental to its application. The high nitrogen content renders the ring electron-deficient, which, combined with its aromatic stability, drives its exceptional reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions. This reactivity is the foundation of "tetrazine ligation," a powerful tool in chemical biology and drug development for selectively modifying biomolecules in complex biological environments.[4]

Theoretical & Computational Assessment of Aromaticity

The aromaticity of the this compound ring is supported by foundational electronic structure principles and advanced computational methods.

2.1. Hückel's Rule and Electronic Structure

The this compound ring formally satisfies Hückel's rule for aromaticity. It is a cyclic, planar molecule with a continuous ring of p-orbitals. Each of the two carbon atoms and four nitrogen atoms is sp²-hybridized, contributing one p-orbital to the π-system. The ring contains six π-electrons (one from each carbon and one from each of two nitrogen atoms, with the other two nitrogen atoms contributing their π-electrons through their lone pairs), fitting the "4n+2" rule where n=1.[5] This delocalized π-electron system is the primary source of its aromatic stabilization.

2.2. Computational Metrics

Modern computational chemistry provides quantitative tools to assess aromaticity. The most common methods are based on magnetic and energetic criteria.

  • Nucleus-Independent Chemical Shift (NICS): The NICS method is a widely used magnetic criterion for aromaticity.[6] It involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. While some studies using the NICS(0) metric have classified tetrazine isomers as non-aromatic, analyses focusing on the π-electron contributions (e.g., NICSπzz) confirm the aromatic character.[7] The activation energies of Diels-Alder reactions, a key feature of tetrazine chemistry, have been shown to correlate well with NICS(0) values of the aromatic dienes involved.[7]

  • Aromatic Stabilization Energy (ASE): ASE quantifies the extra stability of an aromatic compound compared to a hypothetical, non-aromatic analogue. It is typically calculated using homodesmotic or isodesmic reactions, which are theoretical reactions designed to cancel out strain and other non-aromatic energetic contributions. While specific ASE values for this compound are not widely reported in introductory literature, computational studies on azabenzenes confirm its stability relative to non-cyclic structures.[8]

Experimental Evidence and Data

Experimental techniques provide tangible proof of the aromatic nature of the this compound ring through structural analysis, spectroscopy, and reactivity patterns.

3.1. X-ray Crystallography

Single-crystal X-ray diffraction studies are one of the most direct methods for probing molecular structure. Analysis of the this compound core reveals a planar geometry and a pattern of bond lengths that are intermediate between single and double bonds, indicating electron delocalization.

ParameterValue (Å)Source
C-N Bond Length1.334[2]
N-N Bond Length1.321[2]

Table 1: Key Bond Lengths of the Unsubstituted this compound Ring.

This equalization of bond lengths is a classic structural marker of aromaticity.

3.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to the electronic environment of nuclei. In aromatic systems, the ring current deshields protons attached to the ring, causing them to appear at a higher chemical shift (downfield) in ¹H NMR spectra. For the unsubstituted this compound, the proton signal is observed at approximately 10.4 ppm, a significant downfield shift indicative of an aromatic ring.[4][9]

Similarly, the carbon atoms within the ring exhibit characteristic chemical shifts in ¹³C NMR spectra. For substituted 1,2,4,5-tetrazines, the ring carbons typically appear in the range of 160-170 ppm, consistent with their presence in an electron-deficient aromatic system.[4][9]

Compound/Fragment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Solvent
(4-(1,2,4,5-tetrazin -3-yl)phenyl)methanamine10.43 (s, 1H, Tz-H)169.11 (Tz-C), 160.39 (Tz-C)D₂O
4-(1,2,4,5-tetrazin -3-yl)benzoic acid10.66 (s, 1H, Tz-H)164.98 (Tz-C), 158.16 (Tz-C)DMSO-d₆
5-(1,2,4,5-tetrazin -3-yl)pentan-1-amine10.36 (s, 1H, Tz-H)175.63 (Tz-C), 160.63 (Tz-C)D₂O

Table 2: Representative NMR Chemical Shifts for the this compound Ring Proton and Carbons in Substituted Derivatives.[4][9]

Visualization of Concepts

Diagrams created using the DOT language help to visualize the workflow for characterizing aromaticity and the relationship between the electronic structure of this compound and its reactivity.

Aromaticity_Workflow cluster_theory Theoretical & Computational Analysis cluster_exp Experimental Verification cluster_data Data Interpretation Huckel Hückel's Rule (4n+2 π e⁻) NICS NICS Calculations Huckel->NICS Planarity Planar Geometry Planarity->NICS ChemShifts Downfield Chemical Shifts NICS->ChemShifts ASE ASE Calculations Conclusion Conclusion: This compound is Aromatic ASE->Conclusion Xray X-ray Crystallography BondLengths Bond Length Equalization Xray->BondLengths NMR NMR Spectroscopy NMR->ChemShifts Reactivity Reactivity Studies IEDDA IEDDA Reactivity Reactivity->IEDDA BondLengths->Conclusion ChemShifts->Conclusion IEDDA->Conclusion

Workflow for the Assessment of this compound Aromaticity.

Reactivity_Relationship Aromaticity Aromatic Core (6π Electrons, Planar) ElectronDeficient Electron-Deficient π-System Aromaticity->ElectronDeficient HighN High Nitrogen Content (4 Nitrogen Atoms) HighN->ElectronDeficient LowLUMO Low Energy LUMO ElectronDeficient->LowLUMO IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) Reactivity LowLUMO->IEDDA Bioorthogonal Application: Bioorthogonal Chemistry IEDDA->Bioorthogonal

Relationship between Aromaticity and IEDDA Reactivity.

Key Experimental & Computational Protocols

5.1. General Synthesis of 3,6-Disubstituted 1,2,4,5-Tetrazines (Pinner-type Synthesis)

The Pinner synthesis is a classical and versatile method for preparing symmetrically and asymmetrically substituted 1,2,4,5-tetrazines.

  • Amidrazone Formation: A nitrile or imidoester is reacted with hydrazine (B178648) hydrate (B1144303) at room temperature or with gentle heating to form the corresponding amidrazone intermediate.

  • Cyclization to Dihydrotetrazine: The amidrazone undergoes self-condensation or reacts with a second equivalent of hydrazine to form a 1,2-dihydro-1,2,4,5-tetrazine derivative.

  • Oxidation: The dihydrotetrazine intermediate is oxidized to the aromatic this compound. Common oxidizing agents include sodium nitrite (B80452) in an acidic aqueous solution (e.g., dilute HCl), or milder organic oxidants like isoamyl nitrite.[2]

  • Purification: The crude tetrazine product, often a brightly colored solid (red to purple), is typically purified by column chromatography (e.g., silica (B1680970) gel) or recrystallization.

5.2. X-ray Crystallography Data Collection

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Diffraction Measurement: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F² to yield the final atomic coordinates, bond lengths, and angles.

5.3. NMR Spectrum Acquisition

  • Sample Preparation: Approximately 1-5 mg of the tetrazine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Key parameters include the number of scans, relaxation delay, and spectral width.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS (0.00 ppm).[4]

5.4. Protocol for NICS Calculation

  • Geometry Optimization: The molecular geometry of the this compound derivative is optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p).[10]

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • NMR Calculation: A magnetic properties calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method.

  • NICS Value Determination: A "ghost" atom (Bq) is placed at the geometric center of the tetrazine ring (for NICS(0)) or at desired points above the ring plane (e.g., 1 Å for NICS(1)). The isotropic magnetic shielding value calculated for the ghost atom is then multiplied by -1 to obtain the NICS value.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging Using 1,2,4,5-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2,4,5-tetrazine derivatives in live-cell imaging protocols. The unique bioorthogonal reactivity of tetrazines, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained dienophiles like trans-cyclooctene (B1233481) (TCO), enables highly specific and rapid labeling of biomolecules in their native cellular environment. A key feature of many tetrazine-fluorophore conjugates is their fluorogenic nature; the fluorescence of the dye is quenched by the tetrazine and "turns on" upon reaction with a dienophile, significantly enhancing the signal-to-noise ratio.[1][2][3]

This document outlines the core principles, presents key quantitative data for experimental design, and provides detailed protocols for the successful application of tetrazine-based probes in live-cell imaging.

Core Principles of Tetrazine-Based Live-Cell Imaging

The foundation of this technology is the bioorthogonal iEDDA reaction between an electron-deficient this compound and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. This reaction is exceptionally fast and highly specific, proceeding readily under physiological conditions without interfering with native cellular processes.[1] The workflow typically involves two main strategies:

  • Direct Labeling: A biomolecule of interest is first functionalized with a dienophile (e.g., TCO) through metabolic labeling, genetic encoding, or direct conjugation. Subsequently, a tetrazine-fluorophore conjugate is introduced, which rapidly reacts with the dienophile-tagged biomolecule, rendering it fluorescent.

  • Pre-targeting: This two-step approach is particularly useful for imaging cell surface receptors.[1][4] First, a TCO-modified antibody or ligand is administered to bind to a specific cellular target. After allowing for the unbound antibody/ligand to clear, a tetrazine-fluorophore is added, which "clicks" to the pre-localized TCO, minimizing background fluorescence from unbound probes.[1][4]

Quantitative Data for Experimental Design

The selection of a suitable tetrazine-fluorophore conjugate and dienophile is critical for successful live-cell imaging. The following tables summarize key quantitative parameters to aid in this selection process.

Table 1: Photophysical Properties of Common Tetrazine-Fluorophore Probes

Fluorophore ConjugateExcitation Max (nm)Emission Max (nm)Quantum Yield (Unreacted)Quantum Yield (Reacted with TCO)Fold Increase in Fluorescence
Tetrazine-Coumarin4304800.010.033.3
Tetrazine-BODIPY FL5055120.020.2415.0
Tetrazine-Oregon Green 4884955230.040.8218.5
Tetrazine-BODIPY TMR-X5435730.020.4020.6

Data adapted from literature reports on various tetrazine-fluorophore conjugates.[1]

Table 2: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions

Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO~1,000 - 3,000
3,6-di-(2-pyridyl)-1,2,4,5-tetrazineTCO>20,000
H-TetrazineTCO~30,000
3-(4-benzylamino)-1,2,4,5-tetrazineNorbornene~1

Rate constants can vary depending on the specific substituents on the tetrazine and dienophile, as well as reaction conditions.

Table 3: Stability of Tetrazine Derivatives in Biological Media

Tetrazine Substituent% Remaining after 12h in DMEM + 10% FBS at 37°C% Remaining after 24h in DMEM + 10% FBS at 37°C
Hydrogen~50%<30%
Methyl>90%~80%
Phenyl~80%~60%
Pyridyl<40%<20%
Triazolyl>92%>63%

Stability is a critical factor for in vivo and long-term imaging experiments. Electron-donating groups on the tetrazine ring generally increase stability.[5][6]

Experimental Protocols

The following are detailed protocols for common live-cell imaging applications of this compound.

Protocol 1: General Live-Cell Labeling

This protocol describes the labeling of live cells that have been pre-functionalized with a TCO-containing molecule.

Materials:

  • Live cells expressing or labeled with a TCO-containing biomolecule

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-BODIPY FL)

  • Anhydrous DMSO

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Imaging-grade multi-well plates or coverslips

Procedure:

  • Cell Preparation: Culture cells on imaging plates or coverslips to the desired confluency (typically 60-80%).

  • Preparation of Tetrazine-Fluorophore Stock Solution: Dissolve the tetrazine-fluorophore conjugate in anhydrous DMSO to prepare a 1-10 mM stock solution. Store at -20°C, protected from light.

  • Preparation of Labeling Solution: On the day of the experiment, dilute the tetrazine-fluorophore stock solution in pre-warmed live-cell imaging buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and target.

  • Cell Washing: Gently wash the cells once with pre-warmed PBS.

  • Labeling Reaction: Remove the PBS and add the tetrazine-fluorophore labeling solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time will depend on the reaction kinetics and the concentration of reactants.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound tetrazine-fluorophore.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

Protocol 2: Pre-targeted Live-Cell Imaging of Cell Surface Receptors

This protocol details the labeling of a specific cell surface receptor using a TCO-modified antibody followed by imaging with a tetrazine-fluorophore probe.[1][4]

Materials:

  • Live cells expressing the target receptor of interest

  • TCO-modified primary antibody against the target receptor

  • Tetrazine-fluorophore conjugate

  • Complete cell culture medium

  • 1% Bovine Serum Albumin (BSA) in cell culture medium

  • PBS, pH 7.4

  • Imaging-grade multi-well plates or coverslips

Procedure:

  • Cell Culture: Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.

  • Antibody Incubation (Pre-targeting):

    • Dilute the TCO-modified antibody in pre-warmed cell culture medium containing 1% BSA to the desired working concentration (typically 1-10 µg/mL).[1]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.[1]

  • Washing: Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[1]

  • Tetrazine-Fluorophore Labeling:

    • Dilute the tetrazine-fluorophore probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.[1][4]

    • Add the tetrazine-fluorophore solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.[1]

  • Final Wash and Imaging:

    • Remove the tetrazine-fluorophore solution and wash the cells twice with pre-warmed cell culture medium.[1]

    • Replace with fresh, pre-warmed medium for imaging.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Visualizations

The following diagrams illustrate the key workflows and reactions described in these application notes.

G cluster_labeling Direct Labeling Workflow TCO_Biomolecule TCO-tagged Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule (Active) TCO_Biomolecule->Labeled_Biomolecule iEDDA Tetrazine_Fluorophore Tetrazine-Fluorophore (Quenched) Tetrazine_Fluorophore->Labeled_Biomolecule G cluster_pretargeting Pre-targeting Workflow TCO_Antibody 1. TCO-Antibody Incubation Washing1 2. Wash Unbound Antibody TCO_Antibody->Washing1 Tetrazine_Fluorophore 3. Add Tetrazine-Fluorophore Washing1->Tetrazine_Fluorophore Imaging 4. Image Labeled Cells Tetrazine_Fluorophore->Imaging G cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction Tetrazine This compound (Diene) Product Dihydropyridazine Adduct + N₂ Tetrazine->Product + TCO trans-Cyclooctene (Dienophile) TCO->Product

References

Application of 1,2,4,5-Tetrazines in Radiopharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO), has emerged as a powerful bioorthogonal tool in radiopharmaceutical development.[1][2][3] This "click chemistry" ligation offers exceptional reaction kinetics and specificity, enabling a pretargeting approach that decouples the tumor-targeting event from the delivery of the radionuclide.[3][4] This strategy addresses key limitations of conventional radiopharmaceuticals, such as prolonged systemic radiation exposure and high background signal, thereby enhancing imaging contrast and therapeutic efficacy.[1][4]

This document provides detailed application notes on the use of 1,2,4,5-tetrazines in pretargeted positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, as well as radioimmunotherapy (RIT). It includes a summary of key quantitative data from various studies and detailed experimental protocols for the radiolabeling of tetrazine probes and the execution of pretargeted imaging experiments.

Application Notes

Pretargeted Radioimmunotherapy and Imaging

The core principle of the tetrazine-based pretargeting strategy involves a two-step administration. First, a tumor-targeting molecule, typically a monoclonal antibody (mAb) conjugated to a TCO moiety (mAb-TCO), is administered.[3] This conjugate is allowed to accumulate at the tumor site and clear from systemic circulation over a period of time.[3] Subsequently, a small, rapidly clearing radiolabeled tetrazine molecule is injected. The tetrazine swiftly reacts with the TCO-tagged antibody at the tumor site via the IEDDA reaction, leading to a high concentration of the radionuclide at the target tissue.[5] This approach significantly improves tumor-to-background ratios and allows for the use of short-lived radionuclides like Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F).[1][2][4]

Advantages of the Tetrazine-TCO Pretargeting System:
  • Enhanced Imaging Contrast: By allowing the targeting antibody to clear from the blood before the administration of the radiolabel, background signal is significantly reduced, leading to clearer tumor delineation.[1][4]

  • Reduced Radiation Dose to Healthy Tissues: The rapid clearance of the small, radiolabeled tetrazine minimizes radiation exposure to non-target organs.[3][4]

  • Versatility in Radionuclide Choice: The fast reaction kinetics are compatible with short-lived isotopes such as ⁶⁸Ga (t½ ≈ 68 min) and ¹⁸F (t½ ≈ 110 min), which are ideal for PET imaging.[1][2][4] It has also been successfully applied with therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu).[3]

  • Modular Platform: The same targeting vector (mAb-TCO) can be used for both imaging and therapy by simply changing the radionuclide on the tetrazine probe, embodying a theranostic approach.[4]

Key Considerations for Experimental Design:
  • Choice of Tetrazine and TCO: The reactivity and stability of both the tetrazine and TCO derivatives are critical. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can enhance reaction rates.[4] However, a balance must be struck to avoid in vivo instability.[6]

  • Pretargeting Interval: The time delay between the administration of the mAb-TCO and the radiolabeled tetrazine is a crucial parameter to optimize for achieving the best tumor-to-background ratio.[1] Intervals of 24 to 72 hours are commonly reported.[1]

  • Clearing Agents: To further improve pharmacokinetics, a clearing agent can be administered after the mAb-TCO has accumulated at the tumor but before the injection of the radiolabeled tetrazine. This agent is designed to react with the circulating mAb-TCO and facilitate its rapid removal from the bloodstream.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the application of 1,2,4,5-tetrazines in radiopharmaceutical development.

Table 1: Radiolabeling of Tetrazine Probes

RadionuclideTetrazine DerivativeChelatorRadiochemical Yield (RCY)Radiochemical Purity (RCP)Reference
⁶⁸GaDOTA-Me-TzDOTA>98%>98%[1]
⁶⁸GaDOTA-H-TzDOTA>98%>98%[1]
¹⁸FAl[¹⁸F]NOTA-labeled tetrazineNOTANot ReportedNot Reported[2]
¹⁷⁷LuDOTA-PEG₇-TzDOTANot ReportedNot Reported[3]
⁶⁴CuTz-Bn-NOTANOTANot ReportedNot Reported[5]
¹¹¹InDOTA-PEG₁₁-TzDOTANot ReportedNot Reported[7]
⁹⁹ᵐTcHYNIC-TetrazineHYNIC75%>98%[8]
⁶⁸GaTHP-TetrazineTHPNot ReportedNot Reported[9]
¹⁸FAlkylammoniomethyltrifluoroborate ([¹⁸F]AmBF₃) tetrazinesAmBF₃VariableVariable[10]
¹⁸F3-(3-fluorophenyl)-1,2,4,5-tetrazineNone (Direct Labeling)23 ± 3%>98%[11]

Table 2: In Vivo Performance of Pretargeted Systems

Targeting AgentRadionuclideTetrazine ProbeTumor ModelTumor Uptake (%ID/g)Tumor-to-Muscle (T/M) RatioPretargeting IntervalReference
DZ-Lys-TCO⁶⁸Ga⁶⁸Ga-DOTA-H-TzHeLa and U87MG3.53 ± 1.7610.9 ± 0.348 h[1]
Anti-CA19.9 Ab-TCO¹⁸FAl[¹⁸F]NOTA-labeled tetrazineBxPC3 pancreatic cancer6.4Not ReportedNot Reported[2]
huA33-TCO¹⁷⁷Lu[¹⁷⁷Lu]Lu-DOTA-PEG₇-TzColorectal cancerNot ReportedNot ReportedNot Reported[3]
A33-TCO⁶⁴Cu⁶⁴Cu-Tz-Bn-NOTASW1222 human colorectal cancerNot ReportedNot Reported24 h[5]
CC49-TCO¹¹¹In¹¹¹In-DOTA-PEG₁₁-TzLS174T4.213.124 h[7]

Experimental Protocols

Protocol 1: General Procedure for Radiolabeling of DOTA-conjugated Tetrazines with Gallium-68

This protocol is a generalized procedure based on the methods described for labeling DOTA-Me-Tz and DOTA-H-Tz.[1]

Materials:

  • DOTA-conjugated tetrazine derivative (e.g., DOTA-Me-Tz, DOTA-H-Tz)

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Metal-free water

  • Heating block or water bath

  • Radio-HPLC system for quality control

  • C18 Sep-Pak cartridge

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions.

  • In a sterile, metal-free reaction vial, add 5-10 µg of the DOTA-conjugated tetrazine dissolved in a small volume of metal-free water.

  • Add 500 µL of sodium acetate buffer to the reaction vial.

  • Add the ⁶⁸GaCl₃ eluate (approximately 1-2 mL, containing 100-200 MBq of ⁶⁸Ga) to the reaction vial.

  • Incubate the reaction mixture at 95°C for 15 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Purify the radiolabeled tetrazine using a C18 Sep-Pak cartridge pre-conditioned with ethanol (B145695) and water.

  • Elute the purified [⁶⁸Ga]Ga-DOTA-tetrazine with ethanol and formulate in sterile saline for injection.

  • Determine the radiochemical purity and yield using a radio-HPLC system. A purity of >95% is generally required for in vivo studies.

Protocol 2: General Procedure for Pretargeted PET Imaging in a Xenograft Mouse Model

This protocol provides a general workflow for in vivo pretargeted imaging studies based on common practices.[1][5]

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)

  • TCO-conjugated targeting antibody (e.g., huA33-TCO)

  • Radiolabeled tetrazine probe (e.g., [⁶⁸Ga]Ga-DOTA-H-Tz)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Syringes and needles for intravenous injection

Procedure:

  • Antibody Administration: Anesthetize the tumor-bearing mouse. Administer the TCO-conjugated antibody (typically 50-100 µg) via tail vein injection.

  • Pretargeting Interval: Allow the antibody to circulate and accumulate at the tumor site for the predetermined optimal time (e.g., 24, 48, or 72 hours).[1] During this time, the unbound antibody will clear from the bloodstream.

  • Radiotracer Administration: After the pretargeting interval, anesthetize the mouse again. Administer the radiolabeled tetrazine probe (typically 5-10 MBq) via tail vein injection.

  • PET/CT Imaging: Acquire dynamic or static PET/CT images at various time points post-injection of the radiotracer (e.g., 30, 60, 120 minutes).

  • Image Analysis: Reconstruct and analyze the PET images to determine the biodistribution of the radiotracer. Quantify the radioactivity concentration in the tumor and other organs of interest (e.g., muscle, liver, kidneys) to calculate %ID/g and tumor-to-background ratios.

  • Biodistribution Study (Optional but Recommended): At the final imaging time point, euthanize the mice. Excise the tumor and major organs, weigh them, and measure the radioactivity using a gamma counter to confirm the imaging data.

Visualizations

Pretargeted_Radiopharmaceutical_Workflow Pretargeted Radiopharmaceutical Workflow cluster_Step1 Step 1: Targeting Agent Administration cluster_Step2 Step 2: Accumulation and Clearance cluster_Step3 Step 3: Radiotracer Administration cluster_Step4 Step 4: In Vivo Click Reaction and Imaging mAb_TCO TCO-conjugated Antibody (mAb-TCO) Administration1 Intravenous Injection mAb_TCO->Administration1 Tumor_Accumulation mAb-TCO accumulates at tumor site Administration1->Tumor_Accumulation Blood_Clearance Unbound mAb-TCO clears from circulation Administration1->Blood_Clearance Pretargeting_Interval Pretargeting Interval (24-72h) Blood_Clearance->Pretargeting_Interval Administration2 Intravenous Injection Pretargeting_Interval->Administration2 Rad_Tz Radiolabeled Tetrazine Rad_Tz->Administration2 Click_Reaction Bioorthogonal IEDDA Reaction at Tumor Site Administration2->Click_Reaction Imaging PET/SPECT Imaging Click_Reaction->Imaging

Caption: Pretargeted Radiopharmaceutical Workflow.

Tetrazine_Radiolabeling_Workflow General Tetrazine Radiolabeling Workflow cluster_Reaction Radiolabeling Reaction cluster_Purification Purification and Quality Control Radionuclide Radionuclide (e.g., 68Ga, 18F) Mixing Combine Radionuclide and Tetrazine Precursor Radionuclide->Mixing Tetrazine_Precursor Tetrazine-Chelator Conjugate Tetrazine_Precursor->Mixing Heating Incubate at Optimal Temperature Mixing->Heating Purification Solid Phase Extraction (e.g., C18 cartridge) Heating->Purification QC Radio-HPLC Analysis Purification->QC Final_Product Purified Radiolabeled Tetrazine QC->Final_Product

Caption: General Tetrazine Radiolabeling Workflow.

References

A Step-by-Step Guide to 1,2,4,5-Tetrazine-TCO Ligation: Principles and Protocols for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,4,5-tetrazine-trans-cyclooctene (TCO) ligation has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of rapid kinetics, high specificity, and biocompatibility. This inverse-electron-demand Diels-Alder (IEDDA) reaction enables the efficient formation of stable covalent bonds in complex biological environments without the need for cytotoxic catalysts.[1][2][3] These characteristics make it an invaluable tool for researchers, scientists, and drug development professionals in applications ranging from live-cell imaging and proteomics to the construction of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[4][5] This document provides a detailed overview of the tetrazine-TCO ligation, including its underlying mechanism, quantitative kinetic data, and comprehensive, step-by-step protocols for key applications.

Introduction to Tetrazine-TCO Ligation

The tetrazine-TCO ligation is a powerful "click chemistry" reaction that proceeds through an IEDDA [4+2] cycloaddition between an electron-deficient this compound (the diene) and a strained, electron-rich trans-cyclooctene (B1233481) (the dienophile).[1][4] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) product.[1][6] The reaction's high speed is driven by the ring strain of the TCO and the unique electronic properties of the reactants.[1][6]

Key advantages of the tetrazine-TCO ligation include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁷ M⁻¹s⁻¹.[2][7] This allows for efficient labeling at low reactant concentrations.[3][5]

  • High Specificity and Bioorthogonality: Tetrazines and TCOs react selectively with each other, avoiding side reactions with native biological functional groups such as amines and thiols.[2][3]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and does not require cytotoxic copper catalysts, making it ideal for in vivo and live-cell applications.[5][6]

  • Irreversible Bond Formation: The release of nitrogen gas makes the reaction irreversible, resulting in a stable covalent linkage.[6]

Reaction Mechanism and Kinetics

The ligation is initiated by an IEDDA reaction where the highest occupied molecular orbital (HOMO) of the electron-rich TCO interacts with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient tetrazine.[7] This is followed by a retro-Diels-Alder reaction that eliminates N₂, driving the reaction to completion.[7]

The reaction kinetics are highly tunable and depend on the electronic properties of the substituents on both the tetrazine and TCO rings. Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction, while electron-donating groups on the TCO raise its HOMO energy, also increasing the reaction rate.[7][8] Steric hindrance around the reactive moieties can also influence the reaction speed.[7]

Quantitative Data Summary

The following table summarizes typical second-order rate constants for various tetrazine-TCO pairs, illustrating the impact of different substituents.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,000One of the earliest and most well-characterized tetrazine-TCO pairs.[9]
Monosubstituted H-TetrazineTCOUp to 70-fold faster than disubstitutedReduced steric hindrance significantly increases reactivity.[7]
VariousVarious1 - 1 x 10⁶A general range for commonly used tetrazine-TCO pairs, highlighting the broad spectrum of available reactivities.
Optimized PairsOptimized TCOsUp to 3.3 x 10⁶Advanced TCO structures, such as those with cyclopropane (B1198618) ring linkers, can further accelerate the reaction.[10][11]
Sila-TCOTetrazine1.14 x 10⁷The introduction of silicon into the TCO ring structure represents one of the fastest reported bioorthogonal reactions to date.[11]

Experimental Protocols

Here we provide detailed protocols for common applications of the tetrazine-TCO ligation: protein modification and labeling, and live-cell imaging.

Protocol 1: Two-Step Protein Labeling via TCO-NHS Ester and Tetrazine Ligation

This protocol describes the modification of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorophore).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.[1]

  • TCO-PEGn-NHS ester.[2][12]

  • Anhydrous DMSO or DMF.[1][2]

  • 1 M Sodium Bicarbonate (NaHCO₃).[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[12][13]

  • Tetrazine-labeled molecule (e.g., Tetrazine-fluorophore).

  • Spin desalting columns.[1][2]

Procedure:

Step 1: Protein Modification with TCO-NHS Ester

  • Protein Preparation: Ensure the protein is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column.[1][2]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[1][12] NHS esters are moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.[13]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[13]

    • Incubate the reaction for 1 hour at room temperature or for 2 hours on ice with gentle mixing.[1]

  • Quench Reaction (Optional but Recommended): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 5-15 minutes.[12][13]

  • Purification: Remove unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer back to PBS.[1][12]

Step 2: TCO-Tetrazine Ligation

  • Reactant Preparation: Prepare the purified TCO-modified protein in PBS. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[1]

  • Ligation Reaction: Add a 1.5- to 2-fold molar excess of the tetrazine-labeled molecule to the TCO-modified protein solution.[1]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[1][6] For less reactive pairs or sensitive proteins, the incubation can be extended or performed at 4°C for 2-4 hours.[1][6] The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in absorbance between 510 and 550 nm.[2]

  • Purification: Remove the unreacted tetrazine-labeled molecule using a spin desalting column.[6]

  • Characterization: Confirm the conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.[6]

Protocol 2: Pretargeted Live-Cell Labeling for Fluorescence Microscopy

This protocol outlines a pre-targeting strategy where cells are first labeled with a TCO-modified antibody, followed by the addition of a tetrazine-fluorophore for imaging.

Materials:

  • Adherent cells expressing a surface protein of interest, cultured in a glass-bottom dish.

  • TCO-modified antibody targeting the surface protein.

  • Tetrazine-fluorophore (cell-impermeable).

  • Cell culture medium (e.g., DMEM).

  • Wash buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺).[6]

Procedure:

  • Pre-targeting (TCO Installation):

    • Incubate the cells with the TCO-modified antibody (e.g., at 10 µg/mL) in fresh cell culture medium for 1 hour at 37°C.[6] This allows the antibody to bind to its target on the cell surface.

    • Wash the cells three times with wash buffer to remove any unbound antibody.[6]

  • Ligation (Tetrazine Reaction):

    • Add the tetrazine-fluorophore to the cells at a final concentration of 5-10 µM in fresh culture medium.[6]

    • Incubate for 15-30 minutes at 37°C.[6]

    • Wash the cells three times with wash buffer to remove unreacted tetrazine-fluorophore.[6]

  • Imaging: The cells are now ready for fluorescence microscopy imaging.

Visualizing the Workflow and Mechanism

To further clarify the processes described, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Tetrazine_TCO_Ligation_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Tetrazine This compound (Electron-Deficient Diene) Cycloaddition [4+2] Cycloaddition (IEDDA) Tetrazine->Cycloaddition TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Cycloaddition RetroDA Retro-Diels-Alder Cycloaddition->RetroDA Unstable Intermediate Product Stable Dihydropyridazine Product RetroDA->Product N2 Nitrogen Gas (N₂) RetroDA->N2

Caption: Mechanism of the this compound-TCO bioorthogonal ligation.

Experimental_Workflow_Protein_Labeling cluster_prep Preparation cluster_modification Step 1: TCO Modification cluster_ligation Step 2: Tetrazine Ligation cluster_analysis Analysis ProteinPrep Prepare Protein in Amine-Free Buffer Labeling Label Protein with TCO-NHS Ester ProteinPrep->Labeling TCO_NHS_Prep Prepare TCO-NHS Ester Solution TCO_NHS_Prep->Labeling Purify1 Purify TCO-Protein (Desalting Column) Labeling->Purify1 Ligation React with Tetrazine-Fluorophore Purify1->Ligation Purify2 Purify Final Conjugate (Optional) Ligation->Purify2 Analysis Analyze Conjugate (SDS-PAGE, UV-Vis, MS) Purify2->Analysis

Caption: Workflow for two-step protein labeling using Tetrazine-TCO ligation.

Troubleshooting Common Issues

IssuePossible CauseSolution
Low or No Labeling with TCO-NHS Ester Hydrolysis of NHS ester due to moisture.[1]Allow the TCO-NHS ester vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][13]
Buffer contains primary amines (e.g., Tris, glycine).[1]Perform the labeling reaction in an amine-free buffer like PBS.[1]
Low Ligation Efficiency Steric hindrance.[1]Incorporate a flexible PEG spacer in the TCO or tetrazine reagent to improve the accessibility of the reactive moieties.[1][12]
Incorrect stoichiometry.[1]Optimize the molar ratio; a slight excess (1.5-2 fold) of the tetrazine-labeled molecule can help drive the reaction to completion.[1]
Low reactant concentrations.Increase the concentration of one or both reactants if possible, or extend the incubation time.

Conclusion

The this compound-TCO ligation stands out as a premier bioorthogonal reaction due to its exceptional speed, specificity, and biocompatibility.[2][3] Its versatility has enabled significant advancements in chemical biology, drug development, and molecular imaging.[4][14] The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists aiming to leverage this powerful chemical tool for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics.

References

Revolutionizing Bioconjugation: A Detailed Guide to 1,2,4,5-Tetrazine Functionalization for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

The advent of 1,2,4,5-tetrazine-mediated bioconjugation has provided researchers, scientists, and drug development professionals with a powerful and versatile tool for the precise and efficient modification of proteins. This bioorthogonal "click chemistry" approach, primarily leveraging the inverse-electron-demand Diels-Alder (IEDDA) reaction, offers unparalleled reaction speed, specificity, and biocompatibility, making it ideal for a wide range of applications, from basic research to the development of novel therapeutics.

The core of this technology lies in the exceptionally rapid and selective reaction between an electron-deficient this compound and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO).[1][2][3] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, a significant advantage over other bioconjugation methods.[4][5][6] The result is a stable covalent bond, enabling the precise attachment of various payloads, including fluorophores, small molecule drugs, and other biomolecules, to a protein of interest.[4][7][8]

This application note provides a comprehensive overview of this compound functionalization, including detailed protocols for common bioconjugation strategies, a summary of key quantitative data, and visual workflows to guide researchers in applying this transformative technology.

Key Applications in Research and Drug Development

The unique characteristics of tetrazine bioconjugation have led to its widespread adoption in several key areas:

  • Antibody-Drug Conjugates (ADCs): Tetrazine chemistry allows for the site-specific attachment of cytotoxic drugs to antibodies, leading to the development of more homogeneous and effective ADCs with improved therapeutic windows.[4]

  • In Vivo Imaging: The rapid kinetics of the tetrazine-TCO ligation are well-suited for pre-targeting strategies in live-cell and whole-organism imaging, where a modified antibody is first administered, followed by a smaller, tetrazine-labeled imaging agent that can be rapidly cleared.[9][10]

  • Prodrug Activation: "Click-to-release" strategies utilize tetrazine chemistry for the spatiotemporal control of drug activation.[8][11] A therapeutic agent is caged with a TCO or tetrazine moiety and is released upon administration of the complementary bioorthogonal partner.[8][12]

  • Nanoparticle Functionalization: Tetrazine ligation facilitates the surface modification of nanoparticles for targeted drug delivery and diagnostic applications.[8]

Quantitative Data: A Comparative Overview

The efficiency of tetrazine bioconjugation is critically dependent on the reaction kinetics between the specific tetrazine derivative and its dienophile partner. The second-order rate constants (k₂) are a key measure of this efficiency. The following table summarizes reported kinetic data for various tetrazine-dienophile pairs.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Solvent/BufferReference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene20009:1 Methanol:Water[6][13]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene1140Methanol[6]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene400THF[6]
Various substituted tetrazinestrans-cyclooctene210 - >30,000PBS, pH 7.4[10][14]
Fluorinated Tetrazine Amino AcidsTCO10⁶Not specified[15]
Ethyl-substituted Tetrazine ncAAsTCO~10⁴Physiological pH[16]
Dimethylcarbamate-tetrazineTCO3.14Acetonitrile[11]
Dimethylcarbamate-tetrazinesTCO-acid420Acetonitrile[11]
Dimethylcarbamate-tetrazinesTCO-acid23,80025% MeCN/PBS[11]
Pyrimidine-tetrazineTCO-coumarin>80% fluorescence recovery in 30 minNot specified[11]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of tetrazine-based bioconjugation. Below are protocols for two common approaches: a two-step labeling method via amine coupling and a site-specific approach using genetic code expansion.

Protocol 1: Two-Step Protein Labeling via Amine Coupling and Tetrazine-TCO Ligation

This protocol describes the modification of a protein with a TCO-NHS ester, targeting primary amines on lysine (B10760008) residues, followed by conjugation with a tetrazine-functionalized molecule.[1][17]

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)[1]

  • TCO-NHS ester (e.g., TCO-PEGn-NHS ester)

  • Anhydrous DMSO or DMF[1]

  • Tetrazine-functionalized molecule

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[18]

  • Spin desalting columns or size-exclusion chromatography (SEC) system

Methodology:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.[1]

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1]

  • Protein Modification with TCO:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]

    • Incubate for 1 hour at room temperature or 2 hours on ice with gentle mixing.[1]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[18]

  • Purification of TCO-Modified Protein: Remove excess, unreacted TCO-NHS ester using a spin desalting column or SEC.[1][17]

  • Tetrazine Ligation:

    • Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).[1]

    • Add a 1.05 to 1.5-fold molar excess of the tetrazine solution to the purified TCO-modified protein.[1]

    • Incubate for 30 to 60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.[1][2]

  • Final Purification: Purify the final protein-tetrazine conjugate using SEC or a spin desalting column to remove any unreacted tetrazine.[17][19]

  • Characterization: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling (DOL).[17]

Protocol 2: Site-Specific Protein Labeling using Genetic Code Expansion (GCE)

This protocol outlines the expression of a protein containing a genetically encoded tetrazine-bearing unnatural amino acid (ncAA), enabling highly site-specific conjugation.[16][20][21]

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or B95(DE3))[20]

  • Expression plasmid for the gene of interest with a TAG stop codon at the desired modification site.[16]

  • GCE machinery plasmid expressing the engineered aminoacyl-tRNA synthetase/tRNA pair for the tetrazine ncAA (e.g., Tet2 pAJE-E7).[16][20]

  • Culture media (e.g., ZY- or defined media) with appropriate antibiotics.[22]

  • Tetrazine-containing noncanonical amino acid (e.g., Tet2-Et).[16]

  • Trans-cyclooctene (TCO)-containing labeling reagent (e.g., sTCO-PEG₅₀₀₀ for gel shift assay).[16][20]

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the gene of interest plasmid and the GCE machinery plasmid.

  • Expression:

    • Grow a starter culture in media with appropriate antibiotics.

    • Inoculate the expression culture and grow to the desired optical density.

    • Induce protein expression and supplement the media with the tetrazine ncAA. Auto-induction methods can also be used.[16][22]

    • Continue to culture for the required time to allow for protein expression.

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the tetrazine-containing protein using standard chromatography techniques.

  • Bioconjugation:

    • React the purified tetrazine-protein with a TCO-functionalized molecule of interest. The reaction is typically rapid and can be performed at room temperature in a suitable buffer (e.g., PBS, pH 7.4).[20]

  • Analysis and Characterization:

    • Confirm the incorporation of the tetrazine ncAA and the subsequent bioconjugation using SDS-PAGE mobility shift assays (a significant shift is expected upon conjugation with a large TCO-PEG reagent), mass spectrometry, and functional assays.[16][20]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows in tetrazine bioconjugation.

G cluster_0 Protocol 1: Two-Step Amine Labeling Protein of Interest Protein of Interest TCO-NHS Ester Addition TCO-NHS Ester Addition Protein of Interest->TCO-NHS Ester Addition Lysine Targeting TCO-Modified Protein TCO-Modified Protein TCO-NHS Ester Addition->TCO-Modified Protein Purification 1 Purification 1 TCO-Modified Protein->Purification 1 Remove Excess TCO Tetrazine-Payload Addition Tetrazine-Payload Addition Purification 1->Tetrazine-Payload Addition Final Conjugate Final Conjugate Tetrazine-Payload Addition->Final Conjugate IEDDA Reaction Purification 2 Purification 2 Final Conjugate->Purification 2 Remove Excess Tetrazine Characterization Characterization Purification 2->Characterization

Caption: Workflow for two-step protein conjugation via amine coupling.

G cluster_1 Protocol 2: Site-Specific GCE Labeling Gene of Interest (TAG codon) Gene of Interest (TAG codon) E. coli Expression E. coli Expression Gene of Interest (TAG codon)->E. coli Expression GCE Machinery GCE Machinery GCE Machinery->E. coli Expression + Tetrazine ncAA Tetrazine-Protein Tetrazine-Protein E. coli Expression->Tetrazine-Protein Purification Purification Tetrazine-Protein->Purification TCO-Payload Addition TCO-Payload Addition Purification->TCO-Payload Addition Final Conjugate Final Conjugate TCO-Payload Addition->Final Conjugate IEDDA Reaction Characterization Characterization Final Conjugate->Characterization

Caption: Workflow for site-specific protein conjugation using GCE.

G cluster_2 IEDDA Reaction Mechanism Tetrazine Tetrazine Diels-Alder Cycloaddition Diels-Alder Cycloaddition Tetrazine->Diels-Alder Cycloaddition trans-Cyclooctene (TCO) trans-Cyclooctene (TCO) trans-Cyclooctene (TCO)->Diels-Alder Cycloaddition Unstable Intermediate Unstable Intermediate Diels-Alder Cycloaddition->Unstable Intermediate Retro-Diels-Alder Retro-Diels-Alder Unstable Intermediate->Retro-Diels-Alder Stable Dihydropyridazine Product Stable Dihydropyridazine Product Retro-Diels-Alder->Stable Dihydropyridazine Product Nitrogen Gas (N2) Nitrogen Gas (N2) Retro-Diels-Alder->Nitrogen Gas (N2) Byproduct

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Conclusion

This compound functionalization represents a significant advancement in protein bioconjugation, offering a combination of speed, specificity, and biocompatibility that is unmatched by many traditional methods. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers looking to harness the power of this technology for a wide array of applications in basic science and therapeutic development. As research continues to yield novel tetrazine derivatives and dienophiles with even more finely-tuned properties, the utility of this remarkable chemical tool is poised to expand even further.

References

Application Notes and Protocols for the Synthesis of High-Energy 1,2,4,5-Tetrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-energy 1,2,4,5-tetrazine compounds. 1,2,4,5-tetrazines are a class of nitrogen-rich heterocyclic compounds that are gaining significant interest as energetic materials due to their high heats of formation, thermal stability, and the generation of environmentally benign dinitrogen gas upon decomposition. This document outlines key synthetic strategies, presents comparative data, and offers step-by-step experimental procedures for the preparation of these valuable compounds.

Overview of Synthetic Strategies

The synthesis of this compound rings generally involves a two-step process: the formation of a dihydro-1,2,4,5-tetrazine intermediate, followed by an oxidation step to yield the aromatic tetrazine.[1] Several methods have been developed to construct the tetrazine core from various acyclic precursors.[1] Key starting materials include iminoesters (Pinner synthesis), guanidine (B92328) derivatives, and nitriles.[1][2]

The choice of synthetic route often depends on the desired substitution pattern on the tetrazine ring. Symmetrically substituted tetrazines are commonly prepared, while methods for unsymmetrical derivatives are also available.[3][4] The introduction of energetic functionalities, such as nitro, amino, or azido (B1232118) groups, is a crucial aspect of designing high-energy tetrazine compounds.[5]

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various synthetic protocols for high-energy this compound derivatives, allowing for easy comparison of yields and reaction conditions.

PrecursorReagentsProductYield (%)Reference
Formamidinium acetate (B1210297) and Hydrazine (B178648) hydrateSodium nitrite (B80452), Acetic acidUnsubstituted this compoundHigh[1]
Guanidine hydrochloride and HydrazinePenta-2,4-dione, Sodium nitrite, Acetic acid3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazineHigh[1]
Arylaldehyde-derived arylsulfonylhydrazonesN-chlorosuccinimide, Potassium hydroxide, TBAFSymmetrically substituted 1,2,4,5-tetrazines92[1]
Iminoesters and HydrazineIn situ generated nitrogen oxides (from NaNO2)3,6-disubstituted-1,2,4,5-tetrazinesImproved[1]
Ethyl diazoacetateThionyl chloride, MethanolThis compound-3,6-dicarboxylic acid derivatives97[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of high-energy this compound compounds.

General Two-Step Synthesis of 1,2,4,5-Tetrazines

This protocol outlines the fundamental approach for synthesizing 1,2,4,5-tetrazines, which involves the initial formation of a dihydro-1,2,4,5-tetrazine followed by oxidation.

G Acyclic_Reagents Acyclic Reagents Dihydrotetrazine Dihydro-1,2,4,5-tetrazine Acyclic_Reagents->Dihydrotetrazine Cyclization Tetrazine This compound Dihydrotetrazine->Tetrazine Oxidation

Caption: General workflow for this compound synthesis.

Protocol:

  • Step 1: Synthesis of Dihydro-1,2,4,5-tetrazine: Acyclic precursors are converted into dihydro-1,2,4,5-tetrazines.[1] The specific reagents and conditions will vary depending on the chosen starting materials.

  • Step 2: Oxidation to this compound: The dihydro-1,2,4,5-tetrazine intermediate is then oxidized to the corresponding aromatic this compound.[1] Common oxidizing agents include sodium nitrite in acidic media.[1]

Pinner Synthesis of 3,6-Disubstituted-1,2,4,5-Tetrazines

The Pinner synthesis is a classical and widely used method for preparing 3,6-disubstituted-1,2,4,5-tetrazines from iminoesters and hydrazine.[1]

G Iminoester Iminoester Amidrazone Amidrazone Iminoester->Amidrazone Hydrazine Hydrazine Hydrazine->Amidrazone Dihydrotetrazine Dihydro-1,2,4,5-tetrazine Amidrazone->Dihydrotetrazine Cyclization Tetrazine 3,6-Disubstituted-1,2,4,5-tetrazine Dihydrotetrazine->Tetrazine Oxidation

Caption: Pinner synthesis workflow.

Protocol:

  • Amidrazone Formation: An iminoester is reacted with hydrazine to form the corresponding amidrazone.[1]

  • Cyclization: The amidrazone undergoes cyclization in the presence of excess hydrazine to yield a dihydro-1,2,4,5-tetrazine derivative.[1]

  • Oxidation: The resulting dihydro-1,2,4,5-tetrazine is oxidized to the final 3,6-disubstituted-1,2,4,5-tetrazine.[1] Significantly improved results for the oxidation step can be achieved using nitrogen oxides generated in situ from sodium nitrite dissolved in hydrochloric or acetic acid.[1]

Synthesis from Guanidine Hydrochloride

This multi-step procedure allows for the preparation of valuable tetrazine precursors that can be further functionalized.[1]

G Guanidine_HCl Guanidine Hydrochloride Triaminoguanidine_HCl 1,2,3-Triaminoguanidine (B12136214) Hydrochloride Guanidine_HCl->Triaminoguanidine_HCl Hydrazine Hydrazine Hydrazine->Triaminoguanidine_HCl Dihydrotetrazine_Pyrazolyl 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl) -dihydro-1,2,4,5-tetrazine Triaminoguanidine_HCl->Dihydrotetrazine_Pyrazolyl Penta_dione Penta-2,4-dione Penta_dione->Dihydrotetrazine_Pyrazolyl Tetrazine_Pyrazolyl 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl) -1,2,4,5-tetrazine Dihydrotetrazine_Pyrazolyl->Tetrazine_Pyrazolyl Oxidation NaNO2_AcOH Sodium Nitrite, Acetic Acid NaNO2_AcOH->Tetrazine_Pyrazolyl

Caption: Synthesis from guanidine hydrochloride.

Protocol:

  • Formation of 1,2,3-Triaminoguanidine Hydrochloride: Guanidine hydrochloride is reacted with hydrazine to produce 1,2,3-triaminoguanidine hydrochloride in high yield.[1]

  • Formation of Dihydro-1,2,4,5-tetrazine Derivative: The triaminoguanidine hydrochloride is then reacted with penta-2,4-dione to form a symmetrically substituted dihydro-1,2,4,5-tetrazine with 3,5-dimethyl-1H-pyrazol-1-yl groups at positions 3 and 6.[1]

  • Oxidation: The dihydro-1,2,4,5-tetrazine is oxidized using sodium nitrite in acetic acid to yield 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine.[1] This product can be further reacted with hydrazine to produce 3,6-dihydrazino-1,2,4,5-tetrazine, a key high-energy density material.[1]

Safety Considerations

The synthesis of high-energy compounds should be performed with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The products are potentially explosive and should be handled in small quantities. They are sensitive to stimuli such as impact, friction, and electrostatic discharge. It is crucial to consult the relevant safety data sheets (SDS) for all chemicals used.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working on the synthesis of high-energy this compound compounds. The versatility of the synthetic routes allows for the preparation of a wide range of derivatives with tailored energetic properties. Further research into novel synthetic methodologies and the exploration of new energetic substituents will continue to advance the field of high-nitrogen energetic materials.[6][7]

References

Application Notes: Employing 1,2,4,5-Tetrazine Derivatives as Fluorogenic Probes

References

Application Notes: 1,2,4,5-Tetrazine in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1][2] A critical component of an ADC is the linker that connects the antibody to the drug, as it dictates the stability, safety, and efficacy of the conjugate.[1] The use of 1,2,4,5-tetrazine and its bioorthogonal reaction with a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), has emerged as a state-of-the-art strategy for ADC development.[1][3] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry," offers rapid, specific, and high-yield conjugations under mild physiological conditions, addressing many challenges of traditional bioconjugation methods.[1][4][5][6]

These notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing tetrazine chemistry to construct next-generation ADCs.

Principle of Tetrazine Ligation

The core of this technology is the IEDDA reaction between an electron-deficient this compound and a strained alkene, most commonly a trans-cyclooctene (TCO).[5] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) bond, covalently linking the antibody to the drug payload.[4][5] The reaction's speed is driven by the ring strain of the TCO and the unique electronic properties of the tetrazine.[5]

Advantages of Tetrazine Chemistry in ADC Development

  • Extraordinary Reaction Kinetics: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[1][4] This allows for efficient conjugation at low concentrations of reactants, preserving the integrity of the biomolecules.[4]

  • High Specificity and Bioorthogonality: The reaction is highly selective and does not interact with native biological functional groups, ensuring precise control over the conjugation site and the final drug-to-antibody ratio (DAR).[1][4]

  • Biocompatibility: The ligation proceeds efficiently under mild, physiological conditions (e.g., pH 7.4, 37°C) without the need for a catalyst, which is ideal for complex biological molecules like antibodies.[1][5]

  • Modularity and Versatility: The two-step approach—modifying the antibody with a tetrazine and the drug with a TCO (or vice versa)—allows for a modular workflow where the antibody and drug-linker components can be prepared and characterized separately before the final conjugation step.[1]

Experimental and Logical Workflows

The development of a tetrazine-based ADC follows a structured workflow, from initial component modification to final characterization.

G cluster_0 Phase 1: Component Preparation cluster_1 Phase 2: Modification & Purification cluster_2 Phase 3: Final Conjugation & Characterization Ab Monoclonal Antibody (mAb) Mod_Ab 1. Antibody Modification (mAb-Tetrazine) Ab->Mod_Ab Drug Cytotoxic Drug Payload Mod_Drug 3. Drug-Linker Synthesis (TCO-Payload) Drug->Mod_Drug Tet_NHS Tetrazine-NHS Ester Tet_NHS->Mod_Ab TCO_Linker TCO-Linker TCO_Linker->Mod_Drug Purify_Ab 2. Purification (SEC) Mod_Ab->Purify_Ab Ligation 5. Tetrazine-TCO Ligation (Click Reaction) Purify_Ab->Ligation Purify_Drug 4. Purification (HPLC) Mod_Drug->Purify_Drug Purify_Drug->Ligation Purify_ADC 6. ADC Purification (SEC) Ligation->Purify_ADC ADC Final ADC Purify_ADC->ADC Char 7. Characterization (DAR, Purity, Potency) ADC->Char

Caption: General workflow for ADC development using tetrazine ligation.

The chemical mechanism underlying the final ligation step is a rapid and specific cycloaddition.

G cluster_product Product Ab_Tet Antibody-Tetrazine Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition Ab_Tet->Reaction Drug_TCO Drug-Linker-TCO Drug_TCO->Reaction ADC Stable ADC Conjugate (Dihydropyridazine Linkage) N2 Nitrogen Gas (N₂) Reaction->ADC Covalent Bond Formation Reaction->N2 Byproduct Release

Caption: Mechanism of tetrazine ligation for ADC formation.

Quantitative Data Summary

The efficiency of bioorthogonal reactions is critical for their application in ADC development. Tetrazine-TCO ligation displays superior kinetics compared to other common methods.

Table 1: Comparison of Common Bioorthogonal Ligation Chemistries

Reaction Chemistry Typical Rate Constant (M⁻¹s⁻¹) Key Features
Tetrazine-TCO (IEDDA) >800 (up to 30,000) [1][3] Extremely fast, catalyst-free, highly specific, ideal for low concentrations. [3][4]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) ~0.1 - 1.0 Well-established, good stability, catalyst-free.[3]

| Staudinger Ligation | ~0.002 - 0.01 | First bioorthogonal reaction, but slow kinetics. |

Table 2: Typical Reaction Parameters for Tetrazine-Based ADC Synthesis

Parameter Typical Value / Condition Purpose
Antibody Modification
Tetrazine-NHS Molar Excess 10 to 20-fold To achieve a sufficient degree of labeling (DOL) on antibody lysine (B10760008) residues.[1]
Reaction Time 1 - 2 hours at room temperature Allows for efficient conjugation to the antibody.[1]
Drug-Linker Synthesis
TCO-NHS Molar Excess 1.1 to 2-fold To ensure complete conversion of the drug to the TCO-linker.[1]
Reaction Time 4 - 6 hours at room temperature Standard time for NHS ester reactions with amine-containing drugs.[1]
Final ADC Ligation
TCO-Drug-Linker Molar Excess 1.5 to 3-fold (per tetrazine) Drives the ligation reaction to completion.[1][3][7]
Reaction Time 30 - 60 minutes The rapid kinetics of tetrazine ligation allow for very short incubation times.[1][5]

| Antibody Concentration | 1 - 5 mg/mL | A typical concentration range for efficient conjugation.[1] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for creating an ADC using lysine-targeted tetrazine modification and a TCO-functionalized drug linker.

Protocol 1: Antibody Modification with Tetrazine-NHS Ester

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety by targeting primary amines on lysine residues.[1][3]

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

    • Tetrazine-NHS ester (e.g., Me-Tet-Sulfo-NHS)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

    • Reaction Buffer (e.g., Borate Buffer, 50 mM, pH 8.5 or PBS, pH 7.4)[3]

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[7] If the antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange into PBS or a similar amine-free buffer.[5][7]

    • Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.[1][8]

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.[1]

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1][8]

    • Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS (pH 7.4), according to the manufacturer’s instructions.[1]

    • Characterization:

      • Determine the final concentration of the tetrazine-modified antibody by measuring its absorbance at 280 nm.[1]

      • Calculate the degree of labeling (DOL)—the average number of tetrazine molecules per antibody—by measuring the absorbance at the tetrazine's characteristic wavelength (~520 nm) and using the Beer-Lambert law.[1]

Protocol 2: Synthesis of a TCO-Containing Drug-Linker

This protocol outlines the synthesis of a drug-linker functionalized with a TCO moiety, assuming the cytotoxic drug has an available amine group for conjugation.

  • Materials:

    • Cytotoxic drug with an amine handle

    • TCO-NHS ester (e.g., TCO-PEG-NHS)

    • Anhydrous Dimethylformamide (DMF) or DMSO

    • Triethylamine (TEA) or another suitable non-nucleophilic base

    • Reverse-phase HPLC system for purification

    • Mass Spectrometer and HPLC for analysis

  • Procedure:

    • Dissolution: Dissolve the cytotoxic drug and a 1.1-fold molar excess of the TCO-NHS ester in anhydrous DMF.[1]

    • Reaction: Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.[1]

    • Incubation: Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC or HPLC.[1]

    • Purification: Purify the TCO-drug-linker conjugate by reverse-phase HPLC.[1]

    • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[1]

Protocol 3: ADC Formation via Tetrazine-TCO Ligation

This protocol describes the final "click" reaction to conjugate the tetrazine-modified antibody with the TCO-containing drug-linker.

  • Materials:

    • Tetrazine-modified antibody (from Protocol 1)

    • TCO-drug-linker (from Protocol 2)

    • Conjugation Buffer: PBS, pH 7.4

    • Size-exclusion chromatography (SEC) system for purification

  • Procedure:

    • Reaction Setup: In a suitable tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in the conjugation buffer.[1][3] The final antibody concentration should be in the 1-5 mg/mL range.[1]

    • Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C or room temperature.[1] The reaction progress can often be monitored by the disappearance of the tetrazine's pink color.[7]

    • Purification: Purify the resulting ADC to remove excess drug-linker and any small molecule impurities using an SEC system.[1][8]

    • Storage: Store the final purified ADC in a suitable formulation buffer at 4°C or frozen at -80°C for long-term storage.[8]

Protocol 4: ADC Characterization

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final ADC.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Method: Use Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS. HIC is a common method that separates ADC species based on the hydrophobicity conferred by the drug-linker, allowing for the quantification of antibodies with different numbers of conjugated drugs (e.g., DAR 0, 2, 4).[1][7]

  • Purity and Aggregation Analysis:

    • Method: Use Size-Exclusion Chromatography (SEC) to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[1]

  • Confirmation of Integrity:

    • Method: Use SDS-PAGE (reduced and non-reduced) to confirm the integrity of the antibody's heavy and light chains after conjugation.[1]

  • In Vitro Cell Cytotoxicity:

    • Method: Perform a cell-based assay using a cancer cell line that expresses the target antigen. The EC₅₀ value of the ADC is determined to confirm its potency and specificity compared to the unconjugated antibody and free drug.[9]

G cluster_0 ADC Targeting cluster_1 Internalization & Payload Release cluster_2 Mechanism of Action ADC_circ 1. ADC circulates in bloodstream Binding 2. ADC binds to target antigen on tumor cell ADC_circ->Binding Internalize 3. ADC-antigen complex is internalized (endocytosis) Binding->Internalize Release 4. Linker is cleaved in lysosome; payload is released Internalize->Release Payload_Action 5. Cytotoxic payload acts on intracellular target (e.g., DNA) Release->Payload_Action Apoptosis 6. Cell cycle arrest and programmed cell death (apoptosis) Payload_Action->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Tetrazine linkers offer a robust, efficient, and highly specific platform for the development of next-generation antibody-drug conjugates.[1] Their exceptional reaction kinetics and biocompatibility overcome many of the hurdles associated with traditional conjugation chemistries, enabling the creation of more homogeneous and well-defined ADCs.[1] The protocols and data presented in these notes provide a comprehensive guide for researchers aiming to harness the power of tetrazine ligation to advance the field of targeted cancer therapy.

References

Application Notes and Protocols for Site-Specific Protein Modification with 1,2,4,5-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a powerful tool in chemical biology, enabling the precise attachment of various moieties to proteins for a wide range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and protein-based diagnostics.[1] The inverse electron demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazine and a strained alkene, most notably trans-cyclooctene (B1233481) (TCO), has emerged as a leading bioorthogonal ligation strategy.[2][3] This reaction is characterized by exceptionally fast reaction kinetics, high specificity, and the ability to proceed under biocompatible conditions without the need for a catalyst.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of proteins using tetrazine-based chemistry.

Core Principle: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The foundation of this methodology is the iEDDA reaction, a type of [4+2] cycloaddition. In this specific case, the electron-deficient this compound (the diene) reacts rapidly and selectively with an electron-rich, strained alkene such as trans-cyclooctene (the dienophile).[4] This reaction is highly efficient in aqueous environments and tolerates a broad range of biological functional groups, making it ideal for labeling biomolecules in complex biological milieu.[4] The resulting dihydropyridazine (B8628806) product is stable under physiological conditions.[6]

Caption: General scheme of the iEDDA reaction.

Strategies for Site-Specific Protein Modification

There are two primary strategies for achieving site-specific protein modification using tetrazine chemistry:

  • Two-Step Labeling via Modification of Natural Amino Acids: This approach involves the initial modification of a protein with either a tetrazine or a TCO moiety, followed by reaction with the corresponding bioorthogonal partner. Common targets for initial modification are the primary amines of lysine (B10760008) residues and the N-terminus, or the thiol groups of cysteine residues.

  • Genetic Code Expansion: This advanced technique allows for the site-specific incorporation of a non-canonical amino acid (ncAA) containing a tetrazine or TCO group directly into the protein's polypeptide chain during translation.[7][8] This method offers the highest degree of precision in labeling.

Data Presentation: Reaction Kinetics

The selection of the tetrazine and dienophile pair is critical as it dictates the reaction rate. The following table summarizes second-order rate constants for various tetrazine-alkene pairs.

Tetrazine DerivativeDienophileRate Constant (k₂) [M⁻¹s⁻¹]SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol:Water[4]
3,6-diphenyl-s-tetrazinetrans-cyclooctene3.1THF[4]
6-methyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)Up to 10⁶Aqueous Buffer[2]
3,6-di-2-pyridyl-1,2,4,5-tetrazineaminopyruvate0.62530% DMSO in H₂O
Dimethylcarbamate-tetrazineTCO3.14Acetonitrile[9]
Dimethylcarbamate-tetrazinesTCO-acid420Acetonitrile[9]
Dimethylcarbamate-tetrazinesTCO-acid23,80025% MeCN/PBS[9]
PEG-tetrazine7-Acetamide-BNBD0.01790% DMSO/H₂O[9]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling via Amine Coupling and Tetrazine-TCO Ligation

This protocol describes the modification of a protein with a TCO-NHS ester, followed by conjugation with a tetrazine-containing molecule.[1]

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Tetrazine-functionalized molecule (e.g., Tetrazine-PEG4-Maleimide)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system or spin desalting columns

Methodology:

  • Protein Preparation:

    • Dissolve the protein of interest in PBS at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that can compete with the NHS ester reaction.

  • TCO-NHS Ester Stock Solution Preparation:

    • Dissolve the TCO-NHS ester in anhydrous DMSO to a final concentration of 10-20 mM.

    • Prepare this solution immediately before use.

  • Modification of Protein with TCO-NHS Ester:

    • Add a 5-20 molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification of TCO-Modified Protein:

    • Remove the excess, unreacted TCO-NHS ester using an appropriate method such as a spin desalting column or SEC.

    • Determine the concentration of the purified TCO-modified protein using a UV-Vis spectrophotometer at 280 nm and the protein's extinction coefficient.

  • Tetrazine Stock Solution Preparation:

    • Dissolve the tetrazine-functionalized molecule in DMSO to a final concentration of 1-10 mM.

  • Conjugation of TCO-Modified Protein with Tetrazine:

    • Add a 1.5-5 molar excess of the tetrazine solution to the purified TCO-modified protein.

    • Incubate the reaction for 30-120 minutes at room temperature. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Final Purification:

    • Purify the final protein conjugate to remove excess tetrazine reagent using SEC or a spin desalting column.

Two_Step_Labeling cluster_step1 Step 1: TCO Installation cluster_step2 Step 2: Tetrazine Ligation Protein Protein (with Lysine residues) Incubate1 Incubate (30-60 min, RT) Protein->Incubate1 TCO_NHS TCO-NHS Ester TCO_NHS->Incubate1 Purify1 Purify (Remove excess TCO-NHS) Incubate1->Purify1 TCO_Protein TCO-Modified Protein Purify1->TCO_Protein Incubate2 Incubate (30-120 min, RT) TCO_Protein->Incubate2 Tetrazine_Molecule Tetrazine-functionalized Molecule Tetrazine_Molecule->Incubate2 Purify2 Final Purification Incubate2->Purify2 Final_Conjugate Final Protein Conjugate Purify2->Final_Conjugate

Caption: Workflow for two-step protein labeling.

Protocol 2: Genetic Incorporation of a Tetrazine-Containing Amino Acid

This protocol outlines the general steps for site-specifically incorporating a tetrazine-containing non-canonical amino acid (ncAA), such as Tet2-Et, into a protein expressed in E. coli.[7][10] This requires a specific plasmid system containing the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG amber stop codon at the desired modification site

  • Plasmid encoding the Tet-ncAA-specific aaRS/tRNA pair (e.g., pAJE-E7 for Tet2-Et)

  • Tetrazine-containing ncAA (e.g., Tet2-Et)

  • Growth media (e.g., LB or auto-induction media)

  • Appropriate antibiotics

Methodology:

  • Transformation:

    • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the aaRS/tRNA plasmid.

    • Plate on selective media containing the appropriate antibiotics.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Use the starter culture to inoculate a larger expression culture containing the Tet-ncAA.

    • Induce protein expression (e.g., with IPTG or through auto-induction).

    • Grow the culture for the appropriate time at the optimal temperature.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the protein containing the Tet-ncAA using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

  • Ligation with a TCO-containing Molecule:

    • React the purified Tet-ncAA-containing protein with a molar excess of the TCO-functionalized molecule of interest in a suitable buffer (e.g., PBS, pH 7.4).

    • The reaction is typically rapid and can be completed within minutes at room temperature.[7]

    • Monitor the reaction by SDS-PAGE or mass spectrometry.

  • Final Purification:

    • Purify the final conjugate to remove any unreacted TCO-molecule.

Genetic_Incorporation cluster_expression Protein Expression cluster_ligation Bioorthogonal Ligation Transformation Co-transform E. coli Expression Induce Expression (with Tet-ncAA) Transformation->Expression Purification1 Purify Tet-Protein Expression->Purification1 Tet_Protein Protein with Tetrazine ncAA Purification1->Tet_Protein Ligation React (minutes, RT) Tet_Protein->Ligation TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Ligation Purification2 Final Purification Ligation->Purification2 Final_Conjugate Final Protein Conjugate Purification2->Final_Conjugate

Caption: Workflow for genetic incorporation of a Tet-ncAA.

Applications in Drug Development and Research

The site-specific modification of proteins with this compound has numerous applications:

  • Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to antibodies allows for targeted drug delivery to cancer cells, improving efficacy and reducing side effects.

  • In Vivo Imaging: Labeling proteins with imaging agents (e.g., fluorophores, radioisotopes) enables real-time tracking and visualization of biological processes.[11]

  • PROTACs: The in-cell synthesis of Proteolysis Targeting Chimeras (PROTACs) can be achieved by ligating two small molecule fragments, demonstrating higher efficacy than pre-assembled compounds.[12]

  • Protein-Protein Interaction Studies: Crosslinking interacting proteins can help to elucidate cellular signaling pathways and protein complex formation.[13]

  • Biomarker Labeling: Tetrazine reactions can be used to label biomarkers on cells with nanoparticles for diagnostic purposes.[11]

Conclusion

The methodology for site-specific protein modification using this compound and strained alkenes represents a significant advancement in bioconjugation chemistry. Its rapid kinetics, high specificity, and biocompatibility have made it an invaluable tool for researchers, scientists, and drug development professionals. The choice of the specific tetrazine derivative and the labeling strategy should be tailored to the specific application to achieve optimal results.

References

Application Notes and Protocols: The Use of 1,2,4,5-Tetrazine in PET Imaging Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles, particularly trans-cyclooctenes (TCO), has become a cornerstone of bioorthogonal chemistry.[1][2][3][4] This "click" reaction is distinguished by its exceptionally fast kinetics (with second-order rate constants up to 10^7 M⁻¹s⁻¹), high specificity, and ability to proceed in complex biological environments without interfering with native biochemical processes.[4][5][6] These features make the tetrazine-TCO ligation an ideal tool for the synthesis and application of Positron Emission Tomography (PET) imaging agents, especially within a "pretargeting" strategy.[1][7][8]

Pretargeted imaging decouples the targeting molecule (e.g., an antibody) from the radioactive payload.[1][5] First, a TCO-modified antibody is administered, which circulates and accumulates at the target site (e.g., a tumor). After unbound antibodies have cleared from the bloodstream, a small, radiolabeled tetrazine molecule is injected. This tetrazine rapidly finds and reacts with the TCO-tagged antibody at the target site, enabling high-contrast imaging while minimizing radiation exposure to healthy tissues.[1][5][8] This approach is particularly advantageous for use with long-circulating targeting vectors and short-lived radionuclides like fluorine-18 (B77423) (¹⁸F) or gallium-68 (B1239309) (⁶⁸Ga).[1][4][5]

Reaction Mechanism and Workflow

The core of this application is the IEDDA cycloaddition. An electron-deficient 1,2,4,5-tetrazine reacts with a strained, electron-rich trans-cyclooctene. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[9]

IEDDA_Reaction cluster_reactants Reactants cluster_product Product Tetrazine Radiolabeled This compound Product Stable Dihydropyridazine (PET Imaging Agent) Tetrazine->Product IEDDA Cycloaddition TCO TCO-Modified Targeting Molecule TCO->Product N2 N₂ Gas Product->N2 Retro-Diels-Alder (irreversible)

Figure 1: Inverse Electron-Demand Diels-Alder (IEDDA) Reaction.

The pretargeting workflow leverages this reaction in a sequential, two-step in vivo process that enhances the tumor-to-background signal ratio.

Pretargeting_Workflow cluster_steps Pretargeting Experimental Workflow Step1 Step 1: Administer TCO-Antibody Conjugate Step2 Incubation & Clearance (Hours to Days) Step1->Step2 Antibody accumulates at target Step3 Step 2: Administer Radiolabeled Tetrazine Step2->Step3 Unbound antibody clears from circulation Step4 Rapid In Vivo Ligation at Target Site Step3->Step4 IEDDA 'Click' Reaction Step5 PET Imaging Step4->Step5 High-contrast signal at target

Figure 2: Pretargeted PET imaging workflow.

Experimental Protocols

Protocol 1: Radiolabeling of a Tetrazine Precursor ([¹⁸F]MeTz)

This protocol is a representative two-step synthesis for an ¹⁸F-labeled methyl-tetrazine, adapted from published procedures.[4][10][11]

Materials:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)/K₂CO₃ solution

  • Solid-phase extraction (SPE) cartridge (e.g., PS-HCO₃)

  • Amine-bearing methyl-tetrazine precursor (e.g., 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine)

  • [¹⁸F]F-Py-TFP precursor (N-succinimidyl-6-[¹⁸F]fluoronicotinate-2,3,5,6-tetrafluorophenyl ester) loaded on an SPE cartridge

  • Acetonitrile (ACN), Dimethylsulfoxide (DMSO), Triethylamine (B128534) (TEA)

  • Ascorbic acid solution (for stabilization, if needed)[4]

  • Semi-preparative HPLC system for purification

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K222/K₂CO₃ in ACN/water. Dry the azeotropically at 110°C under a stream of nitrogen to form the reactive [¹⁸F]F⁻/K222 complex.

  • Synthesis of [¹⁸F]F-Py-TFP: Add the [¹⁸F]F⁻/K222 complex to the F-Py-TFP precursor in DMSO. Heat at a specified temperature (e.g., 120°C) for 10-15 minutes to facilitate nucleophilic substitution.

  • Purification of Intermediate: After cooling, purify the crude reaction mixture containing [¹⁸F]F-Py-TFP using an appropriate SPE cartridge to remove unreacted [¹⁸F]fluoride and other impurities.

  • Conjugation to Tetrazine: Dissolve the amine-bearing tetrazine precursor in a suitable solvent (e.g., DMSO).[11] Add this solution along with triethylamine to the purified [¹⁸F]F-Py-TFP intermediate. Heat the mixture (e.g., at 55°C) for 15-20 minutes to form the amide bond, yielding [¹⁸F]MeTz.[4][11]

  • Final Purification: Purify the final product, [¹⁸F]MeTz, using semi-preparative HPLC.

  • Formulation & QC: After purification, formulate the radiotracer in a biocompatible solution (e.g., PBS with a small amount of ethanol). Perform quality control via radio-HPLC and/or radio-TLC to determine radiochemical purity (RCP) and specific activity. For some tetrazines, adding a stabilizer like ascorbic acid may be necessary to prevent degradation.[4]

Protocol 2: General TCO-Tetrazine Ligation for PET Probe Construction

This protocol describes the "click" reaction between a purified radiolabeled tetrazine and a TCO-modified biomolecule (e.g., peptide, antibody).

Materials:

  • Purified, formulated radiolabeled tetrazine (from Protocol 1)

  • TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction vessel (e.g., Eppendorf tube)

  • Incubator or water bath

  • Analytical HPLC or radio-TLC system for reaction monitoring

Procedure:

  • Reactant Preparation: Prepare a solution of the TCO-modified biomolecule at a known concentration (typically in the low micromolar range) in an amine-free buffer like PBS.[9]

  • Ligation Reaction: Add the radiolabeled tetrazine solution to the TCO-modified biomolecule solution. The reaction is often performed with the limiting reagent (typically the radiolabeled component) at low micromolar concentrations.[12] A slight molar excess of the non-radioactive partner may be used to drive the reaction to completion.[9]

  • Incubation: The reaction proceeds rapidly at room temperature or 37°C.[12][13] An incubation time of 5-15 minutes is often sufficient to achieve high yields (>90%).[12][14]

  • Reaction Monitoring & Purification (if necessary): Monitor the reaction progress by radio-HPLC. The product peak should grow while the radiolabeled tetrazine peak diminishes. For many applications, if the radiochemical yield is near-quantitative, the product can be used directly without further purification. If unreacted radiotracer needs to be removed, size-exclusion chromatography can be employed.

Protocol 3: General Workflow for Pretargeted In Vivo PET Imaging

This protocol outlines a typical preclinical imaging experiment in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing animal model (e.g., xenograft mice)

  • TCO-modified targeting agent (e.g., CC49-Tz, an anti-TAG-72 antibody)[6]

  • Radiolabeled tetrazine (e.g., [¹⁸F]MeTz)

  • PET/CT scanner

  • Anesthesia equipment

Procedure:

  • Targeting Agent Administration (Day 0): Intravenously inject the TCO-modified targeting agent into the tumor-bearing mice. The dose will depend on the specific agent being tested.

  • Incubation Period (Day 1-3): Allow the TCO-agent to circulate and accumulate at the tumor site while the unbound excess clears from the bloodstream. The optimal time interval between injections can range from 24 to 72 hours.[1]

  • Radiotracer Administration (Day 1-3): After the incubation period, intravenously inject the radiolabeled tetrazine.

  • PET/CT Imaging: Acquire dynamic or static PET/CT images at various time points post-injection of the radiotracer (e.g., 30, 60, 120, and 240 minutes).[15] This allows for the visualization of the in vivo ligation and the assessment of tracer biodistribution and tumor uptake.

  • Biodistribution Analysis (Optional): After the final imaging session, euthanize the animals and harvest major organs and tumors. Measure the radioactivity in each tissue using a gamma counter to quantitatively determine the percent injected dose per gram (%ID/g).[7][15]

Quantitative Data Summary

The efficiency of the tetrazine ligation is evident in its rapid kinetics and high yields, which translate to excellent tumor uptake in pretargeted imaging studies.

Table 1: Reaction Kinetics and Radiochemical Data for Tetrazine-Based PET Probes

Radiotracer/System Radionuclide Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Radiochemical Yield (RCY) Apparent Molar Activity Reference
⁴⁴Sc-DOTA-Tz ⁴⁴Sc Not Reported 85-95% 1 GBq/µmol [7][16]
¹⁸F-sTCO + RGD-Tz ¹⁸F 3.7 x 10⁴ (in MeOH/water) >95% Not Reported [17]
¹⁸F-TCO + CF₃-diphenyl-s-tetrazine-RGD ¹⁸F Not Reported >97% (decay-corrected) 111 GBq/µmol [12]
[¹⁸F]MeTz ¹⁸F Not Reported 24% Not Reported [4][10]
[¹⁸F]HTz ¹⁸F Not Reported 22% Not Reported [4][10]

| PeptoBrush-TCO + Tz-15 | ¹¹¹In | >25,000 (per TCO unit) | Not Reported | Not Applicable |[18] |

Table 2: Representative In Vivo Tumor Uptake in Pretargeted PET Imaging Studies

Targeting System Radiotracer Tumor Model Time Post-Injection Tumor Uptake (%ID/g) Reference
TCO-anti-CA19.9 Ab Al[¹⁸F]NOTA-Tz BxPC3 Pancreatic 4 h 5.6 ± 0.85 [15]
TCO-RGD ¹⁸F-sTCO-Tz U87MG Glioma 4 h 8.9 ± 0.5 [17][19]
TCO-RGD ¹⁸F-TCO-Tz U87MG Glioma 4 h ~3.5 [14]
TCO-Bisphosphonate ⁴⁴Sc-DOTA-Tz Rat Model (Bone) Not Specified 0.9 ± 0.3 [7]
DZ-Lys-TCO ⁶⁸Ga-DOTA-H-Tz Not Specified 30 min 3.53 ± 1.76 [1]

| PeptoBrush-TCO | ¹¹¹In-Tz | FaDu Xenograft | 22 h | 5.1 ± 0.3 |[18] |

References

Application Notes and Protocols for Studying 1,2,4,5-Tetrazine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, enabling selective chemical transformations in complex biological environments.[1][2] The exceptionally fast reaction kinetics of this ligation have made it an invaluable tool for in vivo imaging, drug delivery, and the labeling of biomolecules.[1][2][3] Understanding and quantifying the reaction kinetics of different tetrazine derivatives are crucial for optimizing these applications. This document provides detailed experimental protocols and data for studying the reaction kinetics of 1,2,4,5-tetrazines.

Data Presentation: Reaction Kinetics of 1,2,4,5-Tetrazines

The selection of a suitable tetrazine derivative for a specific application often involves a trade-off between reactivity and stability in aqueous media.[4] The following table summarizes the second-order rate constants for the reaction of various 1,2,4,5-tetrazine derivatives with common dienophiles.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)Reference(s)
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1a)Bicyclononyne (BCN)118MeOHRoom Temperature[5]
3,6-diphenyl-1,2,4,5-tetrazine (1b)Bicyclononyne (BCN)3.6MeOHRoom Temperature[5]
3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine (1i)Bicyclononyne (BCN)2.7MeOHRoom Temperature[5]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine (1p)Bicyclononyne (BCN)125MeOHRoom Temperature[5]
Hydrogen-substituted tetrazinetrans-cyclooctene (B1233481) (TCO)Up to 30,000PBS37[4][6]
6-Methyl-substituted tetrazinetrans-cyclooctene (TCO)~1,000Aqueous MediaNot Specified[4]
3-(3-fluorophenyl)-Tz core structuretrans-cyclooctene (TCO)20,000 - 130,000DPBS37[4][7]
Tetrazine 6 (structure not specified)trans-cyclooctene (TCO)210PBS pH 7.437[3]
Tetrazine 4 (diaryl substituted)trans-cyclooctene (TCO)Slower than monosubstituted tetrazinesPBS pH 7.437[3][6]

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectroscopy

This method is suitable for reactions with half-lives longer than a few seconds and relies on monitoring the disappearance of the characteristic visible absorbance of the tetrazine (around 515-540 nm) upon reaction with a dienophile.[6][8]

Materials:

  • This compound derivative of interest

  • Dienophile (e.g., norbornene, trans-cyclooctene)

  • Anhydrous solvent (e.g., acetonitrile, methanol) or aqueous buffer (e.g., PBS pH 7.4)[6]

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the tetrazine derivative in the chosen solvent (e.g., 1 mM in DMSO).

    • Prepare stock solutions of the dienophile at various concentrations in the same solvent.

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 37°C).[6]

    • Prepare a solution of the tetrazine in the reaction buffer at a known concentration (e.g., 100 µM).[6]

    • Place the tetrazine solution in a quartz cuvette and record the initial absorbance at the λmax of the tetrazine.

    • To initiate the reaction, add a known excess of the dienophile solution to the cuvette and mix thoroughly.

    • Immediately start monitoring the decrease in absorbance at the λmax of the tetrazine over time until the reaction is complete.

    • Repeat the experiment with different excess concentrations of the dienophile (e.g., 1, 2, 3, 4, and 5 mM of norbornene).[6]

  • Data Analysis:

    • Under pseudo-first-order conditions (dienophile concentration >> tetrazine concentration), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function: A(t) = A₀ * exp(-k_obs * t).

    • The second-order rate constant (k₂) is then determined by plotting the observed rate constants (k_obs) against the concentration of the dienophile. The slope of the resulting linear fit corresponds to k₂.

Protocol 2: Determination of Fast Reaction Kinetics using Stopped-Flow Spectrophotometry

For extremely fast reactions, such as those between highly reactive tetrazines and trans-cyclooctene (TCO), with half-lives in the millisecond range, a stopped-flow spectrophotometer is required.[6][9][10]

Materials:

  • This compound derivative

  • Highly reactive dienophile (e.g., trans-cyclooctene)

  • Reaction buffer (e.g., PBS pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the tetrazine and dienophile in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions into the reaction buffer to the desired final concentrations. Ensure the final concentration of the organic solvent is low (e.g., 1% DMSO) to minimize its effect on the reaction.[6]

  • Stopped-Flow Measurement:

    • Load the tetrazine solution and the dienophile solution into separate syringes of the stopped-flow instrument.

    • Allow the solutions to equilibrate to the desired temperature (e.g., 37°C) for a sufficient time (e.g., 10 minutes).[6]

    • Rapidly mix the two solutions in the instrument's mixing chamber.

    • Monitor the decrease in the tetrazine's absorbance at its λmax (e.g., 515 nm) immediately after mixing.[6] The data acquisition is typically completed within seconds.

  • Data Analysis:

    • The data is analyzed using the instrument's software to determine the observed rate constant (k_obs) by fitting the absorbance decay to a single exponential function.

    • The second-order rate constant (k₂) is calculated by dividing the observed rate constant (k_obs) by the concentration of the dienophile, which is in excess.

Protocol 3: Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy can be utilized to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time.[11][12]

Materials:

  • This compound derivative

  • Dienophile

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)[11][13]

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the tetrazine derivative in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum of the starting material.

    • Add a known amount of the dienophile to the NMR tube.

  • Data Acquisition:

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. Automated programming can be used for this purpose.[12]

    • Continue acquiring spectra until the reaction has reached completion, as indicated by the disappearance of the reactant signals.

  • Data Analysis:

    • Process the NMR spectra (phasing, baseline correction).

    • Integrate the characteristic peaks of the starting material and the product in each spectrum.

    • The relative concentrations of the reactant and product at each time point can be determined from the integral values.

    • Plot the concentration of the reactant versus time to determine the reaction rate.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Tetrazine Kinetics Study cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_tetrazine Prepare Tetrazine Stock Solution mix_reactants Mix Reactants in Cuvette/NMR Tube prep_tetrazine->mix_reactants prep_dienophile Prepare Dienophile Stock Solutions prep_dienophile->mix_reactants monitor_reaction Monitor Reaction Progress (UV-Vis/NMR/Stopped-Flow) mix_reactants->monitor_reaction fit_data Fit Kinetic Data to Exponential Decay monitor_reaction->fit_data calc_kobs Calculate Observed Rate Constant (k_obs) fit_data->calc_kobs plot_kobs Plot k_obs vs. [Dienophile] calc_kobs->plot_kobs calc_k2 Determine Second-Order Rate Constant (k₂) plot_kobs->calc_k2

Caption: Workflow for determining tetrazine reaction kinetics.

Tetrazine_Reaction_Pathway Inverse Electron-Demand Diels-Alder Reaction Pathway tetrazine This compound (Diene) transition_state [4+2] Cycloaddition Transition State tetrazine->transition_state dienophile Strained Dienophile (e.g., TCO) dienophile->transition_state intermediate Bicyclic Intermediate transition_state->intermediate Rate-determining step product Dihydropyridazine Product intermediate->product Retro-Diels-Alder n2 N₂ Gas intermediate->n2

Caption: Key steps in the iEDDA reaction of tetrazines.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 1,2,4,5-Tetrazine Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4,5-tetrazine derivatives. The information provided is intended to help address common challenges related to the stability of these compounds in aqueous environments during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My tetrazine derivative is rapidly degrading in my aqueous buffer. What are the common causes?

Rapid degradation of this compound derivatives in aqueous media is a frequently encountered issue. The primary factors influencing their stability are the electronic properties of the substituents on the tetrazine ring and the pH of the medium.

  • Influence of Substituents: The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack, which can lead to degradation.[1] Substituents with strong electron-withdrawing properties tend to decrease the stability of the tetrazine ring in aqueous solutions.[2][3][4][5] Conversely, electron-donating groups generally enhance stability.[1][2][3] For instance, tetrazines with alkyl substituents exhibit higher stability compared to those with hydrogen or electron-withdrawing groups.[2][3]

  • Effect of pH: The stability of tetrazines can be pH-dependent. Some tetrazines, like clofentezine, undergo base-catalyzed hydrolysis, leading to lower persistence in alkaline water compared to neutral or acidic conditions.[6] While some bioorthogonal reactions with tetrazines are efficient in a pH range of 6 to 9, the tetrazine itself might degrade, especially at higher pH.[4][7]

  • Presence of Nucleophiles: Buffers containing nucleophilic species can contribute to the degradation of tetrazines. It is advisable to use non-nucleophilic buffers when possible.

Troubleshooting Steps:

  • Review Substituent Effects: If you are using a tetrazine with electron-withdrawing groups, consider switching to a derivative with electron-donating or sterically hindering groups to improve stability.

  • Optimize pH: If your experimental conditions allow, try performing the reaction at a lower pH, as some tetrazines are more stable in acidic or neutral conditions.[6]

  • Buffer Selection: Ensure your buffer is free of strong nucleophiles. Phosphate-buffered saline (PBS) is a commonly used buffer for tetrazine reactions.[7]

  • Fresh Solutions: Always prepare tetrazine solutions fresh before use to minimize degradation over time.[7]

FAQ 2: How can I choose a this compound derivative with a good balance between reactivity and stability for bioorthogonal applications?

The selection of a suitable tetrazine derivative for bioorthogonal chemistry often involves a trade-off between reaction kinetics and stability.[1] Highly reactive tetrazines are often less stable in aqueous media.

  • Reactivity-Stability Trade-off: Electron-withdrawing substituents on the tetrazine ring increase its reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions but also decrease its stability.[1][8] Conversely, electron-donating groups enhance stability but may reduce the reaction rate.[1][9]

  • Strategic Substituent Placement: Asymmetric substitution on the tetrazine ring can be a strategy to modulate reactivity and stability. For example, monosubstituted tetrazines can exhibit high reactivity.[10]

  • Steric Effects: Besides electronic effects, steric hindrance from bulky substituents can also influence both the reactivity and stability of the tetrazine.[2][11]

Recommendations:

  • For applications requiring long incubation times, prioritize stability by selecting tetrazines with electron-donating groups like alkyls.[4][5]

  • For rapid labeling experiments, a more reactive but less stable tetrazine with electron-withdrawing groups might be suitable, provided the experiment is performed quickly with freshly prepared solutions.

  • Consult the literature for stability data on various tetrazine derivatives to make an informed choice for your specific application.

FAQ 3: My bioorthogonal ligation with a tetrazine is giving a low yield. What could be the problem?

Low yields in tetrazine-based bioorthogonal reactions can stem from several factors, including the stability of the reactants, suboptimal reaction conditions, and reactant precipitation.

Troubleshooting Checklist:

  • Reagent Stability and Purity:

    • Tetrazine Degradation: As discussed, tetrazines can degrade in aqueous media. Prepare solutions fresh and consider using a more stable derivative if necessary.[7]

    • Dienophile Instability: The dienophile partner (e.g., trans-cyclooctene, TCO) can also be unstable under certain conditions.[7]

    • Purity: Confirm the purity of your tetrazine and dienophile reagents.

  • Reaction Conditions:

    • Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.[7]

    • pH: The optimal pH range for tetrazine-TCO ligations is typically between 6 and 9.[7]

    • Temperature and Duration: These reactions are generally fast and can be completed at room temperature or 37°C within 10 to 60 minutes.[7] For less reactive partners, longer incubation times or slightly elevated temperatures (e.g., 40°C) might be necessary.[7]

  • Solubility Issues:

    • Precipitation: Reactants may precipitate out of solution, leading to incomplete reactions.

    • Solvent Choice: While aqueous buffers are common, adding a small amount of an organic co-solvent like DMSO can improve solubility.[7] Protic solvents like water can also accelerate the reaction rate.[7]

    • Linkers: Using PEGylated linkers on your molecules can enhance aqueous solubility.[7]

Data Presentation: Stability of this compound Derivatives

The following tables summarize quantitative data on the stability of various symmetrically and asymmetrically substituted this compound derivatives in aqueous buffer.

Table 1: Stability of Symmetrically Substituted 1,2,4,5-Tetrazines in PBS (pH 7.4) at 37°C

Substituent at 3,6-positions% Remaining after 12h% Remaining after 14hReference(s)
Di-(2-pyridyl)~15%-[1][4][5]
Di-(phenyl)>75%-[1][4][5]
Di-(methyl)High Stability-[2][3]

Table 2: Stability of Asymmetrically Substituted 1,2,4,5-Tetrazines in PBS (pH 7.4) at 37°C

Substituent 1Substituent 2% Remaining after 12hReference(s)
PhenylPyridyl>75%[4][5]
MethylPyridyl>75%[4][5]
PhenylPyrimidylDegraded[4][5]
MethylPyrimidylDegraded[4][5]

Experimental Protocols

Protocol 1: General Procedure for Assessing Tetrazine Stability using UV-Vis Spectrophotometry

This protocol outlines a common method to evaluate the stability of a this compound derivative in an aqueous buffer.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvette or 96-well UV-transparent plate

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the tetrazine derivative in DMSO.

  • Dilution in Buffer: Dilute the tetrazine stock solution into pre-warmed PBS (37°C) to a final concentration of 0.1-0.2 mM. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize solvent effects.[1]

  • Initial Absorbance Measurement: Immediately measure the initial absorbance of the solution at the maximum absorbance wavelength (λmax) of the tetrazine, which is typically between 515-540 nm.[1][2]

  • Incubation and Monitoring: Incubate the solution at 37°C. At regular time intervals (e.g., every hour for 12-24 hours), measure the absorbance of the solution at the same wavelength.[1]

  • Data Analysis:

    • Calculate the percentage of tetrazine remaining at each time point relative to the initial absorbance.

    • Plot the percentage of remaining tetrazine as a function of time to generate a stability profile.

Protocol 2: General Procedure for Tetrazine-TCO Ligation

This protocol provides a general method for the conjugation of two molecules via a tetrazine-TCO ligation reaction.

Materials:

  • Tetrazine-functionalized molecule

  • TCO-functionalized molecule

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) or PBS (pH 7.4)

  • DMSO (if needed for solubility)

Procedure:

  • Dissolve Reactants: Dissolve the tetrazine-functionalized and TCO-functionalized molecules in the chosen reaction buffer. If solubility is an issue, a minimal amount of DMSO can be used.

  • Combine Reactants: Mix the solutions of the two reactants. A common starting point is to use a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule.[7]

  • Reaction Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 10 to 60 minutes.[7] For less reactive partners, the incubation time can be extended up to 2 hours or overnight at 4°C.[7]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by analytical techniques such as HPLC or LC-MS.

  • Purification: Once the reaction is complete, the conjugated product can be purified from unreacted starting materials using standard techniques like size-exclusion chromatography, dialysis, or HPLC.

Mandatory Visualizations

Tetrazine_Degradation_Pathway Tetrazine This compound Derivative Intermediate Unstable Intermediate Tetrazine->Intermediate Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O or OH-) Nucleophilic_Attack->Intermediate Degradation_Products Degradation Products Intermediate->Degradation_Products

Caption: A simplified signaling pathway of this compound degradation in aqueous media.

Experimental_Workflow_Stability cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock_Solution Prepare Tetrazine Stock (in DMSO) Dilution Dilute in Aqueous Buffer (e.g., PBS, pH 7.4) Stock_Solution->Dilution Initial_Abs Measure Initial Absorbance (λmax ~520 nm) Dilution->Initial_Abs Incubation Incubate at 37°C Initial_Abs->Incubation Time_Points Measure Absorbance at Regular Time Intervals Incubation->Time_Points Calculation Calculate % Remaining Tetrazine Time_Points->Calculation Plotting Plot Stability Profile (% Remaining vs. Time) Calculation->Plotting

Caption: Experimental workflow for assessing the stability of this compound derivatives.

Reactivity_Stability_Tradeoff cluster_ewg Electron-Withdrawing Groups (EWG) cluster_edg Electron-Donating Groups (EDG) EWG_Reactivity Increased Reactivity (Faster iEDDA) EWG_Stability Decreased Stability (Faster Degradation) EDG_Reactivity Decreased Reactivity (Slower iEDDA) EWG_Reactivity->EDG_Reactivity Trade-off EDG_Stability Increased Stability (Slower Degradation) EWG_Stability->EDG_Stability Trade-off

Caption: Logical relationship illustrating the reactivity-stability trade-off in 1,2,4,5-tetrazines.

References

Optimizing 1,2,4,5-Tetrazine Click Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,4,5-tetrazine click chemistry. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the rate of the this compound click chemistry reaction?

A1: The kinetics of the tetrazine ligation are primarily influenced by four main factors:

  • Reactant Choice: The intrinsic reactivity of the tetrazine and the dienophile is the most critical factor. Electron-withdrawing groups on the tetrazine ring accelerate the reaction, while electron-donating groups slow it down.[1][2][3] Highly strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), react significantly faster than less strained ones like norbornene.[1][3][4]

  • Temperature: While many tetrazine ligations proceed rapidly at room temperature, increasing the temperature (e.g., to 37°C) can accelerate slower reactions.[3][5] However, be mindful that higher temperatures can degrade sensitive biomolecules or less stable tetrazine derivatives.[3]

  • Solvent: The choice of solvent can significantly impact the reaction rate. Reactions are often faster in aqueous solutions compared to organic solvents.[3][5] Protic solvents like water can accelerate the reaction by stabilizing the polarized transition state.[5]

  • pH: The optimal pH range for tetrazine click chemistry is generally between 6 and 9.[3][5]

Q2: Which dienophile should I choose for my experiment?

A2: The choice of dienophile depends on the specific requirements of your experiment, balancing reactivity with stability.

  • Trans-cyclooctene (TCO): TCO and its derivatives are the most commonly used dienophiles due to their extremely fast reaction kinetics with tetrazines.[1][4] This makes them ideal for applications requiring rapid labeling at low concentrations, such as in vivo imaging.[6]

  • Norbornenes: Norbornenes are more stable than TCOs but exhibit slower reaction rates.[1][4] They can be a good choice when extreme speed is not necessary and long-term stability of the dienophile is a concern.

  • Bicyclo[6.1.0]nonyne (BCN): BCN is another highly strained alkyne that reacts rapidly with tetrazines.[2]

  • Cyclopropenes: Due to their small size, cyclopropenes can minimize steric hindrance and are useful as metabolic reporter groups.[6]

Q3: Is a catalyst required for the tetrazine-TCO reaction?

A3: No, the this compound ligation with strained alkenes or alkynes is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst.[5] This catalyst-free nature is a significant advantage for biological applications as it avoids the cytotoxicity associated with catalysts like copper.[5]

Q4: How do substituents on the this compound ring affect its reactivity and stability?

A4: There is a well-established trade-off between the reactivity and stability of 1,2,4,5-tetrazines, which is governed by the electronic properties of the substituents at the 3 and 6 positions.

  • Electron-withdrawing groups (EWGs): Substituents like pyridyl, pyrimidyl, or cyano groups increase the reactivity of the tetrazine by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][7] However, these highly reactive tetrazines are often less stable in aqueous media.[5][8]

  • Electron-donating groups (EDGs): Substituents like methyl or other alkyl groups decrease the reactivity of the tetrazine but increase its stability.[1][2] Tetrazines with electron-donating groups are more stable in aqueous solutions.[4]

Troubleshooting Guide

This section addresses common problems encountered during this compound click chemistry experiments.

Issue: Low or No Product Formation

If you observe low or no yield of your desired conjugate, consider the following potential causes and solutions:

Start Low/No Product Degradation Reactant Degradation? Start->Degradation Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Conditions Suboptimal Conditions? Start->Conditions Precipitation Reactant Precipitation? Start->Precipitation Purification Inefficient Purification? Start->Purification Sol_Degradation Use fresh reagents. Check for hydrolysis. Degradation->Sol_Degradation Sol_Stoichiometry Optimize molar ratio (e.g., 1.05-1.5x tetrazine). Stoichiometry->Sol_Stoichiometry Sol_Conditions Adjust pH (6-9), temperature, and reaction time. Conditions->Sol_Conditions Sol_Precipitation Use PEGylated linkers or add organic co-solvent (e.g., DMSO). Precipitation->Sol_Precipitation Sol_Purification Optimize purification method (e.g., SEC). Purification->Sol_Purification

Caption: Troubleshooting workflow for low or no product yield.

  • Potential Cause 1: Degradation of Reactants

    • Tetrazine Instability: Some tetrazines, especially those with strong electron-withdrawing groups, can be susceptible to degradation in aqueous media.[5] It is recommended to prepare tetrazine solutions fresh before use.

    • TCO Instability: TCO can isomerize or degrade, particularly in the presence of thiols.[5] Store TCO reagents appropriately and consider using antioxidants like Trolox for in vitro experiments.[5]

    • NHS Ester Hydrolysis: If you are using NHS esters to functionalize your molecules with tetrazine or TCO, be aware that they are moisture-sensitive and can hydrolyze.[5][9] Prepare NHS ester solutions immediately before use in an anhydrous solvent like DMSO or DMF.[9]

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Incorrect Stoichiometry: An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction.[5] A slight molar excess of the tetrazine (1.05 to 1.5-fold) is often recommended.[5]

    • Incorrect pH: The reaction is typically efficient in a pH range of 6 to 9.[5] For labeling with NHS esters, use an amine-free buffer (e.g., PBS) at a pH of 7.2-9.0.[5]

    • Insufficient Reaction Time or Temperature: While the reaction is generally fast, less reactive pairs may require longer incubation times (up to 2 hours or overnight at 4°C) or a slightly elevated temperature (e.g., 37°C or 40°C).[5]

  • Potential Cause 3: Reactant Precipitation

    • Poor Solubility: Low solubility of either the tetrazine or TCO-functionalized molecule can significantly reduce the reaction yield.[5] To improve solubility, consider using PEGylated linkers or adding a small amount of a compatible organic co-solvent like DMSO or DMF.[5]

  • Potential Cause 4: Inefficient Purification

    • Loss of Product: The desired conjugate may be lost during the purification step.[5] Ensure that the chosen purification method (e.g., size-exclusion chromatography) is appropriate for your molecules and optimize the conditions for good recovery.[5]

Data Presentation

The following tables summarize key quantitative data for various tetrazine derivatives to aid in the selection of the appropriate reagent for your application.

Table 1: Performance Comparison of Substituted 1,2,4,5-Tetrazines

Tetrazine Derivative (3-R-6-R')R GroupR' GroupSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with TCOHalf-life (t₁/₂) in Serum (hours)
1HPyridyl~3,000> 24
2CH₃Pyridyl~1,000> 24
3CO₂EtPyridyl~10,000~12
4CNPyridyl~33,000< 1
5HPyrimidyl~13,000~12
6CH₃Pyrimidyl~5,000> 24

Data adapted from BenchChem's comparative guide.[8]

Table 2: Reaction Rate Constants of Tetrazines with Bicyclononyne (BCN) in Methanol

Tetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-diphenyl-1,2,4,5-tetrazine3.6
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine118
3-(pyrimidin-2-yl)-6-phenyl-1,2,4,5-tetrazine10
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine125

Data from "3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications".[2]

Experimental Protocols

Protocol 1: General Procedure for this compound Ligation

This protocol describes a general method for the conjugation of a tetrazine-functionalized molecule to a TCO-functionalized molecule.

Prep Prepare Reactants Mix Mix Reactants Prep->Mix In appropriate buffer Incubate Incubate Mix->Incubate RT or 37°C, 10-60 min Purify Purify Conjugate Incubate->Purify e.g., SEC Analyze Analyze Product Purify->Analyze

Caption: General experimental workflow for tetrazine ligation.

  • Prepare Reactants:

    • Dissolve the tetrazine-functionalized molecule and the TCO-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • If starting with NHS esters to functionalize proteins, ensure to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) for the labeling step.[5] Remove any excess, unreacted NHS ester using a spin desalting column before proceeding with the ligation.[5]

  • Mix Reactants:

    • Combine the tetrazine and TCO-functionalized molecules in the reaction buffer. It is often recommended to use a slight molar excess of the tetrazine (e.g., 1.05 to 1.5 equivalents).[5]

  • Incubate:

    • Allow the reaction to proceed at room temperature (25°C) or 37°C for 10 to 60 minutes.[5] For less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[5]

  • Purify Conjugate:

    • Purify the resulting conjugate from unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the properties of the molecules involved.[5]

  • Analyze Product:

    • Confirm the formation of the desired conjugate using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Synthesis of a Symmetrical 3,6-disubstituted-1,2,4,5-tetrazine

This is a general procedure for the synthesis of symmetrical tetrazines.

  • Reaction Setup:

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating for 30 minutes to 2 hours.[4] The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product.

    • The crude product is then collected by filtration, washed with water, and air-dried.

    • Further purification can be achieved by recrystallization or column chromatography. For some derivatives, purification by HPLC may be necessary.[1]

References

Technical Support Center: Overcoming Challenges in 1,2,4,5-Tetrazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,4,5-tetrazine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of 1,2,4,5-tetrazines and their bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis that complicate purification?

A1: The most prevalent impurities depend on the synthetic route but commonly include:

  • 1,2-Dihydrotetrazines: These are the immediate precursors to tetrazines and may remain if the oxidation step is incomplete.[1]

  • Symmetrical Tetrazines: When synthesizing an unsymmetrical tetrazine from two different nitrile precursors, the formation of two corresponding symmetrical tetrazines is a significant competing pathway.[1]

  • Starting Materials: Unreacted nitriles or other starting materials can persist in the crude product.

  • Degradation Products: Certain functional groups, particularly amines, are sensitive to oxidation and can lead to side reactions and product degradation, especially when using traditional oxidants like sodium nitrite (B80452) (NaNO₂).[1]

Q2: Why is the yield of my purified this compound consistently low?

A2: Low yields are a frequent issue in tetrazine synthesis and purification. Key reasons include:

  • Byproduct Formation: The formation of the byproducts listed in Q1 directly consumes starting materials and reduces the yield of the desired product.[1]

  • Difficult Purification: Some substituted tetrazines, particularly those with pyrimidyl and pyridyl groups, can be challenging to purify, leading to product loss during workup and chromatography.[1]

  • Instability: Highly reactive tetrazines, often those with electron-withdrawing groups, are more prone to decomposition in aqueous solutions or on silica (B1680970) gel.[2][3]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can dramatically impact the yield.[1]

Q3: How can I minimize the degradation of my this compound during purification?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Tetrazine stability is pH-dependent. A pH range of 6.5-7.5 is often a good balance for reactivity and stability, while highly basic conditions (pH > 8.5) can accelerate degradation.[2]

  • Temperature: Perform purification steps at lower temperatures (e.g., 4°C) to minimize degradation.[4]

  • Avoid Reducing Agents: Avoid the simultaneous presence of reducing agents like TCEP or DTT, as they can inactivate the tetrazine ring. If their use is necessary, remove them before introducing the tetrazine.[2]

  • Choice of Stationary Phase: For chromatography, consider using less acidic stationary phases like alumina (B75360) or deactivated silica gel if your tetrazine is sensitive to acid.[5]

Q4: My tetrazine-TCO (trans-cyclooctene) reaction is not working post-purification. What are the possible reasons?

A4: If your purified tetrazine is not reacting as expected, consider these possibilities:

  • Tetrazine Degradation: The tetrazine may have degraded due to improper storage, exposure to reducing agents, or harsh pH conditions during purification or storage.[2]

  • TCO Inactivation: The TCO dienophile can isomerize to its unreactive cis-cyclooctene form.[6]

  • Steric Hindrance: Bulky substituents on the tetrazine can hinder the reaction with TCO.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Pink/Red color remains at the top of the column and does not elute. Tetrazine is degrading on the acidic silica gel.- Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[5]- Add a small amount of a neutralizer like triethylamine (B128534) to the eluent.- Run the column quickly to minimize contact time.
Poor separation of the desired tetrazine from byproducts. Inappropriate solvent system.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your product.[7]- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[7]
Streaking or tailing of the tetrazine band. - The sample was overloaded on the column.- The sample is not sufficiently soluble in the eluent.[5]- Use a larger column or reduce the amount of crude material.- Use a "dry loading" technique where the crude product is pre-adsorbed onto silica gel.[8]
No compound eluting from the column. - The compound has decomposed on the column.[5]- The solvent system is not polar enough to elute the compound.- Test the stability of your compound on a small amount of silica gel before running a column.[5]- Gradually increase the polarity of the eluent. If necessary, flush the column with a very polar solvent like methanol.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Broad or tailing peaks. - Secondary interactions with residual silanols on the column.- Column overload.- Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[9]- Reduce the injection volume or sample concentration.[10]
Poor resolution between the tetrazine and impurities. - Suboptimal mobile phase composition or gradient.- Adjust the organic solvent (e.g., acetonitrile (B52724) vs. methanol) ratio.[11]- Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.[12]
Shifting retention times. - Incomplete column equilibration between runs.- Changes in mobile phase composition or temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[13]- Use a column oven to maintain a consistent temperature.[12]
Loss of tetrazine signal during the run. Degradation of the tetrazine in the mobile phase.- Adjust the pH of the mobile phase to be within the stability range of your tetrazine (typically pH 6.5-7.5).[2]- Keep the autosampler temperature low (e.g., 4°C).

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various 1,2,4,5-tetrazines, highlighting the variability based on substituents.

CompoundSubstituentsPurification MethodYield (%)Reference
1 4-(aminomethyl)phenyl, HHPLC17[14]
2 4-carboxyphenyl, HHPLC18[14]
3 4-carboxyphenyl, MethylHPLC11[14]
4 5-aminopentyl, HHPLC6[14]
5 4-(aminomethyl)phenyl, Pyrimidin-2-ylHPLC17[14]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude tetrazine in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully pipette it onto the top of the column.[7]

    • Dry Loading: Dissolve the crude tetrazine in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent to elute the desired tetrazine.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for HPLC Purification
  • Sample Preparation: Dissolve the crude tetrazine in a suitable solvent, ideally the initial mobile phase, and filter it through a 0.22 µm syringe filter.[15]

  • Column Equilibration: Equilibrate the C18 reverse-phase column with the initial mobile phase conditions until a stable baseline is achieved.[9]

  • Injection and Elution: Inject the filtered sample onto the column. Run a gradient program, typically starting with a high aqueous composition (e.g., 95% water with 0.1% TFA) and increasing the organic solvent (e.g., acetonitrile with 0.1% TFA) over time.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired tetrazine, which can be identified by its characteristic pink/red color and UV-Vis absorbance (around 520-540 nm).[2]

  • Post-Purification: Combine the fractions containing the pure product and remove the organic solvent. Lyophilize the aqueous solution to obtain the purified tetrazine.

Visualizations

Tetrazine_Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Tetrazine Mixture Column Column Chromatography Crude->Column Initial Cleanup HPLC HPLC Crude->HPLC High Purity Recrystallization Recrystallization Column->Recrystallization Further Purification Analysis Purity Analysis (NMR, MS, HPLC) Column->Analysis Pure Purified this compound HPLC->Pure Recrystallization->Analysis Analysis->Pure

Caption: General workflow for this compound purification.

Troubleshooting_Logic Start Purification Issue Identified Method Purification Method? Start->Method Column_Issue Column Chromatography Issue Method->Column_Issue Column HPLC_Issue HPLC Issue Method->HPLC_Issue HPLC Degradation Degradation on Column? Column_Issue->Degradation Poor_Sep Poor Separation? Column_Issue->Poor_Sep Peak_Shape Poor Peak Shape? HPLC_Issue->Peak_Shape Retention_Shift Retention Time Shift? HPLC_Issue->Retention_Shift Sol_Deac Deactivate Silica / Change Stationary Phase Degradation->Sol_Deac Yes Sol_Solvent Optimize Solvent System Poor_Sep->Sol_Solvent Yes Sol_Load Dry Loading / Reduce Load Poor_Sep->Sol_Load Also consider Sol_Mobile_Phase Adjust Mobile Phase (pH, Additives) Peak_Shape->Sol_Mobile_Phase Yes Sol_Equilibrate Ensure Column Equilibration Retention_Shift->Sol_Equilibrate Yes

Caption: Troubleshooting logic for tetrazine purification.

References

Technical Support Center: Enhancing the Reaction Rate of 1,2,4,5-Tetrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4,5-tetrazine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing the reaction rates of slower-reacting analogs.

Frequently Asked Questions (FAQs)

Q1: My inverse-electron-demand Diels-Alder (IEDDA) reaction with a this compound analog is very slow. What are the primary factors influencing the reaction rate?

A2: The kinetics of the tetrazine ligation are primarily influenced by four key factors:

  • Reactant Choice (Tetrazine and Dienophile): The electronic properties of both the tetrazine and the dienophile are the most critical factors.[1] Electron-withdrawing groups on the tetrazine ring accelerate the IEDDA reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).[2][3] Conversely, electron-donating groups tend to decrease the reaction rate.[2][4] Highly strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), react significantly faster than less strained ones like norbornene or cyclopropene.[1][5][6]

  • Solvent: The choice of solvent can significantly impact the reaction rate. Reactions are often faster in aqueous solutions compared to organic solvents like acetonitrile, sometimes by up to two orders of magnitude.[1] This is attributed to the stabilization of the polarized transition state by solvents capable of hydrogen bonding.[1]

  • Temperature: While many tetrazine ligations proceed rapidly at room temperature, increasing the temperature can accelerate slower reactions.[1] For biological applications, incubation at 37°C is common.[1] However, it is crucial to consider the thermal stability of the reactants, as high temperatures can lead to the degradation of sensitive biomolecules or less stable tetrazine derivatives.[1]

  • pH: The optimal pH range for tetrazine ligation is generally between 6 and 9.[1]

Q2: How can I rationally select or modify a this compound analog to increase its reactivity?

A2: To enhance the reactivity of a this compound, you should focus on modifying its electronic properties. The introduction of electron-withdrawing substituents at the 3- and 6-positions of the tetrazine ring is a well-established strategy to increase the reaction rate.[2][4][7] These groups lower the energy of the LUMO of the tetrazine, which leads to a smaller energy gap between the tetrazine's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO), thereby accelerating the cycloaddition.[2][8]

Examples of electron-withdrawing groups that have been shown to increase reaction rates include pyridyl, pyrimidinyl, and trifluoromethylphenyl groups.[2] For instance, replacing a phenyl group with a pyridin-2-yl group can lead to a significant increase in the reaction rate constant.[2] Asymmetric substitution with one electron-withdrawing group can also enhance reactivity.[2][7]

Q3: What are the most common dienophiles used with 1,2,4,5-tetrazines, and how do they compare in terms of reactivity?

A3: A variety of dienophiles can be used in IEDDA reactions with 1,2,4,5-tetrazines, with their reactivity largely depending on ring strain and electronic properties. Here's a comparison of some common dienophiles:

  • Trans-cyclooctenes (TCOs): These are among the most reactive dienophiles for tetrazine ligations due to their high ring strain.[9][10] Second-order rate constants can be exceptionally high, reaching up to 10^6 M⁻¹s⁻¹.[1][10]

  • Bicyclononynes (BCN): These are also highly strained alkynes that exhibit fast reaction rates with tetrazines.[2]

  • Norbornenes: Norbornene derivatives are commonly used dienophiles, though they are generally less reactive than TCOs and BCN.[2][11]

  • Cyclopropenes: These are small, strained dienophiles that can be useful for metabolic labeling due to their minimal steric hindrance.[12]

  • Unstrained Alkenes and Alkynes: While significantly slower than their strained counterparts, unstrained dienophiles can still react with highly reactive tetrazines, sometimes triggered by specific conditions.[13][14]

The choice of dienophile allows for a broad range of reaction kinetics, which can be tuned for specific applications.[2][11]

Troubleshooting Guide

Problem 1: The reaction is slow or incomplete, even after choosing a reactive tetrazine-dienophile pair.

Potential Cause Suggested Solution
Inaccurate Quantification of Reactants Ensure the concentrations of your tetrazine and dienophile stock solutions are accurate. Use methods like UV-Vis spectroscopy to confirm concentrations before initiating the reaction.[15]
Degradation of Reactants Tetrazines, especially highly reactive ones, can be unstable in aqueous solutions.[4][15] Dienophiles like TCO can isomerize to their less reactive cis-isomer.[15] Verify the integrity of your reactants, particularly if they have been stored for an extended period.[15]
Steric Hindrance Bulky substituents near the reacting moieties on either the tetrazine or the dienophile can impede the reaction.[15] If possible, choose reactants with less steric bulk.
Low Reactant Concentration While tetrazine ligations are known for their fast kinetics even at low concentrations, extremely dilute conditions can slow down the reaction.[15] If your experimental setup allows, try increasing the reactant concentrations.[15]
Suboptimal Solvent The reaction may be slower in organic solvents compared to aqueous media.[1] If compatible with your system, consider switching to an aqueous buffer or adding a co-solvent like DMSO or DMF to improve solubility and potentially enhance the rate.[15]

Problem 2: I am observing precipitation in my reaction mixture.

Potential Cause Suggested Solution
Poor Solubility of Reactants or Product Hydrophobic reactants or the resulting ligation product may have limited solubility in aqueous media.
Improve Solubility: Incorporate polyethylene (B3416737) glycol (PEG) linkers into your tetrazine or dienophile derivatives to enhance their aqueous solubility.[15]
Use of Co-solvents: Add a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to help solubilize hydrophobic components.[15] Always verify the compatibility of the co-solvent with your biological system.[15]

Problem 3: My ligation efficiency is low in a complex biological medium like serum.

Potential Cause Suggested Solution
Dienophile Isomerization or Degradation Components in serum, such as copper-containing proteins, can accelerate the isomerization of TCO to its unreactive cis-isomer.[15]
Use a More Stable Dienophile: Consider using a dienophile with higher stability in biological media.
Optimize Incubation Time: Minimize the incubation time in serum to reduce the extent of dienophile degradation.
Tetrazine Degradation Highly reactive tetrazines may have limited stability in complex biological environments.[4]
Select a More Stable Tetrazine: Choose a tetrazine derivative that offers a balance between reactivity and stability in aqueous and biological media. Hydrogen-substituted and methyl-substituted tetrazines can be a good compromise.[3]

Quantitative Data: Reaction Rate Constants

The following tables summarize the second-order rate constants for the reaction of various this compound analogs with different dienophiles. This data can be used to guide the selection of reactants for your specific application.

Table 1: Reaction of 3,6-Substituted-1,2,4,5-tetrazines with Bicyclononyne (BCN) in Methanol (B129727)

Tetrazine SubstituentSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
3,6-di(pyridin-2-yl)118[2]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)125[2]
3-(4-fluorophenyl)-6-(pyridin-2-yl)23[2]
3,6-bis(4-(trifluoromethyl)phenyl)10[2]
3,6-diphenyl3.6[2]
3,6-bis(4-methoxyphenyl)2.3[2]
3,6-bis(4-(dimethylamino)phenyl)1.4[2]
3,6-bis(4-hydroxyphenyl)0.58[2]

Table 2: Comparative Reaction Rates of Various Tetrazine Derivatives with trans-Cyclooctene (TCO)

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)SolventTemperature (°C)Reference
Hydrogen-substitutedTCOUp to 30,000PBS37[3][16]
3-(3-fluorophenyl)-TCO20,000 - 130,000DPBS37[3]
6-Methyl-substitutedTCO~1,000Aqueous MediaNot Specified[3]
3,6-di-(2-pyridyl)TCO2,000Not SpecifiedNot Specified[17]

Experimental Protocols

General Protocol for Determining Second-Order Rate Constants using UV-Vis Spectroscopy

This method is based on monitoring the disappearance of the characteristic absorbance of the this compound over time.[2][3]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., HPLC-grade methanol or PBS).

    • Prepare a stock solution of the dienophile (e.g., BCN or TCO) in the same solvent.

    • Accurately determine the concentrations of both stock solutions using UV-Vis spectroscopy and the Beer-Lambert law.

  • Kinetic Measurement:

    • In a quartz cuvette, mix a solution of the tetrazine with a solution of the dienophile, ensuring the dienophile is in at least 10-fold excess to achieve pseudo-first-order kinetics.

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Monitor the decrease in absorbance at the λmax of the tetrazine (typically in the range of 295–330 nm or 510-550 nm) at regular time intervals.[2][10]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile in excess.

Visualizations

Signaling Pathways and Experimental Workflows

troubleshooting_workflow Troubleshooting Slow Tetrazine Reactions start Slow or Incomplete Reaction check_reactants Verify Reactant Integrity & Concentration start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_solubility Assess Solubility start->check_solubility sub_reactants1 Degradation? check_reactants->sub_reactants1 sub_reactants2 Inaccurate Concentration? check_reactants->sub_reactants2 sub_conditions1 Suboptimal Solvent? check_conditions->sub_conditions1 sub_conditions2 Low Temperature? check_conditions->sub_conditions2 sub_solubility Precipitation Observed? check_solubility->sub_solubility solution_reactants1 Use Fresh Reactants sub_reactants1->solution_reactants1 Yes solution_reactants2 Re-quantify Stocks (UV-Vis) sub_reactants2->solution_reactants2 Yes solution_conditions1 Switch to Aqueous Buffer / Add Co-solvent sub_conditions1->solution_conditions1 Yes solution_conditions2 Increase Temperature (if stable) sub_conditions2->solution_conditions2 Yes solution_solubility Add PEG Linkers / Use Co-solvent sub_solubility->solution_solubility Yes end_node Reaction Rate Enhanced solution_reactants1->end_node solution_reactants2->end_node solution_conditions1->end_node solution_conditions2->end_node solution_solubility->end_node

Caption: A flowchart for troubleshooting slow this compound reactions.

reaction_enhancement_strategy Strategies to Enhance Tetrazine Reaction Rate goal Increase Reaction Rate strategy1 Modify Tetrazine Structure goal->strategy1 strategy2 Optimize Dienophile goal->strategy2 strategy3 Adjust Reaction Conditions goal->strategy3 action1a Add Electron-Withdrawing Groups (e.g., Pyridyl, Pyrimidinyl) strategy1->action1a action1b Reduce Steric Hindrance strategy1->action1b action2a Increase Dienophile Strain (e.g., TCO, BCN) strategy2->action2a action3a Use Aqueous Solvent strategy3->action3a action3b Optimize Temperature and pH strategy3->action3b

References

Technical Support Center: Purification of Crude 1,2,4,5-Tetrazine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 1,2,4,5-tetrazine products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound products?

A1: Common impurities include:

  • 1,2-Dihydrotetrazines: These are unoxidized precursors to the desired tetrazine. Their presence often indicates an incomplete oxidation step during the synthesis.[1]

  • Symmetrical Tetrazines: When synthesizing unsymmetrical tetrazines from two different nitrile precursors, the formation of two symmetrical tetrazine byproducts is a common issue.[1]

  • Starting Materials: Unreacted nitriles or amidines can remain in the crude product.

  • Degradation Products: Tetrazines, especially those with electron-withdrawing substituents, can be unstable and degrade, particularly in aqueous solutions or on silica (B1680970) gel.[2]

  • 4-Amino-1,2,4-triazoles: These isomeric byproducts can sometimes form under certain reaction conditions.[1]

Q2: My tetrazine product appears to be degrading during column chromatography on silica gel. What can I do?

A2: Tetrazine stability on silica gel can be an issue.[2] Consider the following:

  • Use a less acidic stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for sensitive tetrazines.

  • Deactivate the silica gel: You can co-elute with a small percentage of a base like triethylamine (B128534) or pyridine (B92270) (e.g., 0.1-1%) in your mobile phase to neutralize acidic sites on the silica.

  • Work quickly: Minimize the time your compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution.

  • Alternative purification methods: If the instability is severe, consider other methods like recrystallization, sublimation, or preparative HPLC.

Q3: I am having difficulty separating my desired unsymmetrical tetrazine from the symmetrical byproducts. What purification strategy is most effective?

A3: This is a common challenge. High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating structurally similar tetrazines due to its high resolving power.[3][4] Flash column chromatography can also be attempted, but may require careful optimization of the solvent system to achieve baseline separation.

Q4: Can I use Nuclear Magnetic Resonance (NMR) to determine the purity of my tetrazine product?

A4: Yes, quantitative NMR (qNMR) is a powerful technique for assessing the purity of chemical compounds, including tetrazines. By integrating the signals of your product against a known internal standard, you can determine the absolute purity. Even without an internal standard, proton NMR (¹H NMR) can provide a good estimate of purity by comparing the integration of impurity peaks to your product's peaks.

Q5: What is the characteristic appearance of 1,2,4,5-tetrazines?

A5: Most this compound compounds are intensely colored, typically appearing as red, pink, or purple solids. This color is due to the unique electronic properties of the tetrazine ring.

Troubleshooting Guides

Problem 1: Low recovery of tetrazine product after purification.
Potential Cause Troubleshooting Steps
Product is volatile and lost during solvent removal. Use a cold trap during rotary evaporation. Avoid excessive heating. For highly volatile compounds, consider purification by sublimation.
Product is adsorbing irreversibly to the silica gel. Try a different stationary phase like alumina. Add a polar modifier or a small amount of a competing base (e.g., triethylamine) to the eluent.
Product is degrading on the column. See FAQ Q2.
Product is partially soluble in the aqueous phase during workup. Perform multiple extractions with an appropriate organic solvent. Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Product is lost during recrystallization. Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly to maximize crystal formation. Cool to a lower temperature (e.g., 0 °C or -20 °C) before filtration.
Problem 2: The purified tetrazine product is still impure by NMR or HPLC analysis.
Potential Cause Troubleshooting Steps
Co-elution of impurities during column chromatography. Optimize the solvent system for better separation. Try a different stationary phase (e.g., alumina, C18). Consider using preparative HPLC for difficult separations.
Impurities co-crystallize with the product during recrystallization. Try a different recrystallization solvent or a solvent pair. Perform a second recrystallization.
The product is degrading post-purification. Store the purified tetrazine under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. Some tetrazines are unstable in certain solvents; ensure your storage solvent is appropriate.
Presence of residual solvent. Dry the sample under high vacuum for an extended period.

Data Presentation: Comparison of Purification Methods

Note: The following data is a synthesis of typical results reported in the literature and should be considered as a general guide. Actual yields and purities will vary depending on the specific tetrazine derivative and the nature of the impurities.

Purification Method Typical Purity Achieved Typical Recovery Yield Advantages Disadvantages
Flash Column Chromatography >95%60-90%Good for larger quantities, relatively fast.Can lead to degradation of sensitive tetrazines, may not separate very similar compounds.
Recrystallization >99% (with multiple recrystallizations)50-80%Can yield very pure material, cost-effective.Not suitable for all compounds (oils or highly soluble compounds), can have lower yields.
Preparative HPLC >99%40-70%Excellent separation of closely related compounds.[3][4]More expensive, time-consuming for large amounts, requires specialized equipment.
Sublimation >99.9%30-60%Excellent for volatile, thermally stable compounds; solvent-free.[5]Not suitable for non-volatile or thermally labile compounds, can be difficult to scale up.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Crude Aryl-Substituted Tetrazine

Materials:

Methodology:

  • Sample Preparation: Dissolve the crude tetrazine in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica (dry loading).

  • Column Packing: Prepare a slurry of silica gel in n-heptane and pour it into the column. Allow the silica to pack under gravity, then gently apply pressure to obtain a well-packed bed.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica gel.

  • Elution: Start the elution with a non-polar solvent system, such as 95:5 n-heptane:EtOAc. Gradually increase the polarity of the eluent as needed. The brightly colored tetrazine band should be visible as it moves down the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified solid product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization of 3,6-Diphenyl-1,2,4,5-tetrazine

Materials:

  • Crude 3,6-diphenyl-1,2,4,5-tetrazine

  • Ethanol (B145695) (EtOH)

  • Erlenmeyer flask, condenser, heating mantle, filtration apparatus

Methodology:

  • Dissolution: Place the crude tetrazine in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear, colored solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, the pure tetrazine should crystallize out. To maximize the yield, you can place the flask in an ice bath or refrigerator for a period of time after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Sublimation of a Volatile Tetrazine

Materials:

  • Crude volatile tetrazine (e.g., a small, unsubstituted or alkyl-substituted tetrazine)

  • Sublimation apparatus (cold finger condenser)

  • Vacuum pump

  • Heating mantle or oil bath

Methodology:

  • Apparatus Setup: Place the crude tetrazine at the bottom of the sublimation apparatus. Insert the cold finger condenser and ensure a good seal.

  • Vacuum: Connect the apparatus to a high vacuum line and evacuate the system.

  • Cooling: Start the flow of coolant (cold water or other coolant) through the cold finger.

  • Heating: Gently and slowly heat the bottom of the apparatus. The tetrazine will sublime (turn from a solid to a gas) and then deposit as pure crystals on the cold surface of the condenser.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Then, carefully vent the apparatus and collect the purified crystals from the cold finger.

Visualizations

experimental_workflow crude Crude this compound Product dissolve Dissolve in minimal strong solvent (e.g., DCM) crude->dissolve dry_load Adsorb onto silica gel (Dry Loading) dissolve->dry_load load_column Load sample onto column dry_load->load_column pack_column Pack silica gel column with non-polar solvent pack_column->load_column elute Elute with solvent gradient (e.g., Heptane/EtOAc) load_column->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate dry Dry under high vacuum evaporate->dry pure_product Pure Tetrazine Product dry->pure_product

Caption: Workflow for Flash Column Chromatography Purification.

troubleshooting_logic start Low yield after purification q1 Was the product volatile? start->q1 q2 Did the product streak on TLC? q1->q2 No a1_yes Use cold trap during evaporation or consider sublimation q1->a1_yes Yes q3 Was recrystallization used? q2->q3 No a2_yes Product may be adsorbing to silica. - Try alumina - Add base to eluent q2->a2_yes Yes a3_yes Too much solvent used or insufficient cooling. - Use minimal hot solvent - Cool slowly and thoroughly q3->a3_yes Yes a_other Consider other loss points: - Incomplete extraction - Degradation q3->a_other No

Caption: Troubleshooting Logic for Low Purification Yield.

References

addressing poor solubility of 1,2,4,5-tetrazine bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor solubility of 1,2,4,5-tetrazine bioconjugates.

Frequently Asked Questions (FAQs)

Q1: Why is my tetrazine-modified molecule or bioconjugate poorly soluble in aqueous buffers?

A1: The poor solubility of tetrazine bioconjugates often stems from the inherent hydrophobicity of the tetrazine ring system itself, particularly in 3,6-diaryl substituted tetrazines.[1][2] For example, 3,6-diphenyl tetrazine is practically insoluble in water.[1][2] The properties of the conjugated molecule (e.g., a hydrophobic payload in an antibody-drug conjugate) can also significantly decrease the overall solubility of the final bioconjugate.[3]

Q2: What is the most common strategy to improve the aqueous solubility of tetrazine reagents?

A2: The most common and effective strategy is to incorporate hydrophilic moieties into the tetrazine structure.[4][5][6] This can be achieved by:

  • Using PEGylated linkers: Attaching polyethylene (B3416737) glycol (PEG) chains (e.g., PEG4, PEG8) to the tetrazine significantly enhances water solubility.[3][5][7][8]

  • Adding hydrophilic substituents: Incorporating polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, directly onto the tetrazine scaffold increases its hydrophilicity.[6][9] For instance, a 3,6-di-(2-hydroxyethyl)tetrazine derivative showed improved tumor-to-background contrast in PET imaging due to its hydrophilic nature.[9]

Q3: Can organic co-solvents be used to dissolve my tetrazine conjugate?

A3: Yes, using a small percentage of a water-miscible organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is a common practice to aid in the dissolution of hydrophobic tetrazine reagents and their conjugates.[5][7][8] It is recommended to first dissolve the compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution before diluting it into your aqueous reaction buffer.[3][8] However, it is critical to keep the final concentration of the organic solvent low (typically below 5-10%) to avoid causing aggregation or denaturation of biological molecules like antibodies.[3] Always verify the compatibility of the co-solvent with your specific biological system.[5][7]

Q4: How does the structure of the tetrazine affect its solubility?

A4: The substituents at the 3 and 6 positions of the this compound ring have a major impact on solubility. Generally, 3,6-diaryl tetrazines exhibit lower aqueous solubility compared to those with smaller, more polar substituents like methyl or hydrogen groups.[1][2] For example, a specific methyl-substituted tetrazine was found to dissolve readily in water at concentrations above 500 mM, whereas a diaryl tetrazine was not soluble above 0.2 mM.[1][2]

Q5: Besides modifying the tetrazine, are there other formulation strategies to prevent precipitation?

A5: Yes, several formulation strategies can help maintain the solubility of your bioconjugate.[10] These include optimizing the buffer conditions (pH, salt concentration), reducing the working concentration of the conjugate, and adding stabilizers like sugars (sucrose, trehalose) or certain amino acids (arginine) that are known to suppress protein aggregation.[3][8]

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to resolving precipitation observed during or after bioconjugation.

Problem: My tetrazine conjugate has precipitated out of the solution.

G Troubleshooting Workflow for Precipitated Bioconjugates start Precipitate Observed assess_solvent Step 1: Assess Solvent System start->assess_solvent check_stock Was initial stock dissolved in minimal DMSO/DMF? assess_solvent->check_stock modify_buffer Action: Modify aqueous buffer. Consider pH, salt concentration, or different buffer system. assess_solvent->modify_buffer use_cosolvent Action: Prepare fresh stock in anhydrous DMSO/DMF, then dilute into aqueous buffer. check_stock->use_cosolvent No optimize_conc Step 2: Optimize Concentration check_stock->optimize_conc Yes use_cosolvent->optimize_conc modify_buffer->optimize_conc is_conc_high Is working concentration exceeding solubility limit? optimize_conc->is_conc_high reduce_conc Action: Lower the working concentration of the conjugate. is_conc_high->reduce_conc Yes solubilize Step 3: Attempt to Re-solubilize is_conc_high->solubilize No reduce_conc->solubilize sonicate Action: Sonicate sample in a water bath. solubilize->sonicate warm Action: Gently warm solution (e.g., to 37°C). sonicate->warm add_cosolvent Action: Add co-solvent (e.g., DMSO) dropwise until dissolved. Note final concentration. warm->add_cosolvent reformulate Step 4: Consider Reformulation add_cosolvent->reformulate If precipitate persists end Problem Resolved / Reformulated add_cosolvent->end If precipitate dissolves use_peg Option: Use a more hydrophilic, PEGylated tetrazine linker. reformulate->use_peg optimize_dar Option (for ADCs): Optimize and lower the Drug-to-Antibody Ratio (DAR). reformulate->optimize_dar use_peg->end optimize_dar->end

Caption: A step-by-step workflow for troubleshooting and resolving precipitation of tetrazine bioconjugates.

Data Summary: Tetrazine Solubility

The choice of substituents on the tetrazine ring is critical for ensuring adequate aqueous solubility.

Tetrazine TypeSubstituentsAqueous SolubilityReference
Diaryl Tetrazine3,6-diphenylNot soluble above 0.2 mM[1][2]
Diaryl Tetrazine3,6-di-p-methyl-phenylNot soluble to any measurable amount[1][2]
Alkyl/Aryl Tetrazine3-methyl-6-phenylSoluble[1][2]
Dialkyl Tetrazine3,6-dimethylReadily dissolves > 500 mM[1][2]
Hydrophilic Tetrazine3,6-di-(2-hydroxyethyl)High[9]
PEGylated Tetrazinee.g., Methyltetrazine-PEG8Enhanced aqueous solubility[8]

Key Experimental Protocols

Protocol 1: General Bioconjugation with a Hydrophobic Tetrazine-NHS Ester

This protocol describes the labeling of a protein with a tetrazine-NHS ester, incorporating steps to manage potential solubility issues.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester (hydrophobic)

  • Anhydrous DMSO or DMF

  • Spin desalting columns or appropriate size-exclusion chromatography (SEC) setup

  • Reaction buffer: PBS, pH 7.2-8.0

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS.[3] If the storage buffer contains amines (e.g., Tris), perform a buffer exchange into PBS.[7]

  • Tetrazine Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of the Tetrazine-NHS ester by dissolving it in a minimal volume of anhydrous DMSO or DMF.[3][8] Vortex or sonicate briefly to ensure complete dissolution.[8]

  • Conjugation Reaction: a. Slowly add the desired molar excess (e.g., 5-20 fold) of the tetrazine stock solution to the protein solution while gently vortexing. b. Troubleshooting Note: Adding the DMSO/DMF stock dropwise helps prevent localized high concentrations of the organic solvent, which can cause the protein to precipitate.[8] The final concentration of the organic co-solvent should not exceed 10%, and ideally be below 5%.[3] c. Incubate the reaction at room temperature for 30-60 minutes or as recommended for your specific reagents.

  • Purification: a. Remove the excess, unreacted Tetrazine-NHS ester and the organic co-solvent promptly after the incubation period. b. Use a spin desalting column for small-scale reactions or SEC for larger volumes to purify the newly formed tetrazine-protein conjugate.[7]

  • Characterization and Storage: a. Characterize the conjugate using appropriate methods (e.g., UV-Vis spectroscopy to determine labeling efficiency, mass spectrometry). b. Store the purified conjugate according to the protein's requirements, but be mindful that repeated freeze-thaw cycles can promote aggregation.[8]

Protocol 2: Solubilizing a Precipitated Bioconjugate

This protocol provides steps to attempt re-solubilization of a conjugate that has precipitated.

Procedure:

  • Initial Assessment: Confirm the presence of visible precipitate in your sample vial.

  • Sonication: Place the vial in a water bath sonicator and sonicate for 15-30 minutes.[8] This can help break up aggregates.

  • Gentle Warming: If sonication is insufficient, incubate the solution at a slightly elevated temperature (e.g., 37°C) for 15-30 minutes with gentle agitation.[8] Be cautious with temperature-sensitive biomolecules.

  • Co-solvent Addition: If the precipitate persists, add a water-miscible organic co-solvent (e.g., DMSO) dropwise while vortexing until the precipitate dissolves.[8]

    • CRITICAL: Keep track of the volume of co-solvent added. The final concentration may impact downstream experiments and should be noted. This approach is a rescue attempt and may not be suitable for all applications.

  • Final Check: Once dissolved, centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates before using the supernatant.

Structural Approaches to Enhance Solubility

The solubility of a tetrazine bioconjugate is fundamentally linked to its chemical structure. Modifying the tetrazine moiety is a primary strategy to prevent precipitation.

G Strategies to Improve Tetrazine Solubility core Core Problem: Hydrophobic Tetrazine Moiety strategy Primary Strategy: Increase Hydrophilicity core->strategy approach1 Approach 1: Incorporate PEG Linkers strategy->approach1 approach2 Approach 2: Modify Tetrazine Substituents strategy->approach2 detail1a Use linkers with PEG chains (e.g., PEG4, PEG8) approach1->detail1a detail1b Longer PEG chains generally provide greater solubility approach1->detail1b detail2a Replace hydrophobic aryl groups with smaller alkyl groups (e.g., methyl) approach2->detail2a detail2b Add polar functional groups (e.g., -OH, -COOH) approach2->detail2b outcome Result: Soluble & Stable Bioconjugate detail1a->outcome detail1b->outcome detail2a->outcome detail2b->outcome

Caption: Logical relationship between the core solubility problem and key structural modification strategies.

References

Technical Support Center: 1,2,4,5-Tetrazine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1,2,4,5-tetrazine derivatives during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 1,2,4,5-tetrazines?

A1: The degradation of the this compound ring is primarily caused by:

  • Exposure to Light: Photodecomposition can occur with prolonged light exposure.[1]

  • Presence of Moisture: Tetrazines are susceptible to hydrolysis. It is crucial to use anhydrous solvents and store them in a desiccated environment.[1]

  • Harsh pH Conditions: Stability is pH-dependent, and exposure to strong acids or bases can accelerate degradation.[1]

  • Presence of Nucleophiles: In biological media or solutions containing nucleophiles (e.g., thiols), the tetrazine ring can degrade.[1][2]

Q2: How should solid this compound derivatives be stored?

A2: For optimal stability, solid this compound derivatives should be stored at -20°C in a dark, desiccated environment.[1] Aliquoting the solid into smaller, single-use vials is recommended to minimize exposure to atmospheric moisture and light.

Q3: What is the recommended way to store stock solutions of 1,2,4,5-tetrazines?

A3: Stock solutions should be prepared in an anhydrous, high-purity solvent such as DMF or DMSO.[1] These solutions should be aliquoted into single-use amber vials to minimize freeze-thaw cycles and light exposure, and stored at -20°C for up to one month.[1]

Q4: My this compound solution has lost its characteristic pink/red color. What does this mean?

A4: The loss of the pink/red color is a primary indicator of tetrazine degradation.[1] The color is due to the tetrazine ring, and when the ring structure is compromised, the color fades.[1]

Q5: Can I use 1,2,4,5-tetrazines in aqueous buffers?

A5: Yes, but with caution. The stability of tetrazines is generally lower in aqueous solutions compared to organic solvents.[1] It is important to use a buffer with a neutral or slightly acidic pH and to minimize the incubation time of the tetrazine in the aqueous medium.[1] For experiments in biological media, fresh solutions should be used, and incubation times should be kept as short as possible to prevent degradation by nucleophiles.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of color in solid or solution Degradation of the tetrazine ring.Discard the reagent and use a fresh, properly stored stock. Ensure storage conditions are optimal (dark, dry, -20°C).
Low or no yield in iEDDA reaction 1. Degraded tetrazine or dienophile. 2. Suboptimal molar ratio. 3. Steric hindrance. 4. Poor solubility.1. Use freshly prepared solutions. 2. Use a slight excess (1.5- to 2-fold) of one reactant. 3. If reactants are bulky, consider using a flexible spacer (e.g., PEG). 4. Add a small amount of a compatible organic co-solvent (e.g., DMSO, DMF).
Variability in experimental results Inconsistent storage or handling.Adhere strictly to recommended storage and handling protocols. Minimize exposure to light and moisture. Use single-use aliquots to avoid contamination and degradation from multiple uses.

Quantitative Data Summary: Stability of this compound Derivatives

The stability of 1,2,4,5-tetrazines is highly dependent on the substituents at the 3 and 6 positions of the ring. Electron-withdrawing groups generally increase reactivity but decrease stability, while electron-donating groups tend to increase stability at the cost of slower reaction kinetics.[3][4]

Tetrazine Derivative (Substituents)ConditionStability (% Remaining)Reference
3-H, 6-PyridylSerum, 37°C, >24 hours>95%[4]
3-CH₃, 6-PyridylSerum, 37°C, >24 hours>95%[4]
3-CO₂Et, 6-PyridylSerum, 37°C, ~12 hours~50%[4]
3-CN, 6-PyridylSerum, 37°C, <1 hour<50%[4]
3-(but-3-yn-1-yl)-6-phenyl-1,2,4,5-tetrazinePBS, 37°C, 24 hoursStable[5]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinePBS, 37°C, 6 hours75%[5]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinePBS, 37°C, 24 hours27%[5]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineCell lysate, 37°C, 6 hours43%[5]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineCell lysate, 37°C, 24 hours0%[5]

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol describes a general method to assess the stability of a this compound derivative in a specific buffer or medium over time using UV-Vis spectrophotometry.

Materials:

  • This compound derivative

  • Anhydrous DMSO or DMF

  • Buffer or medium of interest (e.g., PBS, cell culture medium)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or UV-transparent microplate

  • Incubator or water bath at the desired temperature

Procedure:

  • Prepare a stock solution: Dissolve the this compound derivative in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare the test solution: Dilute the stock solution in the buffer or medium of interest to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax of the tetrazine (typically around 520-540 nm).

  • Initial measurement (T=0): Immediately after preparation, measure the absorbance of the test solution at the λmax. This will serve as the initial reading.

  • Incubation: Incubate the test solution at the desired temperature (e.g., 37°C) in the dark.

  • Time-point measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and measure its absorbance at the λmax.

  • Data analysis: Calculate the percentage of tetrazine remaining at each time point using the following formula: % Remaining = (Absorbance at time t / Absorbance at T=0) * 100

  • Plot the data: Plot the percentage of tetrazine remaining against time to visualize the degradation kinetics.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors Tetrazine This compound Degradation Degradation Products Tetrazine->Degradation Light Light (Photodecomposition) Light->Tetrazine Moisture Moisture (Hydrolysis) Moisture->Tetrazine pH Harsh pH (Acid/Base Catalysis) pH->Tetrazine Nucleophiles Nucleophiles (e.g., Thiols) Nucleophiles->Tetrazine

Caption: Degradation pathway of this compound.

cluster_receiving Receiving and Initial Storage cluster_preparation Solution Preparation cluster_longterm Long-term Storage cluster_usage Experimental Use A Receive Shipment B Store at -20°C in the dark A->B C Equilibrate vial to room temperature in a desiccator B->C D Dissolve in anhydrous solvent (e.g., DMSO, DMF) C->D E Aliquot into single-use amber vials D->E F Store aliquots at -20°C in the dark E->F G Retrieve a single aliquot F->G H Use immediately in experiment G->H I Discard any unused portion of the aliquot H->I

Caption: Experimental workflow for handling this compound.

References

optimizing selectivity in 1,2,4,5-tetrazine reactions with dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing selectivity and efficiency in 1,2,4,5-tetrazine-mediated inverse-electron-demand Diels-Alder (iEDDA) reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the rate and selectivity of my tetrazine-dienophile reaction?

A1: The kinetics and selectivity of the iEDDA reaction are primarily governed by the Frontier Molecular Orbital (FMO) theory.[1][2] The rate-limiting step is the [4+2] cycloaddition, and its efficiency depends on the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the tetrazine.[1][3]

Key factors include:

  • Electronics: Electron-withdrawing groups (EWGs) on the tetrazine lower its LUMO energy, accelerating the reaction.[1][3][4] Conversely, electron-donating groups (EDGs) on the dienophile raise its HOMO energy, also increasing the reaction rate.[3]

  • Sterics: Less sterically hindered substituents on both the tetrazine and dienophile generally lead to faster kinetics.[1][3] However, for very small dienophiles like cyclopropenes, sterically hindered but stable tetrazines can sometimes show enhanced reactivity compared to their reaction with larger dienophiles like trans-cyclooctene (B1233481) (TCO).[5]

  • Dienophile Ring Strain: Higher ring strain in the dienophile, such as in trans-cyclooctenes (TCOs) compared to cis-cyclooctenes, dramatically increases reactivity.[3][6][7][8]

  • Solvent: Protic solvents, especially water, can accelerate the reaction rate.[8][9][10] This is attributed to stabilizing interactions with the transition state and enhanced hydrophobic interactions between the reactants.[9] While the dependence on solvent polarity can sometimes be small, it can also influence product selectivity.[1][11]

Q2: How do I choose the right tetrazine and dienophile for my application?

A2: The choice depends on the desired balance between reaction speed and the stability of the reagents. Highly reactive tetrazines, often substituted with strong EWGs, can have lower stability in biological media.[6][12][13] For applications requiring long incubation times, a more stable tetrazine, even with a slightly lower reaction rate, may be preferable.[6][14] TCO derivatives are among the most reactive dienophiles and are ideal for applications requiring fast kinetics at low concentrations.[6][7][15]

Logic Diagram: Dienophile Selection Guide

The following decision tree can help guide your choice of dienophile based on experimental requirements.

Caption: Decision tree for selecting a suitable dienophile.

Troubleshooting Guide

Problem 1: My reaction is slow or not proceeding to completion.

Possible Cause Troubleshooting Step Expected Outcome
Low Reagent Reactivity 1. Switch to a more reactive tetrazine with electron-withdrawing substituents (e.g., pyridyl, halogenated alkyls).[1][4][16] 2. Use a more strained dienophile like a TCO derivative.[3][6][7]An increase in reaction rate, potentially by several orders of magnitude.[8][17]
Suboptimal Solvent 1. If compatible with your system, switch to a protic solvent.[9] 2. Adding water to an organic solvent can significantly accelerate the reaction.[8][9]Protic solvents can stabilize the transition state through hydrogen bonding, increasing the reaction rate.[9]
Low Concentration 1. Increase the concentration of one or both reactants. The reaction is second-order, so the rate is directly proportional to the concentration of both partners.A faster approach to equilibrium/completion. Note that this can be a challenge with low-abundance biological targets.[18]
Incorrect pH 1. For tetrazines with basic groups (e.g., pyridyl), lowering the pH can protonate the substituent, increasing its electron-withdrawing character and accelerating the reaction.[9][19]Acidic conditions can lead to a rate increase, but monitor tetrazine stability as hydrolysis can also occur.[19]

Problem 2: I'm observing significant side products or low selectivity.

Possible Cause Troubleshooting Step Expected Outcome
Tetrazine Degradation 1. Check the stability of your tetrazine under the reaction conditions, especially in aqueous media or in the presence of nucleophiles.[13][14] 2. Switch to a more stable tetrazine, such as one with sterically bulky or non-electron-withdrawing substituents.[5][6]Reduced formation of degradation-related impurities and improved yield of the desired conjugate.
Reaction with Non-Target Molecules 1. Ensure the dienophile is truly bioorthogonal. TCO and other strained alkenes are generally inert to biological nucleophiles like thiols and amines.[20] 2. Some tetrazines have shown reactivity with amines; select a derivative with minimal non-specific reactivity.[21]Increased chemoselectivity, with the reaction occurring exclusively between the tetrazine and the target dienophile.
Isomer Formation 1. The initial dihydropyridazine (B8628806) product can rearrange to isomers.[2][22] This is often solvent-dependent. 2. Altering solvent polarity can sometimes favor the formation of one regioisomer over another.[9][11]A cleaner product profile with a higher ratio of the desired isomer.
Workflow: Troubleshooting Low Reaction Yield

This workflow outlines a systematic approach to diagnosing and solving issues of low yield in tetrazine ligations.

G start Low Yield Observed check_purity 1. Verify Purity & Integrity of Tetrazine and Dienophile (LC-MS/NMR) start->check_purity is_degraded Reagents Degraded? check_purity->is_degraded resynthesize Re-synthesize or Purify Reagents is_degraded->resynthesize Yes optimize_cond 2. Optimize Reaction Conditions is_degraded->optimize_cond No resynthesize->check_purity vary_solvent Try Protic/Aqueous Solvents optimize_cond->vary_solvent vary_temp Increase Temperature (if stable) optimize_cond->vary_temp vary_conc Increase Concentration optimize_cond->vary_conc check_yield Yield Improved? vary_solvent->check_yield vary_temp->check_yield vary_conc->check_yield change_reagents 3. Re-evaluate Reagent Choice check_yield->change_reagents No end_ok Problem Solved check_yield->end_ok Yes more_reactive_tz Use Tetrazine with EWGs change_reagents->more_reactive_tz more_reactive_dn Use More Strained Dienophile (TCO) change_reagents->more_reactive_dn end_fail Consult Literature for Specific System more_reactive_tz->end_fail more_reactive_dn->end_fail G cluster_reactants Reactants cluster_intermediate Rate-Limiting Step cluster_products Products Tetrazine This compound (Diene) TS1 [4+2] Cycloaddition (Transition State) Tetrazine->TS1 Dienophile Dienophile (e.g., TCO) Dienophile->TS1 Intermediate Bicyclic Intermediate TS1->Intermediate k₁ (fast) Dihydropyridazine 4,5-Dihydropyridazine Intermediate->Dihydropyridazine k₂ (very fast) -N₂ Nitrogen N₂ Gas Intermediate->Nitrogen FinalProduct Pyridazine (after oxidation/rearrangement) Dihydropyridazine->FinalProduct tautomerization

References

challenges in scaling up 1,2,4,5-tetrazine synthesis for commercial use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the commercial-scale synthesis of 1,2,4,5-tetrazines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of 1,2,4,5-tetrazines, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low Reaction Yield Incomplete conversion of starting materials.[1][2]Monitor reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.[1] Ensure high purity of starting materials as impurities can lead to side reactions.[1] For Pinner-like syntheses, which can have yields in the 10-25% range, explore alternative catalytic methods.[2]
Formation of byproducts.[2]Optimize reaction conditions (catalyst, solvent, temperature) to minimize side reactions. Lewis acid catalysts like Ni(OTf)₂ or Zn(OTf)₂ can improve yields for asymmetric tetrazines.[2]
Difficult purification leading to product loss.[3][4]Employ optimized chromatographic techniques. For challenging separations of pyridyl and pyrimidyl substituted tetrazines, multiple rounds of chromatography may be necessary.[4] Consider recrystallization after chromatography for higher purity.[1]
Suboptimal reaction conditions.[2]For microwave-assisted synthesis, carefully control irradiation time and power to prevent decomposition.[1] For conventional heating, ensure stable and appropriate temperature.[1]
Formation of Symmetrical Tetrazine Byproducts (in Unsymmetrical Synthesis) Co-formation of two symmetrical tetrazines is a common challenge in solution-phase synthesis.[2]Carefully control the stoichiometry of the two nitrile precursors (e.g., a 5:1 ratio) to favor the desired unsymmetrical product.[2] Utilize Lewis acid catalysis (e.g., Ni(OTf)₂, Zn(OTf)₂) which can significantly improve the yield of the unsymmetrical product.[2]
Side Reactions and Degradation Oxidation of sensitive functional groups, like amines, by traditional oxidants such as sodium nitrite (B80452) (NaNO₂).[2][5][6][7]Use milder or alternative oxidizing agents. Organic oxidants like 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) or [bis(acetoxy)iodo]benzene have been used successfully.[5]
Instability of the tetrazine product.Some tetrazines, particularly those with electron-withdrawing groups, can be unstable in aqueous solutions.[3][4] Assess the stability of the target tetrazine under the reaction and purification conditions. Store purified tetrazines under an inert atmosphere at low temperatures to prevent degradation.[1]
Purification Challenges Difficulty in separating the desired product from byproducts or unreacted starting materials.[3][4]Column chromatography on silica (B1680970) gel is a common purification method.[1] The choice of eluent is critical and often requires optimization.[1] For highly pure products (>98%), semi-preparative liquid chromatography (LC) can be effective.[1]
Low aqueous solubility of some tetrazine derivatives, particularly 3,6-diaryl tetrazines.[3][4]Adjust the work-up procedure accordingly. For precipitates, filtration or centrifugation can be used for initial separation.[4]
Safety Hazards Use of hazardous reagents like anhydrous hydrazine (B178648), which is not commercially available in some regions due to safety concerns.[6][8]Whenever possible, use hydrazine hydrate (B1144303) as a substitute for anhydrous hydrazine.[6] Implement strict safety protocols, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE).[3][4]
Formation of toxic gases during oxidation.The oxidation step using sodium nitrite and acid generates nitrogen oxide gases and should be performed in a well-ventilated fume hood.[3][4]
Potential for thermal instability of some tetrazine derivatives.Handle tetrazines, especially those designed as energetic materials, with care. Avoid excessive heating.[1] Refer to the Safety Data Sheet (SDS) for specific handling and storage instructions.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4,5-tetrazines on a commercial scale?

A1: The most established method is the Pinner synthesis, which involves the condensation of nitriles with hydrazine to form a dihydrotetrazine intermediate, followed by oxidation.[8] Modifications of this method, including one-pot procedures, are also common.[11] More recently, metal-catalyzed (e.g., using Ni or Zn salts) and organocatalytic (e.g., thiol-containing catalysts) methods have been developed to improve yields and substrate scope, especially for unsymmetrical and alkyl-substituted tetrazines.[6][8]

Q2: My yield of unsymmetrical tetrazine is very low due to the formation of symmetrical byproducts. How can I improve this?

A2: This is a prevalent challenge. To favor the formation of the unsymmetrical product, you can adjust the stoichiometric ratio of your nitrile starting materials, typically using a 5:1 excess of one nitrile.[2] A more effective approach is to use Lewis acid catalysts such as Ni(OTf)₂ or Zn(OTf)₂, which have been shown to significantly enhance the yield of the desired unsymmetrical tetrazine over the symmetrical byproducts.[2]

Q3: The oxidation of the dihydrotetrazine intermediate is problematic. What are the best practices?

A3: The most common oxidizing agent is sodium nitrite (NaNO₂) in an acidic solution (e.g., aqueous HCl or acetic acid).[3][4][5] However, this can lead to side reactions with sensitive functional groups.[5] It is crucial to perform this step in a well-ventilated fume hood due to the formation of nitrogen oxide gases.[3][4] Alternative, milder oxidizing agents include iron(III) chloride, hydrogen peroxide, manganese(IV) oxide, and various organic oxidants like DDQ, though yields and conditions may vary.[5]

Q4: Are there safer alternatives to using anhydrous hydrazine?

A4: Yes, due to the hazardous nature of anhydrous hydrazine, many protocols have been adapted to use hydrazine hydrate.[6] Thiol-containing catalysts have been successfully used with hydrazine hydrate for the synthesis of unsymmetrical tetrazines.[6] Always handle any form of hydrazine with extreme caution and appropriate safety measures.

Q5: How can I improve the aqueous solubility of my tetrazine product?

A5: The substituents at the 3 and 6 positions of the tetrazine ring significantly impact its properties. Generally, 3,6-diaryl tetrazines have lower aqueous solubility compared to those with methyl or hydrogen substituents.[3][4] To improve solubility, consider incorporating polar functional groups into your substituents.

Experimental Protocols

General Procedure for Pinner-type Tetrazine Synthesis

This protocol is a generalized procedure based on common literature methods.[3][4]

1. Dihydrotetrazine Formation:

  • In a reaction vessel under an inert atmosphere (e.g., Nitrogen), combine the starting nitrile (2 mmol) and a second nitrile or amidine equivalent (10 mmol).

  • Slowly add anhydrous hydrazine or hydrazine hydrate (2 mL) to the solid mixture with stirring. Caution: This step can be exothermic and may produce ammonia (B1221849) gas; perform in a well-ventilated fume hood.

  • Stir the reaction at room temperature or with gentle heating (e.g., 30 min to 2 hours), monitoring the reaction progress by TLC.

2. Oxidation to Tetrazine:

  • To the crude reaction mixture, add a solution of sodium nitrite (10 mmol) in water.

  • Carefully add 2% aqueous HCl dropwise until the solution reaches a pH of approximately 3. The solution will typically turn red, and gas evolution (bubbling) will cease, indicating the oxidation is complete. Caution: This step generates nitrogen oxide gases and must be performed in a well-ventilated fume hood.

3. Work-up and Purification:

  • The work-up procedure depends on the properties of the tetrazine product.

    • For water-soluble products: Extract the acidic solution with an organic solvent like dichloromethane (B109758) (DCM) to remove organic impurities. Saturate the aqueous layer with NaCl, basify (e.g., with NaHCO₃ or Na₂CO₃), and then extract the tetrazine product with DCM.

    • For products that precipitate: Filter or centrifuge the acidic solution to collect the crude product and wash with 2% aqueous HCl.

  • Dry the combined organic extracts (e.g., over MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Pinner_Synthesis_Workflow Nitrile Starting Nitrile(s)/ Amidine Condensation Condensation Nitrile->Condensation Hydrazine Hydrazine (Anhydrous or Hydrate) Hydrazine->Condensation Dihydrotetrazine Dihydrotetrazine Intermediate Condensation->Dihydrotetrazine Formation of C-N bonds Oxidation Oxidation (e.g., NaNO₂/HCl) Dihydrotetrazine->Oxidation Crude_Tetrazine Crude 1,2,4,5-Tetrazine Oxidation->Crude_Tetrazine Aromatization Purification Purification (Chromatography) Crude_Tetrazine->Purification Pure_Tetrazine Pure this compound Purification->Pure_Tetrazine

Caption: Workflow for the Pinner-type synthesis of 1,2,4,5-tetrazines.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Conversion Check Reaction Conversion (TLC) Start->Check_Conversion Incomplete Incomplete? Check_Conversion->Incomplete Optimize_Conditions Optimize Conditions: - Extend Time - Increase Temp Incomplete->Optimize_Conditions Yes Check_Byproducts Analyze Byproducts Incomplete->Check_Byproducts No Optimize_Conditions->Check_Conversion Symmetrical Symmetrical Byproducts? Check_Byproducts->Symmetrical Adjust_Stoichiometry Adjust Stoichiometry (e.g., 5:1 ratio) Symmetrical->Adjust_Stoichiometry Yes Degradation Degradation Products? Symmetrical->Degradation No Adjust_Stoichiometry->Check_Byproducts Use_Catalyst Use Lewis Acid Catalyst Use_Catalyst->Check_Byproducts Milder_Oxidant Use Milder Oxidant Degradation->Milder_Oxidant Yes Optimize_Purification Optimize Purification Degradation->Optimize_Purification No Milder_Oxidant->Check_Byproducts

Caption: Logical troubleshooting flow for low yield in tetrazine synthesis.

References

Validation & Comparative

A Comparative Guide to Bioorthogonal Chemistries: 1,2,4,5-Tetrazine and Azide-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader scientific community, the ability to specifically and efficiently modify biomolecules in complex biological environments is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for this purpose. Among the most prominent of these are the inverse-electron-demand Diels-Alder (iEDDA) reaction involving 1,2,4,5-tetrazines and the well-established azide-alkyne "click chemistry." This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal chemistry for a given application.

Core Reaction Mechanisms

The fundamental difference between these two powerhouse chemistries lies in their reaction mechanisms. Azide-alkyne click chemistry primarily encompasses two variations: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC offers rapid kinetics but its reliance on a cytotoxic copper catalyst often limits its application in living systems. SPAAC circumvents this issue by using strained cyclooctynes, enabling a catalyst-free reaction, though typically at a slower rate.

On the other hand, the reaction between 1,2,4,5-tetrazines and strained alkenes (e.g., trans-cyclooctene (B1233481), TCO) or alkynes is an iEDDA cycloaddition. This reaction is renowned for its exceptionally fast kinetics and is also catalyst-free, proceeding readily under physiological conditions.

Quantitative Performance Metrics

A key differentiator between these chemistries is their reaction kinetics. The iEDDA reaction between 1,2,4,5-tetrazine and trans-cyclooctene (TCO) is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1] This rapid ligation is particularly advantageous for applications involving low concentrations of reactants, as is often the case in biological systems.[2] In contrast, SPAAC reactions are generally slower, with rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹.[1] While CuAAC can achieve rates comparable to or even exceeding some iEDDA reactions (10 to 10⁴ M⁻¹s⁻¹), its utility in living systems is often hampered by the cytotoxicity of the copper catalyst.[3][4]

FeatureThis compound Ligation (iEDDA)Azide-Alkyne Cycloaddition (SPAAC)Azide-Alkyne Cycloaddition (CuAAC)
Reaction Type Inverse-electron-demand Diels-AlderStrain-promoted [3+2] cycloadditionCopper(I)-catalyzed [3+2] cycloaddition
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[1]~10⁻³ - 1 M⁻¹s⁻¹[1]10 - 10⁴ M⁻¹s⁻¹[3]
Biocompatibility Excellent (catalyst-free)[1]Excellent (catalyst-free)[1]Limited by copper cytotoxicity[5]
Primary Byproduct Nitrogen gas (N₂)[1]NoneNone
Reactant Stability TCO can isomerize; tetrazine stability can vary[1]Cyclooctynes can be unstable; azides are generally stable[1]Azides and alkynes are generally stable
Bond Formed Dihydropyridazine[1]Triazole[1]Triazole

Logical Workflow for Selecting a Bioorthogonal Chemistry

The choice between tetrazine and azide-alkyne click chemistry is dictated by the specific requirements of the experiment. The following diagram illustrates a logical workflow for this selection process.

G A Define Experimental Needs B Live Cell / In Vivo Application? A->B C Rapid Kinetics Required? (Low Concentration) B->C Yes G In Vitro Application? B->G No D Use Tetrazine-TCO (iEDDA) C->D Yes E Use SPAAC C->E No F Use CuAAC G->F Yes G cluster_0 Bioorthogonal Chemistry cluster_1 Conjugation cluster_2 Final Product A Antibody E Click Reaction (iEDDA or SPAAC/CuAAC) A->E B Linker with Bioorthogonal Handle (e.g., TCO, Azide) B->A C Cytotoxic Drug D Linker with Complementary Handle (e.g., Tetrazine, Alkyne) C->D D->E F Antibody-Drug Conjugate (ADC) E->F

References

A Comparative Guide to 1,2,4,5-Tetrazine Ligation for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of in vivo chemistry has been revolutionized by the development of bioorthogonal reactions, which allow for selective chemical transformations within living organisms. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), has emerged as a state-of-the-art tool for a myriad of in vivo applications.[1][2] Its exceptional reaction kinetics, high specificity, and biocompatibility make it a superior choice for time-sensitive applications such as pretargeted imaging and controlled drug release.[1][3]

This guide provides an objective comparison of this compound ligation with other bioorthogonal alternatives, supported by experimental data. It also offers detailed methodologies for key in vivo experiments to aid researchers in the design and execution of their studies.

Performance Comparison: Tetrazine Ligation vs. Alternatives

The primary advantage of the this compound-TCO ligation lies in its unparalleled reaction speed.[4][5] This is a critical factor for in vivo applications where low concentrations of reactants and short biological half-lives necessitate rapid and efficient bond formation.

Quantitative Comparison of Reaction Kinetics

The second-order rate constants (k₂) are a key metric for comparing the efficiency of bioorthogonal reactions. The tetrazine-TCO ligation exhibits k₂ values that are several orders of magnitude higher than those of other popular copper-free click chemistries, such as strain-promoted azide-alkyne cycloaddition (SPAAC).

Reaction TypeReactantsCatalystTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
IEDDA (Tetrazine Ligation) Tetrazine + trans-Cyclooctene (TCO) None 1 - 1,000,000+ [2][4]Exceptionally fast kinetics, highly biocompatible, clean byproduct (N₂) TCO can isomerize, tetrazine stability can vary [2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne + AzideNone~0.001 - 1[2]Excellent biocompatibility, stable reactantsSlower kinetics, bulky cyclooctynes can be difficult to incorporate
Staudinger LigationAzide + Phosphine (B1218219)None~0.001High biocompatibility, traceless version availableSlow kinetics, phosphine reagents prone to oxidation

Data compiled from multiple sources.[2][6]

In Vivo Stability and Performance

The in vivo performance of tetrazine ligation is not solely dependent on reaction kinetics. The stability and pharmacokinetic properties of the tetrazine and TCO probes are also crucial. Studies have shown that for successful in vivo pretargeting, tetrazines with high reactivity (k₂ > 50,000 M⁻¹s⁻¹) and low lipophilicity (calculated logD₇.₄ values below -3) are strong indicators of high performance.[1][7] The stability of various tetrazine derivatives has been evaluated in vivo, with some showing high stability in plasma over relevant time periods.[1][8]

Key In Vivo Applications and Experimental Protocols

The rapid and specific nature of tetrazine ligation has enabled its application in several key areas of biomedical research.

Pretargeted Radionuclide Imaging (PET/SPECT)

Pretargeted imaging decouples the targeting of a biomolecule (e.g., a tumor-specific antibody) from the delivery of the imaging agent (e.g., a radionuclide). This strategy improves target-to-background ratios and reduces the radiation dose to non-target tissues.[9][10]

G cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Accumulation & Clearance cluster_step3 Step 3: Ligation & Imaging A Inject TCO-modified Antibody into Tumor-Bearing Mouse B Allow Antibody to Accumulate at Tumor Site and Clear from Circulation (24-72h) A->B C Inject Radiolabeled Tetrazine B->C D In Vivo Tetrazine Ligation at Tumor Site C->D E Perform PET/CT Imaging D->E

Caption: Workflow for in vivo pretargeted PET imaging.

This protocol is a generalized example based on published studies.[9][11]

  • Preparation of TCO-Modified Antibody:

    • Conjugate a tumor-specific monoclonal antibody (e.g., CC49) with a TCO-NHS ester in a suitable buffer (e.g., PBS, pH 8.0).

    • Purify the TCO-antibody conjugate using size-exclusion chromatography.

    • Characterize the conjugate to determine the average number of TCO molecules per antibody.

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors (e.g., LS174T human colorectal adenocarcinoma xenografts).[11]

  • Pretargeting:

    • Intravenously inject the TCO-modified antibody (e.g., 50 µg) into the tumor-bearing mice.[11]

  • Accumulation and Clearance:

    • Allow a period of 24 to 72 hours for the antibody to accumulate at the tumor site and for the unbound antibody to clear from the bloodstream.[9][11]

  • Radiolabeling of Tetrazine:

    • Synthesize a chelator-modified tetrazine (e.g., DOTA-tetrazine).

    • Radiolabel the tetrazine with a positron-emitting radionuclide (e.g., ¹⁸F, ⁶⁴Cu, or ⁶⁸Ga) following established radiochemistry protocols.[8][9][12]

    • Purify the radiolabeled tetrazine using HPLC.

  • In Vivo Ligation and Imaging:

    • Intravenously inject the radiolabeled tetrazine into the pretargeted mice.

    • After a short distribution time (e.g., 1-3 hours), perform PET/CT imaging to visualize tumor uptake.[11]

    • Following imaging, euthanize the animals and perform ex vivo biodistribution studies to quantify radioactivity in the tumor and other organs.

"Click-to-Release" Drug Delivery

The tetrazine ligation can be engineered to trigger the release of a therapeutic agent at a specific site.[1][13] In this "click-to-release" strategy, a prodrug is caged with a TCO moiety that, upon reaction with a tetrazine, undergoes an elimination reaction to release the active drug.

G Prodrug TCO-Caged Prodrug Intermediate Dihydropyridazine Intermediate Prodrug->Intermediate IEDDA Reaction Tetrazine Tetrazine (e.g., at tumor site) Tetrazine->Intermediate ActiveDrug Active Drug Released Intermediate->ActiveDrug Elimination Byproducts Byproducts (N₂, CO₂) Intermediate->Byproducts Elimination

Caption: Mechanism of click-to-release drug activation.

This protocol is a conceptual outline based on the principles of click-to-release chemistry.[13]

  • Synthesis of Components:

    • Synthesize the TCO-caged prodrug of the desired therapeutic agent (e.g., doxorubicin).

    • Synthesize a tetrazine-functionalized targeting molecule (e.g., a polymer or nanoparticle that accumulates in tumors).

  • Animal Model:

    • Utilize a relevant disease model, such as tumor-bearing mice.

  • Administration of Components:

    • Administer the tetrazine-functionalized targeting molecule and allow it to accumulate at the target site.

    • Subsequently, administer the TCO-caged prodrug.

  • In Vivo Drug Release and Efficacy Assessment:

    • The tetrazine ligation at the target site will trigger the release of the active drug.

    • Monitor the therapeutic efficacy by measuring tumor growth inhibition or other relevant endpoints.

    • Conduct pharmacokinetic and biodistribution studies of the prodrug and the released drug.

Conclusion

The this compound ligation, particularly with trans-cyclooctene, stands out as a premier bioorthogonal reaction for in vivo applications due to its exceptionally fast kinetics and high biocompatibility.[5][6] Its superiority over alternatives like SPAAC in terms of speed makes it the reaction of choice for time-critical processes in living organisms.[2] The successful application of this chemistry in pretargeted imaging and "click-to-release" drug delivery highlights its immense potential in advancing diagnostics and therapeutics. As research continues to refine the stability and pharmacokinetic properties of tetrazine and TCO probes, the scope and impact of this powerful in vivo ligation tool are set to expand even further.

References

A Comparative Analysis of 1,2,4,5-Tetrazine Derivatives' Reactivity in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal chemical pairing is critical for the success of in vitro and in vivo studies. The inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has emerged as a powerful tool due to its rapid kinetics and high specificity.[1][2][3][4][5] This guide provides a comparative analysis of the reactivity of different 1,2,4,5-tetrazine derivatives, supported by experimental data, to aid in the selection of the optimal tetrazine for specific applications.

The reactivity of 1,2,4,5-tetrazines in IEDDA reactions is primarily governed by the electronic and steric properties of the substituents at the 3 and 6 positions of the tetrazine ring.[2][6] Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups slow it down.[2] However, a trade-off often exists between reactivity and stability, with highly reactive tetrazines sometimes exhibiting lower stability in aqueous media.[1][3]

Comparative Reactivity Data

The following table summarizes the second-order rate constants for the IEDDA reaction of various this compound derivatives with the commonly used dienophile, trans-cyclooctene (B1233481) (TCO). This data has been compiled from multiple studies to provide a comprehensive overview.

This compound DerivativeSubstituent(s)DienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
3,6-di-(2-pyridyl)-s-tetrazine2-pyridylTCO~22,000 - 30,000[1][7]
3-phenyl-6-(2-pyridyl)-s-tetrazinePhenyl, 2-pyridylTCO~3,100[7]
3,6-diphenyl-s-tetrazinePhenylTCO19.1[7]
3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine4-fluorophenyl, pyridin-2-ylBCN23[8]
Dimethyl this compound-3,6-dicarboxylateCarboxylateVariousHighly reactive[9][10][11]
3,6-bis(methylthio)-1,2,4,5-tetrazineMethylthioVariousLess reactive than dicarboxylate derivative[9][10]
Hydrogen substituted tetrazinesHydrogenTCOup to 30,000[1][2]
Tetrazines with electron-donating groupse.g., hydroxylTCOSlower kinetics[2][3]
Tetrazines with electron-withdrawing groupse.g., 4-fluorophenylTCOFaster kinetics[2]
Sterically hindered tetrazines (e.g., tert-butyl substituted)tert-butylCyclopropene (B1174273)Can be faster than with TCO[12][13]

Note: BCN (bicyclo[6.1.0]nonyne) is another strained alkyne used as a dienophile. The reactivity of tetrazines can vary with different dienophiles.[8]

Key Observations on Reactivity

  • Electronic Effects: As anticipated, tetrazines bearing electron-withdrawing groups, such as pyridine, exhibit significantly higher reaction rates.[2][9] This is due to the lowering of the LUMO energy of the tetrazine, which facilitates the [4+2] cycloaddition with the electron-rich dienophile.[3] Conversely, electron-donating substituents tend to decrease the reaction rate.[2]

  • Steric Hindrance: While electronic effects are a primary driver, steric hindrance can also play a crucial role. For instance, some highly reactive, sterically unencumbered tetrazines, like certain hydrogen-substituted derivatives, show exceptionally fast kinetics.[1][2] In some cases, a less sterically hindered dienophile like cyclopropene can react faster with a bulky tetrazine than the more common TCO.[12][13]

  • Symmetry: Both symmetrical and unsymmetrical 1,2,4,5-tetrazines are widely used.[9] Unsymmetrical tetrazines can offer advantages in terms of introducing different functionalities in a controlled manner.[9]

  • Stability vs. Reactivity: A critical consideration in the design and selection of tetrazines for bioorthogonal applications is the balance between reactivity and stability.[1] Highly reactive tetrazines can be prone to degradation in biological media. Some studies have focused on developing tetrazines that are both highly reactive and stable.[1][2]

Experimental Protocols

The following provides a general methodology for evaluating the reactivity of this compound derivatives. Specific concentrations and reaction times will need to be optimized based on the specific reactants.

General Procedure for Strain-Promoted Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions:

  • Reagent Preparation: Prepare stock solutions of the this compound derivative and the dienophile (e.g., TCO or norbornene derivative) in a suitable solvent (e.g., methanol, PBS buffer).[8][14]

  • Reaction Initiation: To a solution of the tetrazine, add the dienophile solution. The reaction is typically carried out at room temperature.[8][14]

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC or followed spectroscopically by the disappearance of the characteristic pink color of the tetrazine (absorption band between 510-550 nm).[8][14]

  • Kinetic Analysis: To determine the second-order rate constant, the reaction is monitored over time using UV-Vis spectroscopy or NMR, with one reactant in excess. The observed rate constant (k_obs) is then plotted against the concentration of the excess reactant to determine the second-order rate constant (k₂).

  • Product Purification: Upon completion, the reaction mixture can be purified by flash column chromatography to isolate the dihydropyridazine (B8628806) product.[8]

Synthesis of this compound Derivatives:

A common method for synthesizing this compound derivatives involves the condensation of 1,2-dichloromethylene hydrazines with hydrazine (B178648) monohydrate, followed by oxidation of the resulting dihydrotetrazine with sodium nitrite (B80452) in acetic acid.[8] Microwave conditions can be employed to improve yields and reduce reaction times.[8] Another established method is the Pinner synthesis, which starts from iminoesters.[15]

Visualizing the IEDDA Reaction Pathway

The following diagram illustrates the general mechanism of the inverse-electron-demand Diels-Alder reaction between a this compound and a strained alkene, followed by the retro-Diels-Alder elimination of dinitrogen gas.

IEDDA_Pathway cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_product Products Tetrazine This compound (Electron-poor Diene) TS [4+2] Cycloaddition Transition State Tetrazine->TS IEDDA Dienophile Strained Alkene (e.g., TCO) (Electron-rich Dienophile) Dienophile->TS Cycloadduct Unstable Cycloadduct TS->Cycloadduct Dihydropyridazine 4,5-Dihydropyridazine Cycloadduct->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Cycloadduct->Nitrogen

Caption: IEDDA reaction pathway of a this compound.

References

A Comparative Guide to the Bioorthogonality of 1,2,4,5-Tetrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has emerged as a powerful tool in bioorthogonal chemistry, enabling researchers to probe biological systems with unprecedented precision. The exceptional reaction kinetics and high specificity of this "click chemistry" have propelled its application in live-cell imaging, diagnostics, and the development of targeted therapeutics. This guide provides a comparative analysis of commonly used 1,2,4,5-tetrazine derivatives, focusing on their reaction kinetics, stability, and practical utility in bioorthogonal applications.

Performance Comparison of Substituted 1,2,4,5-Tetrazines

The reactivity and stability of the this compound core are intricately linked to the electronic properties of its substituents. Generally, electron-withdrawing groups accelerate the IEDDA reaction but can compromise the stability of the tetrazine in aqueous environments. This inherent trade-off necessitates careful selection of the tetrazine derivative best suited for a specific biological application.[1][2]

Below is a summary of the performance of various monosubstituted 1,2,4,5-tetrazines, highlighting the balance between reaction kinetics with the commonly used dienophile, trans-cyclooctene (B1233481) (TCO), and stability in serum.

Tetrazine Derivative (Substituent)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Half-life (t₁/₂) in Serum (hours)Key Characteristics & Applications
H-Tetrazine (H-Tz) ~3,000[1]> 24[1]Highly stable and water-soluble, suitable for long-term in vivo studies.[3][4]
Methyl-Tetrazine (Me-Tz) ~1,000[1]> 24[1]Offers excellent stability, often used as a benchmark for stable tetrazines.[3]
Pyridyl-Tetrazine (Py-Tz) ~3,000[1]> 24[1]Good balance of reactivity and stability.[1]
Pyrimidyl-Tetrazine ~13,000[1]~12[1]Increased reactivity compared to pyridyl derivatives.
CO₂Et-Tetrazine ~10,000[1]~12[1]Electron-withdrawing ester group enhances reactivity.
CN-Tetrazine ~33,000[1]< 1[1]Highly reactive due to the strongly electron-withdrawing nitrile group, but with limited in vivo stability.[1]
Triazolyl-Tetrazine VariesEnhanced stabilityA newer class of tetrazines offering a good balance of stability and reactivity, synthesized from ethynyl-tetrazines.[5]

The Chemistry: Inverse-Electron-Demand Diels-Alder Reaction

The bioorthogonal reaction between a this compound (the diene) and a strained alkene or alkyne (the dienophile), such as trans-cyclooctene (TCO), proceeds via an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[6] This is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, irreversibly forming a stable dihydropyrazine (B8608421) product.[7] The rapid kinetics of this reaction are a key advantage for in vivo applications.[8]

IEDDA_Mechanism Tetrazine This compound (Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState + Dienophile trans-Cyclooctene (Dienophile) Dienophile->TransitionState Cycloadduct Initial Cycloadduct TransitionState->Cycloadduct IEDDA Dihydropyrazine Dihydropyrazine Product Cycloadduct->Dihydropyrazine Retro-Diels-Alder Nitrogen N₂ Gas Cycloadduct->Nitrogen

Figure 1. Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental Protocols

Assessing Reaction Kinetics

The second-order rate constants of tetrazine reactions are typically determined using stopped-flow spectrophotometry.[3]

Protocol:

  • Solution Preparation: Prepare solutions of the tetrazine derivative and the dienophile (e.g., TCO) in a biologically relevant buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Stopped-Flow Measurement: Rapidly mix the tetrazine and an excess of the dienophile in a stopped-flow spectrophotometer at a controlled temperature (e.g., 37°C).

  • Data Acquisition: Monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine (typically around 520 nm) over time.

  • Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single-exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.

Evaluating Stability in Serum

The stability of tetrazine derivatives in a biological environment is crucial for in vivo applications and is often assessed by measuring their half-life in serum.[3]

Protocol:

  • Incubation: Dissolve the tetrazine derivative in serum (e.g., fetal bovine serum) at a specific concentration and incubate at 37°C.

  • Time Points: At various time points, take aliquots of the serum mixture.

  • Analysis: Quench the degradation and precipitate proteins (e.g., with acetonitrile). Analyze the supernatant using HPLC or LC-MS to quantify the remaining tetrazine.

  • Half-life Calculation: The half-life (t₁/₂) is determined by plotting the concentration of the tetrazine versus time and fitting the data to a first-order decay model.

Workflow for Assessing Bioorthogonality

The assessment of a new tetrazine derivative for bioorthogonal applications follows a structured workflow to characterize its reactivity, stability, and biocompatibility.

Bioorthogonality_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_application In Cellulo / In Vivo Application Synthesis Synthesize Tetrazine Derivative Characterization Characterize Structure (NMR, MS) Synthesis->Characterization Kinetics Determine Reaction Kinetics (k₂) Characterization->Kinetics Stability Assess Stability (Serum Half-life) Characterization->Stability Cytotoxicity Evaluate Cytotoxicity Kinetics->Cytotoxicity Stability->Cytotoxicity CellLabeling Live Cell Labeling Studies Cytotoxicity->CellLabeling InVivoImaging In Vivo Imaging (e.g., PET, Fluorescence) CellLabeling->InVivoImaging Tetrazine_Comparison center Ideal Bioorthogonal Tetrazine HighReactivity High Reactivity (Fast Kinetics) center->HighReactivity Fast Labeling HighStability High Stability (Long Half-life) center->HighStability In Vivo Persistence LowToxicity Low Cytotoxicity center->LowToxicity Biocompatibility HighSolubility High Aqueous Solubility center->HighSolubility Ease of Use HighReactivity->HighStability Often Inversely Correlated

References

1,2,4,5-tetrazine versus other bioorthogonal reaction partners

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,2,4,5-Tetrazine and its Bioorthogonal Reaction Partners

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reaction is critical for the success of applications ranging from in vivo imaging to targeted drug delivery. The inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and a dienophile has emerged as a premier bioorthogonal ligation strategy due to its exceptionally rapid kinetics and biocompatibility.[1][2] This guide provides an objective comparison of this compound with its various reaction partners and other bioorthogonal chemistries, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Bioorthogonal Reactions

The efficacy of bioorthogonal reactions is primarily evaluated by their second-order rate constants (k₂), which quantify the reaction speed. The this compound ligation, particularly with strained trans-cyclooctene (B1233481) (TCO) dienophiles, exhibits significantly faster kinetics compared to other popular "click chemistry" methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Subtle structural modifications to the tetrazine core or the dienophile can lead to dramatic differences in reaction kinetics.[3] Electron-withdrawing substituents on the tetrazine ring generally increase the reaction rate, though this can sometimes be accompanied by a decrease in stability.[4][5][6]

Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Bioorthogonal Reactions

Reaction Partnersk₂ (M⁻¹s⁻¹)SolventTemperature (°C)
Tetrazine-TCO up to 10⁷Aqueous25-37
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine + TCO22,000PBS37
3-phenyl-1,2,4,5-tetrazine + TCO4,800PBS37
Tetrazine-Norbornene 1 - 23Methanol25
Tetrazine-BCN 3.6 - 118Methanol25
SPAAC (Azide-Cyclooctyne) 0.3 - 2.3Aqueous25
CuAAC (Azide-Alkyne) 10² - 10³Aqueous25

Data compiled from multiple sources.[1][3][7][8] It is important to note that reaction rates are influenced by experimental conditions such as solvent and temperature.[3]

Table 2: Stability of this compound Derivatives in Fetal Bovine Serum (FBS)

Tetrazine DerivativeSubstituent Type% Remaining after 10h in FBS at 37°C
Alkyl Substituted Electron-donating> 96%
Aryl Substituted NeutralVariable
Electron-withdrawing Group Substituted Electron-withdrawing< 80%

Data generalized from studies on various tetrazine derivatives.[9] Tetrazines with electron-donating groups tend to be more stable.

Key Bioorthogonal Reaction Mechanisms

The this compound ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is characterized by the participation of an electron-deficient diene (the tetrazine) and an electron-rich dienophile.

IEDDA_Reaction cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition cluster_intermediate Intermediate cluster_products Products Tetrazine This compound (Electron-deficient Diene) Reaction [4+2] Tetrazine->Reaction Dienophile Strained Alkene (e.g., TCO, Norbornene) (Electron-rich Dienophile) Dienophile->Reaction Intermediate Unstable Adduct Reaction->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Experimental Protocols

General Protocol for Comparing Reaction Kinetics using Stopped-Flow Spectrophotometry

This protocol outlines a general method for determining the second-order rate constant (k₂) of a reaction between a this compound derivative and a dienophile.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for the stopped-flow instrument

  • This compound derivative stock solution (e.g., 1 mM in a suitable solvent)

  • Dienophile stock solution (e.g., 20 mM in the same solvent)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Temperature-controlled cuvette holder

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of the this compound derivative in the reaction buffer at a final concentration of 50 µM.

    • Prepare a series of solutions of the dienophile in the reaction buffer at final concentrations ranging from 500 µM to 2 mM (at least 10-fold excess).

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).[9]

    • Set the spectrophotometer to monitor the absorbance decay of the tetrazine at its λmax (typically around 520 nm).

  • Kinetic Measurement:

    • Load one syringe with the tetrazine solution and the other with one of the dienophile solutions.

    • Initiate the stopped-flow experiment to rapidly mix the two solutions in the cuvette.

    • Record the decrease in absorbance over time until the reaction is complete. The reaction half-life can range from milliseconds to seconds.[9]

    • Repeat the measurement for each dienophile concentration, ensuring at least three replicates per concentration.

  • Data Analysis:

    • For each dienophile concentration, fit the absorbance decay curve to a single-exponential decay function to obtain the observed rate constant (k_obs).

    • Plot the obtained k_obs values against the corresponding dienophile concentrations.

    • The data should fit a linear equation: k_obs = k₂[Dienophile] + c.

    • The slope of this line represents the second-order rate constant (k₂) for the reaction.[1]

Kinetic_Analysis_Workflow A Prepare Tetrazine and Dienophile Solutions C Mix Reactants and Record Absorbance Decay A->C B Set up Stopped-Flow Spectrophotometer B->C D Fit Data to Exponential Decay to get k_obs C->D E Plot k_obs vs. [Dienophile] D->E F Determine k₂ from the Slope E->F

Caption: Workflow for determining the second-order rate constant (k₂).

Protocol for Purification of a Tetrazine-Labeled Antibody using Affinity Chromatography

This protocol describes the purification of a tetrazine-labeled antibody from unreacted tetrazine.[10]

Materials:

  • Crude tetrazine-antibody reaction mixture

  • Protein A or Protein G affinity chromatography column

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the Protein A/G column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Load the crude tetrazine-antibody reaction mixture onto the column. The antibody will bind to the Protein A/G ligand.[10]

  • Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins and excess unreacted tetrazine reagent.[10]

  • Elution: Elute the bound antibody using the Elution Buffer. The low pH disrupts the antibody-ligand interaction. Collect fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH.[10]

  • Analysis: Pool the antibody-containing fractions and confirm purity and concentration using methods such as SDS-PAGE and UV-Vis spectrophotometry.

Conclusion

The this compound ligation, particularly with strained dienophiles like TCO, offers unparalleled reaction speed and biocompatibility, making it a superior choice for many bioorthogonal applications.[1] However, a trade-off between reactivity and stability exists, and the optimal tetrazine derivative must be selected based on the specific experimental requirements.[5] The data and protocols presented in this guide provide a framework for making informed decisions when choosing and applying bioorthogonal chemistries in a research and development setting.

References

Illuminating the Mechanism: An Experimental Guide to 1,2,4,5-Tetrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of 1,2,4,5-tetrazine reactions is paramount for advancing bioorthogonal chemistry and its applications. This guide provides an objective comparison of experimental data validating the reaction mechanisms of these highly reactive compounds, with a focus on the widely utilized inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

The unique reactivity of 1,2,4,5-tetrazines, particularly in iEDDA reactions with strained alkenes and alkynes, has positioned them as powerful tools in chemical biology, drug delivery, and materials science.[1][2] The validation of their reaction mechanisms relies on a synergistic approach, combining kinetic studies, spectroscopic analysis, and computational modeling to provide a comprehensive understanding of their behavior.

Unraveling Reaction Kinetics: A Comparative Analysis

The rate of the iEDDA reaction is a critical parameter, influenced by the substituents on the tetrazine ring and the nature of the dienophile. Experimental validation of these kinetics is primarily achieved through techniques like stopped-flow spectrophotometry, which allows for the measurement of very fast reactions.[2][3]

Below is a comparative summary of experimentally determined second-order rate constants for the reaction of various this compound derivatives with the highly reactive dienophile, trans-cyclooctene (B1233481) (TCO), in aqueous media.

Tetrazine DerivativeDienophileSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazineTCO9:1 Methanol:Water2000[1]
4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamineTCOPBS pH 7.4Varies with substituents (9-3000 ms (B15284909) half-lives observed)[2]
4-substituted aryl-tetrazinesaxTCO-PEG₄DPBS20,000 - 130,000[4]
5-substituted aryl-tetrazinesaxTCO-PEG₄DPBS70,000 - 110,000[4]
6-substituted aryl-tetrazinesaxTCO-PEG₄DPBS25,000 - 80,000[4]

Note: The reactivity of tetrazines can span nine orders of magnitude depending on the dienophile used.[2][5] While TCO is a highly reactive partner, less strained dienophiles like norbornene exhibit slower kinetics.[2]

The Synergy of Experiment and Computation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in predicting and rationalizing the reactivity of 1,2,4,5-tetrazines.[6] These models allow for the calculation of activation barriers and frontier molecular orbital (FMO) energies, which often show excellent correlation with experimental kinetic data.[4]

For instance, the distortion/interaction model, a computational approach, has been successfully employed to analyze the activation barriers in tetrazine cycloadditions.[7] This model dissects the energy barrier into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. Such analyses have revealed that the high reactivity of tetrazines stems from a lower distortion energy and a more favorable interaction energy compared to other azadienes.[6]

However, it is crucial to note that while computational methods are powerful, they are not without limitations. The accuracy of DFT calculations can be dependent on the chosen functional, and accurately modeling solvent effects can be challenging.[6] Therefore, experimental validation remains the gold standard for confirming theoretical predictions. A synergistic approach, where computational predictions guide experimental design and experimental results refine computational models, has proven to be the most effective strategy.[4]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the core iEDDA reaction mechanism and a typical experimental workflow for kinetic analysis.

iEDDA_Mechanism Reactants This compound + Dienophile TS1 [4+2] Cycloaddition Transition State Reactants->TS1 k₁ Intermediate Bicyclic Intermediate TS1->Intermediate TS2 Retro-Diels-Alder Transition State Intermediate->TS2 k₂ Products Dihydropyridazine + N₂ TS2->Products

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction of a this compound.

Kinetic_Workflow Tetrazine_Sol Prepare Tetrazine Solution Mixing Rapid Mixing in Stopped-Flow Spectrophotometer Tetrazine_Sol->Mixing Dienophile_Sol Prepare Dienophile Solution Dienophile_Sol->Mixing UV_Vis Monitor Absorbance Decay of Tetrazine over Time Mixing->UV_Vis Data_Fitting Fit Kinetic Data to Second-Order Rate Law UV_Vis->Data_Fitting Rate_Constant Determine Second-Order Rate Constant (k₂) Data_Fitting->Rate_Constant

Caption: A typical experimental workflow for determining the kinetics of a tetrazine reaction.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following provides an overview of the methodologies commonly employed in the experimental validation of this compound reaction mechanisms.

Synthesis and Characterization of 1,2,4,5-Tetrazines

A variety of synthetic routes to functionalized 1,2,4,5-tetrazines have been reported.[2][5] A general and common method involves the Pinner synthesis, starting from nitriles to form imidates, which then react with hydrazine (B178648) to form dihydrotetrazines, followed by oxidation to the aromatic tetrazine.[8]

General Synthetic Procedure:

  • Imidate Formation: A nitrile is reacted with an alcohol in the presence of a strong acid (e.g., HCl) to form the corresponding imidate salt.

  • Dihydrotetrazine Synthesis: The imidate is treated with hydrazine hydrate (B1144303) to yield the 3,6-disubstituted-1,2-dihydro-1,2,4,5-tetrazine.

  • Oxidation: The dihydrotetrazine is oxidized to the final this compound using a suitable oxidizing agent, such as sodium nitrite (B80452) in an acidic medium or air oxidation.[8]

Characterization: The synthesized tetrazines are typically characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.[2][5]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[2][5]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[5]

Kinetic Measurements using Stopped-Flow Spectrophotometry

The rapid reaction rates of many tetrazine cycloadditions necessitate the use of specialized equipment.

Protocol:

  • Solution Preparation: Stock solutions of the tetrazine and the dienophile are prepared in the desired solvent (e.g., PBS, DPBS, or organic solvents).[2][4]

  • Instrument Setup: A stopped-flow spectrophotometer is used, which allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.[2] The instrument is set to monitor the characteristic absorbance of the tetrazine, typically in the visible region (around 520-540 nm).[3]

  • Kinetic Run: Equal volumes of the tetrazine and a molar excess of the dienophile solution are rapidly mixed. The decrease in absorbance of the tetrazine is monitored over time.

  • Data Analysis: The absorbance data is fitted to a pseudo-first-order or second-order kinetic model to determine the rate constant (k₂).[2] The presence of an isosbestic point in the UV-Vis spectra during the reaction is a classic indicator of the absence of a detectable intermediate.[3]

Stability Studies

For bioorthogonal applications, the stability of the tetrazine in aqueous media is a critical factor.

Protocol:

  • Incubation: A solution of the tetrazine is prepared in a biologically relevant buffer (e.g., PBS pH 7.4) and incubated at a specific temperature (e.g., 37°C).[2]

  • Monitoring: The concentration of the tetrazine is monitored over time using UV-Vis spectroscopy or HPLC.

  • Half-life Determination: The data is used to calculate the half-life (t₁/₂) of the tetrazine under the tested conditions.

Conclusion

The experimental validation of this compound reaction mechanisms is a dynamic field that leverages a powerful combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling. The data presented in this guide highlights the key factors influencing their reactivity and provides a foundation for the rational design of novel tetrazine-based tools for a wide range of scientific applications. As research continues to push the boundaries of bioorthogonal chemistry, the rigorous experimental validation of these reaction mechanisms will remain essential for translating their potential into transformative technologies.

References

comparing the performance of different dienophiles for 1,2,4,5-tetrazine ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and dienophiles has emerged as a powerful tool in bioorthogonal chemistry, enabling researchers to forge stable covalent bonds in complex biological environments. The exceptional reaction kinetics and high specificity of this ligation have propelled its use in a myriad of applications, from cellular imaging and proteomics to the development of targeted therapeutics.

A critical determinant of the success of these applications lies in the choice of the dienophile. Dienophiles exhibit a wide range of reactivities and stabilities, directly impacting the efficiency and reliability of the tetrazine ligation. This guide provides an objective comparison of the performance of commonly used dienophiles, supported by experimental data, to aid researchers in selecting the optimal dienophile for their specific needs.

Quantitative Comparison of Dienophile Performance

The performance of different dienophiles is most commonly assessed by their second-order rate constants (k₂) for the reaction with a given 1,2,4,5-tetrazine. A higher k₂ value indicates a faster reaction. The following table summarizes the kinetic data for several popular dienophiles. It is important to note that reaction rates are highly dependent on the specific tetrazine derivative used and the reaction conditions.

DienophileTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
trans-Cyclooctenes (TCOs)
TCO3,6-di-(2-pyridyl)-s-tetrazine2,000[1][2][3]9:1 Methanol/Water
sTCO (strained TCO)3,6-di-(2-pyridyl)-s-tetrazine22,000[4][5]Methanol, 25°C
sTCOwater-soluble diphenyl-s-tetrazine analog286,000[6]Not specified
sTCOdi-2-pyridyl-s-tetrazine analog3,300,000[6]Not specified
d-TCO (dioxolane-fused TCO)3,6-dipyridyl-s-tetrazine derivative366,000Water, 25°C
Norbornenes
Norbornene-2-carboxaldehyde3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine0.25Methanol
NorborneneMono-aryltetrazine1.9[5]PBS, 20°C
Bicyclononynes (BCN)
BCN3,6-diphenyl-1,2,4,5-tetrazine3.6[4]Methanol
BCN3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine118[4]Methanol
Cyclopropenes
1-methyl-3-amidomethyl cyclopropene (B1174273)3-(p-benzylamino)-1,2,4,5-tetrazine11.2MOPS buffer, pH 7.5
1-methyl-3-amidomethyl cyclopropene3,6-di-(2-pyridyl)-s-tetrazine2.0MOPS buffer, pH 7.5

Signaling Pathways and Experimental Workflows

To visualize the underlying chemistry and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Diels_Alder_Reaction cluster_reactants Reactants cluster_products Products Tetrazine This compound (Diene) Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine [4+2] Cycloaddition Dienophile Dienophile (e.g., TCO) Dienophile->Dihydropyridazine Nitrogen Nitrogen (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder

Caption: Inverse-electron-demand Diels-Alder reaction of this compound.

Experimental_Workflow A 1. Reagent Preparation - Prepare stock solutions of Tetrazine and Dienophile - Determine concentrations via UV-Vis B 2. Kinetic Measurement (Stopped-Flow) - Mix reagents in spectrophotometer - Monitor disappearance of Tetrazine absorbance (520-540 nm) A->B C 3. Data Acquisition - Record absorbance decay over time - Repeat for multiple dienophile concentrations B->C D 4. Data Analysis - Fit decay curves to obtain observed rate constants (k_obs) C->D E 5. Determination of k₂ - Plot k_obs vs. [Dienophile] - The slope of the line is the second-order rate constant (k₂) D->E

Caption: Experimental workflow for determining reaction kinetics.

Performance Comparison of Dienophiles

Reactivity

The reactivity of dienophiles in tetrazine ligations is primarily governed by ring strain and the electronic properties of the dienophile.

  • trans-Cyclooctenes (TCOs) are the most reactive dienophiles for tetrazine ligations, with second-order rate constants orders of magnitude higher than other dienophiles.[1][5] This high reactivity is attributed to the significant ring strain of the trans-double bond.[7] Highly strained derivatives of TCO, such as sTCO and d-TCO, exhibit even faster kinetics.[6][8]

  • Bicyclononynes (BCN) also possess considerable ring strain and demonstrate rapid reaction rates with tetrazines, albeit generally slower than TCOs.[4]

  • Cyclopropenes are smaller, strained dienophiles that offer a good balance of reactivity and stability. Their smaller size can be advantageous in certain biological applications.

  • Norbornenes are less strained than TCOs and BCNs, resulting in significantly slower reaction rates.[4] However, their stability can be an advantage in experiments requiring long incubation times.

Stability

The stability of the dienophile is a crucial factor, particularly for in vivo applications where the molecule is exposed to a complex biological milieu for extended periods.

  • Norbornenes are generally considered to be highly stable in biological systems.[9]

  • Bicyclononynes (BCN) have shown some instability in the presence of thiols, such as glutathione (B108866) (GSH), which is abundant in the cellular environment.[10]

  • trans-Cyclooctenes (TCOs) can be susceptible to isomerization to the less reactive cis-isomer, particularly in the presence of thiols.[11] However, derivatives like d-TCO have been developed with improved stability in aqueous solutions, blood serum, and in the presence of thiols.[8]

  • Cyclopropenes have been reported to be highly stable, even under conditions where TCOs may isomerize.[11]

Experimental Protocols

Accurate determination of reaction kinetics is essential for comparing dienophile performance. The following is a generalized protocol for determining second-order rate constants using stopped-flow spectrophotometry.

Protocol: Determination of Second-Order Rate Constant (k₂)

Objective: To measure the rate of the inverse electron-demand Diels-Alder reaction between a this compound and a dienophile.

Materials:

  • This compound derivative of interest

  • Dienophile of interest

  • Appropriate reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in the reaction buffer.

    • Prepare a series of stock solutions of the dienophile in the same reaction buffer at concentrations at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order conditions.

    • Determine the exact concentration of the tetrazine stock solution by measuring its absorbance at its λmax (typically 520-540 nm) and using its molar extinction coefficient.

  • Kinetic Measurement:

    • Set the stopped-flow spectrophotometer to the λmax of the tetrazine.

    • Equilibrate the instrument and reagent syringes to the desired temperature (e.g., 25°C or 37°C).

    • Load one syringe with the tetrazine solution and the other with one of the dienophile solutions.

    • Rapidly mix the two solutions and initiate data acquisition, monitoring the decrease in absorbance over time as the tetrazine is consumed.

  • Data Acquisition and Analysis:

    • Record the absorbance decay until the reaction is complete.

    • Repeat the measurement for each of the different dienophile concentrations.

    • Fit the absorbance decay data for each concentration to a single exponential decay function to obtain the observed rate constant (k_obs).

  • Determination of k₂:

    • Plot the observed rate constants (k_obs) against the corresponding dienophile concentrations.

    • The slope of the resulting linear plot represents the second-order rate constant (k₂) for the reaction.

Conclusion

The choice of dienophile for this compound ligation is a critical decision that depends on the specific requirements of the application. For applications demanding the fastest possible reaction rates, highly strained TCO derivatives are the clear choice. However, for experiments that require long-term stability in a biological environment, more stable dienophiles like norbornenes or specifically engineered TCO and cyclopropene derivatives may be more suitable. By carefully considering the trade-offs between reactivity and stability, and by using standardized protocols to evaluate performance, researchers can select the optimal dienophile to advance their scientific and drug development goals.

References

quantitative analysis of 1,2,4,5-tetrazine bioconjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to covalently link biomolecules with probes, drugs, or other functional moieties is a cornerstone of modern biological research and therapeutic development. Among the arsenal (B13267) of bioconjugation techniques, the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has emerged as a powerful tool due to its exceptionally fast reaction kinetics and bioorthogonality. This guide provides an objective comparison of 1,2,4,5-tetrazine bioconjugation performance with other prominent methods, supported by quantitative data and detailed experimental protocols.

Quantitative Performance Comparison

The efficiency of a bioconjugation reaction is determined by its rate, yield, and the stability of the resulting linkage. The following tables summarize key quantitative data for the IEDDA reaction with various this compound derivatives and compare it with other widely used "click chemistry" techniques: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Table 1: Second-Order Rate Constants (k₂) of this compound Bioconjugation with Various Dienophiles
This compound DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,000 - 30,000[1]
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO~6,000[1]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6[2]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBCN125[2]
3,6-diphenyl-1,2,4,5-tetrazineNorbornene8.5 x 10⁻³[2]
3,6-di-(2-pyridyl)-s-tetrazineNorbornene~0.1[3]
o-hydroxyphenyl methyl tetrazineVinylboronic acid (VBA)0.28[3]
Table 2: Comparison of Second-Order Rate Constants (k₂) for IEDDA, SPAAC, and CuAAC
Bioconjugation MethodReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
IEDDA This compound + Strained Alkene/Alkyne (e.g., TCO) 1 - 10⁶ [4]Exceptionally fast, catalyst-free, bioorthogonal. The reaction rate is tunable by modifying both the tetrazine and the dienophile.[2]
SPAAC Strained Alkyne (e.g., DBCO, BCN) + Azide 10⁻³ - 1 [4]Catalyst-free and bioorthogonal. Slower than IEDDA but generally faster than Staudinger ligation.[5]
CuAAC Terminal Alkyne + Azide 10¹ - 10⁴ [4]Requires a copper(I) catalyst, which can be cytotoxic. Ligands can be used to accelerate the reaction and chelate copper.
Table 3: Comparative Stability of Bioconjugation Linkages in Serum
Linkage TypeFormed FromRelative Stability in SerumKey Stability Considerations
Dihydropyridazine IEDDA (Tetrazine + TCO) Variable, moiety-dependent The stability of the tetrazine and TCO precursors can be influenced by serum components.[6] The resulting linkage is generally stable.
1,2,3-Triazole SPAAC or CuAAC Highly Stable The triazole ring is exceptionally robust and resistant to hydrolysis and enzymatic degradation.[7]
Thioether Maleimide + Thiol Prone to Thiol Exchange Can undergo retro-Michael addition and exchange with serum proteins like albumin, leading to potential payload loss.[6]
Amide NHS Ester + Amine Highly Stable Generally very stable under physiological conditions, but susceptible to cleavage by specific proteases.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable bioconjugation. The following are representative protocols for key experiments.

Protocol 1: General Procedure for Protein Labeling via TCO-Tetrazine Ligation

This two-step protocol first involves the functionalization of a protein with a TCO moiety, followed by the IEDDA reaction with a tetrazine-labeled molecule.

Part A: Protein Functionalization with TCO-NHS Ester

  • Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting column or dialysis.

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of a TCO-PEGn-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle agitation.

  • Quenching and Purification: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.

Part B: TCO-Tetrazine Ligation

  • Reactant Preparation: Have the TCO-modified protein in a suitable reaction buffer (e.g., PBS). Dissolve the tetrazine-functionalized molecule (e.g., a fluorescent dye) in a compatible solvent like DMSO and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-labeled protein with a 1.5- to 5-fold molar excess of the tetrazine-labeled molecule.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is typically very rapid.

  • Analysis: Confirm the successful conjugation by SDS-PAGE (a mobility shift should be observable) and/or mass spectrometry.

Protocol 2: Determining Second-Order Rate Constants using UV-Vis Spectrophotometry

This protocol allows for the quantitative measurement of the reaction kinetics between a tetrazine and a dienophile.

  • Instrumentation: Use a UV-Vis spectrophotometer capable of kinetic measurements.

  • Reagent Preparation: Prepare stock solutions of the this compound derivative and the dienophile (e.g., TCO, norbornene) in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the dienophile at different concentrations in the desired reaction buffer (e.g., PBS, pH 7.4).

  • Kinetic Measurement:

    • Place the dienophile solution in a quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 37°C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the tetrazine stock solution to the cuvette, ensuring rapid mixing. The final concentration of the tetrazine should be significantly lower than the dienophile concentration (at least 10-fold excess of the dienophile).

    • Immediately start monitoring the decrease in absorbance of the tetrazine at its λmax (typically around 520-540 nm) over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (excess dienophile), the reaction will follow first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time. The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment with different concentrations of the dienophile.

    • Plot the obtained k_obs values against the corresponding dienophile concentrations. The slope of this second plot will be the second-order rate constant (k₂).[1]

Protocol 3: Assessing Bioconjugate Stability in Serum

This protocol provides a general method for evaluating the stability of a bioconjugate in a biologically relevant matrix.

  • Sample Preparation:

    • Prepare a stock solution of the purified bioconjugate in PBS.

    • Dilute the bioconjugate into fresh human or mouse serum to a final concentration of approximately 1 mg/mL.

    • As a control, prepare a sample of the bioconjugate in PBS at the same final concentration.

  • Incubation: Incubate both the serum and PBS samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Protein Precipitation: To the serum aliquots, add three volumes of cold acetonitrile (B52724) to precipitate the serum proteins. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.

  • Analysis:

    • Collect the supernatant and analyze it by reverse-phase HPLC or LC-MS.

    • Monitor the peak corresponding to the intact bioconjugate.

    • Calculate the percentage of the intact bioconjugate at each time point relative to the amount at time zero. This will provide a quantitative measure of the bioconjugate's stability over time.[6]

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, experimental workflow, and a logical comparison.

Mechanism of this compound Bioconjugation (IEDDA) cluster_reactants Reactants cluster_products Products Tetrazine This compound Dihydropyridazine Dihydropyridazine (Stable Conjugate) Tetrazine->Dihydropyridazine + Dienophile [4+2] Cycloaddition Dienophile Strained Dienophile (e.g., TCO) Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder (Nitrogen Extrusion)

Mechanism of the IEDDA reaction for bioconjugation.

Experimental Workflow for Bioconjugate Stability Assay Start Start: Purified Bioconjugate Incubate Incubate in Serum and PBS (Control) at 37°C Start->Incubate TimePoints Withdraw Aliquots at Various Time Points Incubate->TimePoints Precipitate Precipitate Serum Proteins (e.g., with Acetonitrile) TimePoints->Precipitate Analyze Analyze Supernatant by HPLC or LC-MS Precipitate->Analyze End End: Determine % Intact Bioconjugate Over Time Analyze->End

Workflow for assessing bioconjugate stability in serum.

Comparative Logic for Selecting a Bioconjugation Method Start Need for Bioconjugation? Speed Is Reaction Speed Critical? Start->Speed LiveCells Working with Live Cells/In Vivo? Speed->LiveCells Yes Stability Is Linkage Stability Paramount? Speed->Stability No IEDDA Consider IEDDA (Fastest Kinetics) LiveCells->IEDDA Yes SPAAC Consider SPAAC (Good balance of speed and stability) LiveCells->SPAAC No CuAAC Consider CuAAC (Fast, but potential cytotoxicity) Stability->CuAAC No SPAAC_Stable Consider SPAAC or CuAAC (Highly Stable Triazole Linkage) Stability->SPAAC_Stable Yes

Decision tree for selecting a bioconjugation method.

References

A Head-to-Head Comparison of 1,2,4,5-Tetrazine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the burgeoning field of bioorthogonal chemistry and materials science, the 1,2,4,5-tetrazine core is a privileged scaffold. Its unique reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions has propelled its use in applications ranging from in vivo imaging to drug delivery. However, the accessibility of diverse tetrazine structures is critically dependent on the synthetic methodologies employed. This guide provides a head-to-head comparison of the most common and effective methods for this compound synthesis, with a focus on quantitative data, experimental protocols, and the advantages and limitations of each approach.

Comparative Analysis of Synthesis Methods

The synthesis of 1,2,4,5-tetrazines has evolved significantly from the classical Pinner approach to more versatile and higher-yielding metal-catalyzed methods. The choice of method often depends on the desired substitution pattern (symmetric vs. asymmetric, aromatic vs. aliphatic) and the functional group tolerance required.

Data Presentation: A Quantitative Overview

The following table summarizes the key quantitative parameters for the three primary methods of this compound synthesis: the Pinner Synthesis, Metal-Catalyzed Synthesis from Nitriles, and Synthesis from Imidoyl Chlorides.

Synthesis MethodStarting MaterialsTypical YieldsReaction TimeSubstrate ScopeKey AdvantagesKey Disadvantages
Pinner Synthesis Nitriles or Imidoesters and Hydrazine (B178648)Low to moderate (often <20% for non-aromatic)[1]Hours to daysPrimarily for aromatic tetrazines[2][3]Simple procedure, readily available starting materials.Low yields for alkyl tetrazines, formation of symmetric byproducts with unsymmetrical precursors, harsh reaction conditions[2]
Metal-Catalyzed Synthesis Nitriles and Hydrazine with a Metal Catalyst (e.g., Ni(OTf)₂, Zn(OTf)₂)Moderate to excellent (up to 95%)[2]Typically 12-36 hours[1]Broad, including unactivated aliphatic and unsymmetrical tetrazines[1][2]High yields, broad substrate scope, one-pot procedure.Requires anhydrous hydrazine (hazardous and not widely available), potential for side reactions with certain functional groups[2]
Synthesis from Imidoyl Chlorides Imidoyl Chlorides and HydrazineSatisfactory (45-61%)[3]Multi-step, can be lengthyGood for unsymmetrical derivatives with alkyl substituents[3]Selective for unsymmetrical products, avoids mixture separation[3]Multi-step synthesis of starting materials, overall yields can be moderate[4]

Reaction Pathways and Mechanisms

The underlying chemical transformations for each synthetic method are distinct, leading to their differing substrate scopes and efficiencies.

Pinner_Synthesis Nitrile Nitrile (R-CN) Amidrazone Amidrazone Intermediate Nitrile->Amidrazone + Hydrazine Hydrazine1 Hydrazine (N₂H₄) Hydrazine1->Amidrazone Dihydrotetrazine 1,2-Dihydro-1,2,4,5-tetrazine Amidrazone->Dihydrotetrazine + Amidrazone - NH₃ Hydrazine2 Excess Hydrazine Hydrazine2->Dihydrotetrazine Tetrazine 3,6-Disubstituted-1,2,4,5-tetrazine Dihydrotetrazine->Tetrazine [O] Oxidation Oxidation (e.g., NaNO₂, air) Oxidation->Tetrazine Metal_Catalyzed_Synthesis Nitrile1 Nitrile 1 (R₁-CN) Activated_Nitrile Activated Nitrile Complex Nitrile1->Activated_Nitrile Coordination Nitrile2 Nitrile 2 (R₂-CN) Amidrazone_Intermediate Amidrazone Intermediates Nitrile2->Amidrazone_Intermediate Hydrazine Anhydrous Hydrazine Hydrazine->Amidrazone_Intermediate Catalyst Lewis Acid Catalyst (e.g., Ni(OTf)₂, Zn(OTf)₂) Catalyst->Activated_Nitrile Activated_Nitrile->Amidrazone_Intermediate + Hydrazine Dihydrotetrazine 1,2-Dihydro-1,2,4,5-tetrazine Amidrazone_Intermediate->Dihydrotetrazine Cyclization Tetrazine Unsymmetrical this compound Dihydrotetrazine->Tetrazine Oxidation Oxidation In situ or subsequent Oxidation Oxidation->Tetrazine Imidoyl_Chloride_Synthesis Acyl_Hydrazide N,N'-Diacylhydrazine Imidoyl_Chloride 1,2-Dichloromethylene Hydrazine Acyl_Hydrazide->Imidoyl_Chloride + PCl₅ PCl5 PCl₅ PCl5->Imidoyl_Chloride Dihydrotetrazine 1,2-Dihydro-1,2,4,5-tetrazine Imidoyl_Chloride->Dihydrotetrazine + Hydrazine Hydrazine Hydrazine Hydrazine->Dihydrotetrazine Tetrazine Unsymmetrical this compound Dihydrotetrazine->Tetrazine [O] Oxidation Oxidation Oxidation->Tetrazine

References

A Comparative Guide to 1,2,4,5-Tetrazine Derivatives for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has been revolutionized by the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles.[1][2][3][4][5] This "click chemistry" ligation stands out for its exceptional speed and specificity, enabling a wide range of applications from in vivo imaging to targeted drug delivery.[6][7][8] However, the performance of this reaction is highly dependent on the specific 1,2,4,5-tetrazine derivative employed. Subtle modifications to the tetrazine core can dramatically alter reaction kinetics and stability, making the selection of the optimal derivative a critical step in experimental design.[1][3]

This guide provides an objective comparison of new and established this compound derivatives, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

Data Presentation: A Comparative Analysis of Tetrazine Derivatives

The reactivity of this compound derivatives in the IEDDA reaction is primarily governed by the electronic properties of the substituents at the 3 and 6 positions of the tetrazine ring.[1] Electron-withdrawing groups generally accelerate the reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the cycloaddition with a dienophile's Highest Occupied Molecular Orbital (HOMO).[5] Conversely, electron-donating groups tend to decrease the reaction rate.[5] This principle allows for the fine-tuning of reaction kinetics. However, a crucial consideration is the trade-off between reactivity and stability, as highly reactive tetrazines can be less stable in aqueous biological environments.[1][3]

Below is a summary of key performance indicators for a selection of established and recently developed this compound derivatives.

Derivative Name/StructureSubstituentsSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Stability (e.g., half-life in PBS)Key Features & Applications
Established Derivatives
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DP-Tetrazine)Pyridyl~1,000 - 5,000ModerateWidely used, commercially available, good balance of reactivity and stability.[1]
3-methyl-6-phenyl-1,2,4,5-tetrazineMethyl, Phenyl~100 - 500HighVery stable, suitable for long-term studies.
3,6-di(2-pyridyl)-s-tetrazine2-pyridyl~2,000GoodOne of the most common tetrazines for bioorthogonal labeling.[1]
Newer Generation Derivatives
3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazinep-benzylamino, methylVaries with dienophileHighUsed in pre-targeted cancer cell labeling.[1]
Fluorinated TetrazinesFluoro-alkyl/aryl>10,000 (up to 10⁶)TunableExtremely fast kinetics for rapid labeling.[9]
H-Tetrazine (monosubstituted)Hydrogen, various functional groupsVaries widelyTunableAllows for easy introduction of functional groups.

Experimental Protocols

Reproducibility and comparability of data are paramount in scientific research. Below are detailed methodologies for key experiments used to benchmark this compound derivatives.

Protocol 1: Determination of Second-Order Rate Constant (k₂)

This protocol outlines a general method for quantifying the reaction kinetics of a tetrazine derivative with a strained alkene (e.g., trans-cyclooctene, TCO) using spectrophotometry.[6]

Objective: To determine the second-order rate constant (k₂) of the IEDDA reaction by monitoring the disappearance of the tetrazine's characteristic absorbance over time.

Materials:

  • This compound derivative of interest

  • trans-cyclooctene (TCO) derivative (e.g., TCO-PEG4-NHS ester)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reactants:

    • Prepare stock solutions of the tetrazine derivative and TCO in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solutions in PBS to the desired final concentrations. A common approach is to use a concentration where the tetrazine absorbance is within the linear range of the spectrophotometer (typically an initial absorbance of ~1.0).

  • Reaction Setup:

    • Equilibrate the solutions of the tetrazine and TCO to the desired reaction temperature (e.g., 25°C or 37°C).

    • In a cuvette, mix equal volumes of the tetrazine and TCO solutions. A slight excess of the TCO (1.05-1.5 molar equivalents) can be used to ensure pseudo-first-order conditions if desired.[6]

  • Data Acquisition:

    • Immediately after mixing, start monitoring the reaction by recording the absorbance at the λmax of the tetrazine (typically between 510 and 550 nm) over time.[6][10] The disappearance of the characteristic pink/red color of the tetrazine indicates the progress of the reaction.[6]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a second-order reaction with equimolar initial concentrations, the integrated rate law is: 1/[A]t - 1/[A]₀ = kt. A plot of 1/[A]t versus time will yield a straight line with a slope equal to k₂.

    • Alternatively, under pseudo-first-order conditions (with a large excess of one reactant), the observed rate constant (k_obs) can be determined from the slope of the ln(A) vs. time plot. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: In Vitro Stability Assay

Objective: To assess the stability of a tetrazine derivative in a biologically relevant buffer.

Materials:

  • This compound derivative

  • Phosphate Buffered Saline (PBS), pH 7.4, containing 10% Fetal Bovine Serum (FBS) to mimic physiological conditions.

  • HPLC system with a UV-Vis detector

Procedure:

  • Sample Preparation:

    • Dissolve the tetrazine derivative in the PBS/FBS solution to a known concentration.

  • Incubation:

    • Incubate the solution at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Quench any potential degradation by flash-freezing or immediate analysis.

  • Quantification:

    • Analyze the samples by HPLC, monitoring the peak area of the parent tetrazine compound at its λmax.

  • Data Analysis:

    • Plot the percentage of the remaining tetrazine derivative against time.

    • Calculate the half-life (t₁/₂) of the compound under these conditions.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Derivative Synthesis & Characterization cluster_benchmarking Benchmarking cluster_application Application S1 Synthesize Tetrazine Derivatives S2 Purify & Characterize (NMR, MS) S1->S2 B1 Kinetic Analysis (k₂ determination) S2->B1 B2 Stability Assay (t₁/₂ in PBS/serum) S2->B2 B3 In Vitro Cell Labeling B1->B3 B2->B3 A1 Pre-targeted Imaging B3->A1 A2 Drug Delivery B3->A2

Caption: Experimental workflow for benchmarking new this compound derivatives.

signaling_pathway cluster_cell Cellular Environment Receptor Cell Surface Receptor (TCO-modified) Ligation IEDDA Reaction Receptor->Ligation Tetrazine Tetrazine-Drug Conjugate Tetrazine->Ligation Internalization Receptor-Mediated Endocytosis Ligation->Internalization DrugRelease Drug Release Internalization->DrugRelease Target Intracellular Target DrugRelease->Target Effect Therapeutic Effect Target->Effect

Caption: A targeted drug delivery signaling pathway utilizing tetrazine bioorthogonal chemistry.

logical_relationship Application Define Application (e.g., in vivo imaging, proteomics) Requirements Determine Kinetic & Stability Needs Application->Requirements Selection Select Tetrazine Derivative Requirements->Selection Fast kinetics for rapid labeling? High stability for long-term tracking? Validation Validate in Model System Selection->Validation

Caption: Logical workflow for selecting a this compound derivative.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 1,2,4,5-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of chemical reagents like 1,2,4,5-tetrazine and its derivatives are paramount to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste not only mitigates risks of adverse reactions and environmental contamination but also aligns with regulatory requirements. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While specific requirements may vary based on the tetrazine compound and its concentration, standard laboratory PPE is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or glasses with side shields. A face shield may be required for splash hazards.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile.[3]
Body Protection A standard laboratory coat.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][4]

Some tetrazine compounds are known to be skin and eye irritants and may cause respiratory irritation.[1][2][4] In case of accidental contact, consult the specific Safety Data Sheet (SDS) and follow first-aid measures.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound and its derivatives is to treat all associated materials as hazardous chemical waste.[3][5] In-laboratory neutralization of the tetrazine ring is generally not recommended due to the potential for creating unknown and hazardous decomposition products.[5]

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, gloves), and spill cleanup materials.[3][5][6]

  • Do not mix tetrazine waste with other chemical waste streams unless their compatibility is confirmed, as mixing incompatible chemicals can lead to violent reactions or the release of hazardous gases.[3]

  • Establish a designated and clearly labeled satellite accumulation area within the laboratory for this waste stream.[3]

2. Waste Containerization:

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (B3416737) (HDPE) or other plastic containers are often suitable.[3]

  • The container must be in good condition. If reusing a container, ensure the original label is completely removed or defaced.

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound" or the specific derivative), and any known hazard characteristics (e.g., "Irritant").[3][6]

3. Waste Collection and Storage:

  • Solid Waste: Place all contaminated solid materials, including unused or expired compounds, weighing paper, and contaminated labware, directly into the designated solid hazardous waste container.[5]

  • Liquid Waste:

    • Solutions in organic solvents (e.g., DMSO, DMF) should be collected in a labeled hazardous waste container for organic waste.[5]

    • Aqueous solutions should be collected in a separate, labeled hazardous aqueous waste container. Do not pour any solutions containing tetrazine down the drain. [6]

  • Keep the waste container securely closed at all times, except when adding waste.[3]

  • Store the waste container in a secondary containment bin to mitigate potential leaks or spills and ensure the storage area is well-ventilated.[3]

4. Final Disposal:

  • Waste must be disposed of in accordance with all local, state, and federal regulations.[1]

  • Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][5]

Experimental Protocol: Pre-treatment of Reactive Derivatives

For certain reactive tetrazine derivatives, such as those containing N-hydroxysuccinimide (NHS) esters, a pre-treatment step to quench the reactivity of the functional group may be recommended before disposal.

Protocol for NHS Ester Hydrolysis: [5]

  • For aqueous solutions containing a tetrazine-NHS ester, adjust the pH to a range of 7.0 to 8.5 using a suitable buffer (e.g., sodium bicarbonate).

  • Allow the solution to stand at room temperature for a minimum of 4-5 hours (or overnight) to ensure the complete hydrolysis of the reactive NHS ester into a less reactive carboxylic acid.

  • Following hydrolysis, collect the solution in the designated aqueous hazardous waste container for final disposal.

This procedure targets the reactive functional group, not the tetrazine ring itself.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.

Tetrazine_Disposal_Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid liquid_type Identify Solvent liquid_waste->liquid_type organic_solution Organic Solution (e.g., DMSO, DMF) liquid_type->organic_solution Organic aqueous_solution Aqueous Solution liquid_type->aqueous_solution Aqueous collect_organic Collect in Labeled Organic Hazardous Waste Container organic_solution->collect_organic collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_solution->collect_aqueous final_disposal Store Securely in Secondary Containment & Arrange for EHS Pickup collect_solid->final_disposal collect_organic->final_disposal collect_aqueous->final_disposal

Caption: Workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling 1,2,4,5-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 1,2,4,5-tetrazine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. It is important to note that while specific toxicological data for the parent this compound is limited, the following recommendations are based on safety data for structurally related tetrazine compounds and general best practices for handling potentially hazardous chemicals.[1]

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar compounds.

Protection Type Recommended Equipment Specifications and Guidelines
Eye and Face Protection Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[7] Contact lenses may absorb irritants and should be worn with caution.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coatImpervious clothing is recommended.[7][8] Gloves should be inspected before use and disposed of properly after handling.[9] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodIf exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4][7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Workspace Setup:

  • Before handling, ensure that a current Safety Data Sheet (SDS) for a similar tetrazine compound is available and has been reviewed.

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][8]

  • Clear the workspace of any unnecessary items to minimize contamination risk.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.[4]

  • Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.[1]

  • Avoid the formation of dust and aerosols.[7] Use non-sparking tools for transfers.[7]

  • Avoid all personal contact, including inhalation of dust or vapors.[4] Do not eat, drink, or smoke in the handling area.[4]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Keep the compound away from heat, sparks, open flames, and other sources of ignition.

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

4. Accidental Spills:

  • In case of a spill, evacuate personnel to a safe area.[7]

  • For dry spills, use dry clean-up procedures to avoid generating dust.[4] Collect the residue and place it in a sealed container for disposal.[4]

  • For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomite).[8]

  • Prevent the spilled material from entering drains or waterways.[4][7]

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.[1]

  • Waste disposal should be carried out by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[7]

  • Do not dispose of the material down the drain or in general waste.[7]

Experimental Workflow and Safety Precautions

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace emergency_exposure Exposure Response prep_ppe->emergency_exposure If Exposure Occurs handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Complete Experiment emergency_spill Spill Response handle_transfer->emergency_spill If Spill Occurs cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrazine
Reactant of Route 2
1,2,4,5-Tetrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.